Product packaging for (R)-2-Chloromandelic Acid Ethyl Ester(Cat. No.:CAS No. 421545-87-1)

(R)-2-Chloromandelic Acid Ethyl Ester

Cat. No.: B041048
CAS No.: 421545-87-1
M. Wt: 214.64 g/mol
InChI Key: RSTUSWAHELSQMB-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(R)-2-Chloromandelic Acid Ethyl Ester is a high-value chiral synthon of significant importance in organic and medicinal chemistry research. Its primary application lies in its role as a key intermediate in asymmetric synthesis, particularly in the construction of complex molecules with defined stereocenters. The compound features both a reactive ester group and a chiral center adjacent to a chlorinated benzylic carbon, making it a versatile precursor for nucleophilic substitution reactions, transition metal-catalyzed cross-couplings, and stereoselective transformations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11ClO3 B041048 (R)-2-Chloromandelic Acid Ethyl Ester CAS No. 421545-87-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (2R)-2-(2-chlorophenyl)-2-hydroxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-2-14-10(13)9(12)7-5-3-4-6-8(7)11/h3-6,9,12H,2H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSTUSWAHELSQMB-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](C1=CC=CC=C1Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis of (R)-2-Chloromandelic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Chloromandelic acid and its esters are valuable chiral building blocks in the pharmaceutical industry, most notably serving as a key intermediate in the synthesis of the antiplatelet agent (S)-clopidogrel. The stereochemistry at the α-carbon is crucial for the therapeutic efficacy of the final active pharmaceutical ingredient. This technical guide provides an in-depth overview of the principal synthesis pathways for obtaining the enantiomerically pure (R)-2-chloromandelic acid ethyl ester, focusing on enzymatic resolution, classical diastereomeric salt resolution, and direct asymmetric synthesis.

Core Synthesis Pathways

Three primary strategies have been established for the synthesis of this compound:

  • Enzymatic Kinetic Resolution: This highly selective method utilizes enzymes, typically lipases or esterases, to preferentially catalyze the transformation of one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer.

  • Classical Diastereomeric Resolution: This traditional chemical method involves the reaction of a racemic mixture of 2-chloromandelic acid with a chiral resolving agent to form diastereomeric salts, which can be separated by fractional crystallization due to their different physical properties.

  • Asymmetric Synthesis: This approach aims to directly synthesize the (R)-enantiomer from a prochiral precursor using a chiral catalyst or auxiliary, offering a potentially more direct and atom-economical route.

The following sections provide a detailed examination of these pathways, including experimental protocols and quantitative data to facilitate comparison and implementation in a laboratory setting.

Pathway 1: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a widely employed method for the preparation of enantiomerically pure compounds due to its high selectivity, mild reaction conditions, and environmental compatibility. For the synthesis of (R)-2-chloromandelic acid derivatives, two main enzymatic strategies have been proven effective: lipase-catalyzed transesterification and esterase-catalyzed hydrolysis.

Lipase-Catalyzed Transesterification of Racemic 2-Chloromandelic Acid

This method involves the enantioselective transesterification of racemic 2-chloromandelic acid in an organic solvent using a lipase. The enzyme selectively catalyzes the esterification of the (S)-enantiomer, leaving the desired (R)-2-chloromandelic acid unreacted, which can then be separated and subsequently esterified to the ethyl ester.

Experimental Protocol: Lipase AK-Catalyzed Transesterification

  • Reaction Setup: In a sealed vessel, dissolve racemic 2-chloromandelic acid and vinyl acetate (acyl donor) in a suitable organic solvent (e.g., toluene, methyl isobutyl ketone).

  • Enzyme Addition: Add Lipase AK from Pseudomonas fluorescens to the reaction mixture.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 45°C) with constant agitation.

  • Monitoring: Monitor the progress of the reaction by periodically analyzing samples using chiral High-Performance Liquid Chromatography (HPLC) to determine the conversion and enantiomeric excess (ee) of the remaining (R)-2-chloromandelic acid.

  • Work-up: Once the desired conversion is reached (typically around 50%), stop the reaction by filtering off the enzyme.

  • Separation: Separate the unreacted (R)-2-chloromandelic acid from the (S)-2-chloromandelic acid vinyl ester by extraction or chromatography.

  • Esterification: Convert the isolated (R)-2-chloromandelic acid to its ethyl ester via standard Fischer esterification using ethanol and a catalytic amount of strong acid (e.g., sulfuric acid).

Quantitative Data for Lipase AK-Catalyzed Resolution [1]

ParameterValue
Substrate(R,S)-2-Chloromandelic Acid
EnzymeLipase AK
Acyl DonorVinyl Acetate
SolventMethyl Isobutyl Ketone (MIBK)
Temperature45°C
Enzyme Loading15 g/L
Substrate Concentration0.1 M
Molar Ratio (Acyl Donor:Substrate)1.5:1
Reaction Time24 hours
Conversion of (R)-2-ClMA≥98.85%
Enantiomeric Excess of Substrate (ees)≥98.15%

Logical Workflow for Lipase-Catalyzed Transesterification

G cluster_0 Enzymatic Resolution cluster_1 Esterification Racemic 2-Chloromandelic Acid Racemic 2-Chloromandelic Acid Selective Esterification Selective Esterification Racemic 2-Chloromandelic Acid->Selective Esterification Vinyl Acetate Vinyl Acetate Vinyl Acetate->Selective Esterification Lipase AK Lipase AK Lipase AK->Selective Esterification (S)-2-Chloromandelic Acid Ester (S)-2-Chloromandelic Acid Ester Selective Esterification->(S)-2-Chloromandelic Acid Ester (R)-2-Chloromandelic Acid (R)-2-Chloromandelic Acid Selective Esterification->(R)-2-Chloromandelic Acid Esterification Esterification (R)-2-Chloromandelic Acid->Esterification Ethanol Ethanol Ethanol->Esterification H+ Catalyst H+ Catalyst H+ Catalyst->Esterification This compound This compound Esterification->this compound

Caption: Workflow for obtaining this compound via lipase-catalyzed transesterification.

Esterase-Catalyzed Asymmetric Hydrolysis

An alternative enzymatic approach is the asymmetric hydrolysis of a racemic ester, such as methyl or ethyl 2-chloromandelate. In this case, an esterase selectively hydrolyzes the (S)-ester to the corresponding carboxylic acid, leaving the desired (R)-ester unreacted.

Experimental Protocol: Asymmetric Hydrolysis using Exophiala dermatitidis Esterase

  • Substrate Preparation: Synthesize racemic 2-chloromandelic acid methyl ester (CMM) by esterifying racemic 2-chloromandelic acid with methanol.

  • Reaction Setup: Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.0) containing the racemic CMM.

  • Enzyme Addition: Add the esterase from Exophiala dermatitidis (or a recombinant E. coli expressing the esterase) to the reaction mixture.

  • Incubation: Maintain the reaction at a controlled temperature (e.g., 30°C) with stirring.

  • Monitoring: Track the reaction progress via chiral HPLC, monitoring the formation of (R)-2-chloromandelic acid and the remaining (S)-CMM.

  • Work-up: Upon reaching approximately 50% conversion, stop the reaction and extract the mixture with an organic solvent (e.g., ethyl acetate) to separate the unhydrolyzed (R)-2-chloromandelic acid methyl ester from the aqueous solution containing the (S)-acid.

  • Transesterification (Optional): If the ethyl ester is desired, the isolated (R)-methyl ester can be converted to the ethyl ester via transesterification.

Quantitative Data for Esterase-Catalyzed Hydrolysis

ParameterValue
SubstrateRacemic 2-Chloromandelic Acid Methyl Ester (CMM)
EnzymeRecombinant E. coli expressing Exophiala dermatitidis esterase
SolventAqueous buffer (pH 7.0)
Temperature30°C
Substrate Concentration10% CMM
Conversion Rate49%
Optical Purity of (R)-2-Chloromandelic Acid97% ee

Pathway 2: Classical Diastereomeric Resolution

This method relies on the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization. (R)-(+)-N-benzyl-1-phenylethylamine has been identified as an effective resolving agent for 2-chloromandelic acid.

Experimental Protocol: Resolution with (R)-(+)-N-benzyl-1-phenylethylamine

  • Salt Formation: Dissolve racemic 2-chloromandelic acid in a suitable solvent (e.g., absolute ethanol). Add an equimolar amount of (R)-(+)-N-benzyl-1-phenylethylamine.

  • Crystallization: Heat the mixture to obtain a clear solution, then cool it slowly to allow for the crystallization of the less soluble diastereomeric salt, which is the salt of (R)-2-chloromandelic acid and (R)-(+)-N-benzyl-1-phenylethylamine.

  • Isolation: Isolate the precipitated crystals by filtration and wash with a small amount of cold solvent.

  • Liberation of the Acid: Suspend the isolated diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to a pH of 1-2.

  • Extraction: Extract the liberated (R)-2-chloromandelic acid with an organic solvent (e.g., ethyl acetate).

  • Purification and Esterification: Dry the organic extract, evaporate the solvent to obtain the purified (R)-2-chloromandelic acid. Subsequently, esterify the acid to the desired ethyl ester as described previously.

Quantitative Data for Diastereomeric Resolution

ParameterValue (for 4-chloromandelic acid resolution)
Resolving Agent(R)-(+)-N-benzyl-1-phenylethylamine
SolventAbsolute Ethanol
Molar Ratio (Acid:Amine)1:1
Filtration Temperature15°C
Yield of Less Soluble SaltHigh
Optical Purity>99% ee after recrystallization

Logical Workflow for Diastereomeric Resolution

G cluster_0 Salt Formation & Resolution cluster_1 Acid Liberation & Esterification Racemic 2-Chloromandelic Acid Racemic 2-Chloromandelic Acid Salt Formation Salt Formation Racemic 2-Chloromandelic Acid->Salt Formation (R)-(+)-N-benzyl-1-phenylethylamine (R)-(+)-N-benzyl-1-phenylethylamine (R)-(+)-N-benzyl-1-phenylethylamine->Salt Formation Diastereomeric Salts Diastereomeric Salts Salt Formation->Diastereomeric Salts Fractional Crystallization Fractional Crystallization Diastereomeric Salts->Fractional Crystallization Less Soluble Salt ((R)-Acid Salt) Less Soluble Salt ((R)-Acid Salt) Fractional Crystallization->Less Soluble Salt ((R)-Acid Salt) More Soluble Salt ((S)-Acid Salt) More Soluble Salt ((S)-Acid Salt) Fractional Crystallization->More Soluble Salt ((S)-Acid Salt) Acidification (HCl) Acidification (HCl) Less Soluble Salt ((R)-Acid Salt)->Acidification (HCl) Extraction Extraction Acidification (HCl)->Extraction (R)-2-Chloromandelic Acid (R)-2-Chloromandelic Acid Extraction->(R)-2-Chloromandelic Acid Esterification Esterification (R)-2-Chloromandelic Acid->Esterification This compound This compound Esterification->this compound

Caption: Workflow for obtaining this compound via diastereomeric salt resolution.

Pathway 3: Asymmetric Synthesis

Direct asymmetric synthesis offers an elegant and potentially more efficient route to this compound by avoiding the need for resolution of a racemic mixture. One promising approach is the asymmetric reduction of a prochiral ketoester.

Asymmetric Reduction of Ethyl 2-(2-chlorophenyl)-2-oxoacetate

This method involves the reduction of the ketone functionality of ethyl 2-(2-chlorophenyl)-2-oxoacetate using a chiral reducing agent or a catalyst, which stereoselectively yields the (R)-alcohol.

Experimental Protocol: Asymmetric Reduction with a Chiral Catalyst

  • Substrate Synthesis: Prepare ethyl 2-(2-chlorophenyl)-2-oxoacetate, for example, by Friedel-Crafts acylation of chlorobenzene with ethyl oxalyl chloride.

  • Reaction Setup: In an inert atmosphere, dissolve the ketoester in a suitable solvent (e.g., methanol, isopropanol).

  • Catalyst Addition: Add a pre-formed chiral catalyst, for example, a ruthenium- or rhodium-based complex with a chiral ligand (e.g., a chiral diphosphine).

  • Reduction: Introduce a hydrogen source, such as hydrogen gas under pressure or a transfer hydrogenation reagent (e.g., isopropanol, formic acid/triethylamine mixture).

  • Incubation: Stir the reaction at a controlled temperature until the starting material is consumed, as monitored by TLC or GC.

  • Work-up: Remove the catalyst by filtration or chromatography.

  • Purification: Purify the resulting this compound by column chromatography or distillation.

Quantitative Data for Asymmetric Synthesis

The search results indicate that high enantioselectivities can be achieved with this method. For instance, the reduction of the corresponding methyl ester using a Ru-(R,R)-TsDPEN catalyst has been reported to yield up to 92% ee.

ParameterValue (for methyl ester reduction)
SubstrateMethyl 2-(2-chlorophenyl)-2-oxoacetate
CatalystRu-(R,R)-TsDPEN
Hydrogen SourceHCOOH–Et3N azeotrope
Enantiomeric Excess (ee)up to 92%

Synthesis Pathway Diagram

G Ethyl 2-(2-chlorophenyl)-2-oxoacetate Ethyl 2-(2-chlorophenyl)-2-oxoacetate Asymmetric Reduction Asymmetric Reduction Ethyl 2-(2-chlorophenyl)-2-oxoacetate->Asymmetric Reduction This compound This compound Asymmetric Reduction->this compound Chiral Catalyst (e.g., Ru-complex) Chiral Catalyst (e.g., Ru-complex) Chiral Catalyst (e.g., Ru-complex)->Asymmetric Reduction Hydrogen Source Hydrogen Source Hydrogen Source->Asymmetric Reduction

Caption: Asymmetric synthesis of this compound via catalytic reduction.

Conclusion

The synthesis of enantiomerically pure this compound can be effectively achieved through several distinct pathways. Enzymatic kinetic resolution offers high selectivity and mild reaction conditions, making it an attractive "green" chemistry approach. Classical diastereomeric resolution is a robust and well-established method that can provide high optical purity, particularly after recrystallization. Asymmetric synthesis presents a more direct and potentially more atom-economical route, although it may require more specialized and expensive chiral catalysts. The choice of the optimal synthesis pathway will depend on factors such as the desired scale of production, cost considerations, available equipment, and the required level of enantiopurity. This guide provides the foundational knowledge for researchers and drug development professionals to select and implement the most suitable method for their specific needs.

References

An In-depth Technical Guide to the Physicochemical Properties of Ethyl (R)-2-Chloromandelate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of ethyl (R)-2-chloromandelate, a key chiral intermediate in the synthesis of pharmaceuticals. The document details its chemical identity, physical and spectral properties, and its significant role in the development of antithrombotic agents. Experimental protocols for its synthesis and characterization are also outlined.

Introduction

Ethyl (R)-2-chloromandelate is a chiral ester of significant interest in the pharmaceutical industry. Its enantiomerically pure form is a crucial building block for the synthesis of various active pharmaceutical ingredients (APIs), most notably the antiplatelet drug (S)-clopidogrel. The stereochemistry at the benzylic position is critical for the biological activity of the final drug product, making the physicochemical characterization of this intermediate essential for quality control and process optimization in drug development.

Physicochemical Properties

The physicochemical properties of ethyl (R)-2-chloromandelate are summarized in the table below. Data for the closely related compound, ethyl (R)-(-)-mandelate, is also provided for comparison.

PropertyEthyl (R)-2-chloromandelate (Predicted/Inferred)Ethyl (R)-(-)-mandelate (Reference)
Molecular Formula C₁₀H₁₁ClO₃C₁₀H₁₂O₃
Molecular Weight 214.64 g/mol [1]180.20 g/mol
Appearance Expected to be a solid or oilSolid[2]
Melting Point Not available33-34 °C[2]
Boiling Point Not available103-105 °C at 2 mmHg[2]
Solubility Expected to be soluble in common organic solvents (e.g., ethanol, acetone, chloroform) and have low water solubility.Soluble in chloroform[2]
Optical Rotation Not available[α]²¹/D -134° (c=3 in chloroform)[2]

Role in Drug Synthesis: The Clopidogrel Connection

Ethyl (R)-2-chloromandelate is a vital precursor in the synthesis of (S)-clopidogrel, an antiplatelet medication used to reduce the risk of heart disease and stroke.[3] Clopidogrel is a prodrug that is metabolized in the liver to its active form.[3][4] The active metabolite irreversibly inhibits the P2Y₁₂ subtype of the ADP receptor on platelets, which is crucial for platelet activation and aggregation.[3][4][5] This inhibition prevents the cross-linking of platelets by fibrin, thereby reducing the formation of blood clots.[3]

The following diagram illustrates the mechanism of action of clopidogrel.

Clopidogrel_Mechanism cluster_blood_vessel Blood Vessel cluster_liver Liver (Metabolism) ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 binds GPIIb_IIIa_inactive GPIIb/IIIa (Inactive) P2Y12->GPIIb_IIIa_inactive activates Platelet Platelet GPIIb_IIIa_active GPIIb/IIIa (Active) GPIIb_IIIa_inactive->GPIIb_IIIa_active Fibrinogen Fibrinogen GPIIb_IIIa_active->Fibrinogen binds Aggregation Platelet Aggregation Fibrinogen->Aggregation Clopidogrel_prodrug Clopidogrel (Prodrug) CYP_enzymes CYP450 Enzymes Clopidogrel_prodrug->CYP_enzymes metabolized by Active_metabolite Active Thiol Metabolite Active_metabolite->P2Y12 irreversibly inhibits CYP_enzymes->Active_metabolite

Mechanism of action of Clopidogrel.

Experimental Protocols

A common route for the synthesis of ethyl (R)-2-chloromandelate involves the esterification of (R)-2-chloromandelic acid. The chiral acid can be obtained through various methods, including the asymmetric hydrolysis of a racemic ester.

Protocol for the Synthesis of Ethyl (R)-2-chloromandelate:

  • (R)-2-chloromandelic acid (1 equivalent) is dissolved in absolute ethanol (10-20 volumes).

  • A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (0.05-0.1 equivalents), is added to the solution.

  • The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure.

  • The residue is dissolved in an organic solvent such as ethyl acetate and washed sequentially with a saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude ethyl (R)-2-chloromandelate.

  • Purification of the crude product can be achieved by column chromatography on silica gel or by distillation under reduced pressure.

The following diagram outlines the general workflow for the synthesis and purification of ethyl (R)-2-chloromandelate.

Synthesis_Workflow start Start: (R)-2-chloromandelic acid esterification Esterification with Ethanol and Acid Catalyst start->esterification workup Aqueous Workup esterification->workup purification Purification (Chromatography/Distillation) workup->purification product Final Product: Ethyl (R)-2-chloromandelate purification->product

Synthesis and purification workflow.

The structure and purity of ethyl (R)-2-chloromandelate are confirmed using various spectroscopic techniques.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methine proton (a singlet), and the aromatic protons. The chemical shift of the methine proton will be influenced by the adjacent hydroxyl and ester groups.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the carbon bearing the hydroxyl group, the carbons of the ethyl group, and the aromatic carbons. The carbon attached to the chlorine atom will show a characteristic chemical shift.

4.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of ethyl (R)-2-chloromandelate is expected to exhibit the following key absorption bands:

  • A broad band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.

  • A strong absorption band around 1750-1730 cm⁻¹ due to the C=O stretching of the ester group.

  • C-O stretching bands in the region of 1300-1000 cm⁻¹.

  • C-Cl stretching vibrations, typically observed in the fingerprint region.

4.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak [M]⁺. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M peak). Common fragmentation pathways may include the loss of the ethoxy group, the carboxyl group, and cleavage of the C-C bond adjacent to the aromatic ring.

Conclusion

Ethyl (R)-2-chloromandelate is a fundamentally important chiral intermediate in the pharmaceutical industry. A thorough understanding of its physicochemical properties and the implementation of robust analytical methods for its characterization are essential for ensuring the quality and efficacy of the final drug products derived from it. This guide provides a foundational understanding for researchers and professionals involved in the synthesis and utilization of this key chiral building block.

References

(R)-2-Chloromandelic Acid Ethyl Ester CAS number and structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to (R)-2-Chloromandelic Acid Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Structure

This compound is the ethyl ester derivative of (R)-2-Chloromandelic acid. The esterification of the carboxylic acid group with ethanol results in this compound.

  • IUPAC Name: ethyl (2R)-2-(2-chlorophenyl)-2-hydroxyacetate

  • Molecular Formula: C₁₀H₁₁ClO₃

  • Molecular Weight: 214.64 g/mol

  • Chemical Structure:

While a dedicated CAS number for this compound is not definitively found in the searched public databases, the relevant CAS numbers for its parent acid and methyl ester are provided for reference.

Physicochemical Data

Quantitative data for this compound is not widely reported. However, the properties of the parent acid and the corresponding methyl ester provide valuable context.

Property(R)-(-)-2-Chloromandelic Acid(R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate
CAS Number 52950-18-2[1][2]32345-59-8
Molecular Formula C₈H₇ClO₃[1]C₉H₉ClO₃
Molecular Weight 186.59 g/mol [1]200.62 g/mol
Melting Point 119-121 °C[1][2]34 °C
Boiling Point Not available297.663 °C at 760 mmHg (Predicted)
Optical Activity [α]23/D −126° (c = 3 in H₂O)[1]Not available
Appearance White to off-white crystals or crystalline powder<34°C Solid, >34°C Liquid

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the Fischer esterification of (R)-2-Chloromandelic acid with ethanol in the presence of an acid catalyst.

Fischer Esterification: An Overview

Fischer esterification is an acid-catalyzed condensation reaction between a carboxylic acid and an alcohol. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol is typically used, and/or the water formed during the reaction is removed.

Detailed Experimental Protocol

Materials:

  • (R)-(-)-2-Chloromandelic acid (1.0 equivalent)

  • Absolute Ethanol (a large excess, e.g., 10-20 equivalents, also serves as the solvent)

  • Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 equivalents)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated Sodium Chloride solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Ethyl acetate

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (R)-(-)-2-Chloromandelic acid in an excess of absolute ethanol.

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC or after a set time, e.g., 4-6 hours), allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be further purified by flash column chromatography if necessary.

Visualization of the Synthesis Pathway

// Reactants R_acid [label="(R)-2-Chloromandelic\nAcid", fillcolor="#F1F3F4", fontcolor="#202124"]; R_alcohol [label="Ethanol\n(Excess)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Catalyst Catalyst [label="H₂SO₄\n(catalyst)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Intermediate Intermediate [label="Protonated\nTetrahedral\nIntermediate", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Products P_ester [label="(R)-2-Chloromandelic\nAcid Ethyl Ester", fillcolor="#34A853", fontcolor="#FFFFFF"]; P_water [label="Water", fillcolor="#F1F3F4", fontcolor="#202124"];

// Logical flow {rank=same; R_acid; R_alcohol;} R_acid -> Intermediate; R_alcohol -> Intermediate; Catalyst -> Intermediate [style=dashed, arrowhead=open]; Intermediate -> P_ester; Intermediate -> P_water; }

References

A Technical Guide to the Spectral Analysis of (R)-2-Chloromandelic Acid and its Ethyl Ester Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for (R)-2-Chloromandelic Acid, a key chiral intermediate. Due to the limited availability of public spectral data for its ethyl ester, this document focuses on the spectral characteristics of the parent acid. Additionally, it includes typical spectral data for the ethyl ester functional group to serve as a reference for researchers working with (R)-2-Chloromandelic Acid Ethyl Ester.

Spectral Data of (R)-2-Chloromandelic Acid

The following tables summarize the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for (R)-2-Chloromandelic Acid. This data is crucial for the structural elucidation and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR Spectral Data for (R)-2-Chloromandelic Acid

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.2-7.6m4HAromatic protons (C₆H₄)
5.3s1HMethine proton (CH-OH)
11.0br s1HCarboxylic acid proton (COOH)

¹³C NMR Spectral Data for (R)-2-Chloromandelic Acid

Chemical Shift (δ) ppmAssignment
173-175Carboxylic acid carbon (COOH)
135-140Aromatic carbon (C-Cl)
125-130Aromatic carbons (CH)
72-75Methine carbon (CH-OH)
Infrared (IR) Spectroscopy Data

IR Absorption Frequencies for (R)-2-Chloromandelic Acid

Wavenumber (cm⁻¹)IntensityAssignment
3400-2400BroadO-H stretch (Carboxylic acid)
3300-3500BroadO-H stretch (Alcohol)
3000-3100MediumC-H stretch (Aromatic)
1700-1725StrongC=O stretch (Carboxylic acid)
1600, 1475Medium-WeakC=C stretch (Aromatic)
1000-1300StrongC-O stretch
750-800StrongC-Cl stretch

Typical Spectral Data for an Ethyl Ester Functional Group

For professionals working with this compound, the following tables provide the expected spectral characteristics of the ethyl ester moiety.

Typical ¹H NMR Data for an Ethyl Ester
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.0-4.3q2HMethylene protons (-OCH₂CH₃)
1.1-1.4t3HMethyl protons (-OCH₂CH₃)
Typical ¹³C NMR Data for an Ethyl Ester
Chemical Shift (δ) ppmAssignment
170-185Ester carbonyl carbon (C=O)[1]
60-62Methylene carbon (-OCH₂CH₃)
14-15Methyl carbon (-OCH₂CH₃)
Typical IR Absorption Frequencies for an Ethyl Ester
Wavenumber (cm⁻¹)IntensityAssignment
1735-1750StrongC=O stretch (Ester)[2][3]
1000-1300StrongC-O stretch[3]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of the analyte (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0.00 ppm).[4]

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher.[4]

  • Data Acquisition: For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used where the solid sample is placed directly on the ATR crystal.[5]

  • Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to acquire the infrared spectrum.

  • Data Acquisition: A background spectrum of the empty sample holder (or KBr pellet without the sample) is first recorded. The sample is then scanned, and the instrument software automatically subtracts the background to produce the spectrum of the sample.

  • Data Analysis: The resulting spectrum shows the percentage of light transmitted at different wavenumbers. The absorption bands are analyzed to identify the functional groups present in the molecule.

Workflow for Spectral Analysis

The following diagram illustrates the general workflow for obtaining and analyzing spectral data for a chemical compound.

Spectral_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis cluster_results Results Sample Chemical Compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep for NMR IR_Prep Prepare KBr Pellet or use ATR Sample->IR_Prep for IR NMR_Spec NMR Spectrometer NMR_Prep->NMR_Spec IR_Spec FTIR Spectrometer IR_Prep->IR_Spec NMR_Process Fourier Transform & Referencing NMR_Spec->NMR_Process IR_Process Background Subtraction & Peak Analysis IR_Spec->IR_Process NMR_Data NMR Spectral Data (¹H, ¹³C) NMR_Process->NMR_Data IR_Data IR Spectral Data IR_Process->IR_Data Structure Structural Elucidation & Verification NMR_Data->Structure IR_Data->Structure

Caption: Workflow for Spectral Data Acquisition and Analysis.

References

A Technical Guide to the Enantioselective Synthesis of (R)-2-Chloromandelic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Chloromandelic acid and its esters are valuable chiral building blocks in the pharmaceutical industry, notably in the synthesis of antiplatelet agents like Clopidogrel. The stereochemistry at the α-carbon is crucial for biological activity, necessitating highly enantioselective synthetic methods. This technical guide provides an in-depth analysis of the primary mechanisms and experimental protocols for the formation of (R)-2-Chloromandelic Acid Ethyl Ester, focusing on enzymatic kinetic resolution and asymmetric hydrogenation.

Enzymatic Kinetic Resolution of Racemic 2-Chloromandelic Acid Ethyl Ester

Enzymatic kinetic resolution is a widely employed method that utilizes the stereoselectivity of enzymes, typically lipases, to separate enantiomers from a racemic mixture. In this process, one enantiomer is preferentially transformed into a new product, allowing for the separation of the unreacted, enantiopure substrate.

Mechanism of Lipase-Catalyzed Transesterification

The kinetic resolution of racemic ethyl 2-chloromandelate is often achieved through irreversible transesterification catalyzed by lipases, such as those from Candida antarctica (CAL-B) or Pseudomonas cepacia (PSL). The reaction mechanism is generally described as a Ping-Pong Bi-Bi mechanism, which involves the formation of a covalent acyl-enzyme intermediate.

The core of the lipase's catalytic activity lies in its catalytic triad, typically composed of serine (Ser), histidine (His), and aspartic acid (Asp) residues within the active site. The mechanism proceeds as follows:

  • Acylation: The serine hydroxyl group, activated by the His-Asp charge-relay system, performs a nucleophilic attack on the carbonyl carbon of the acyl donor (e.g., vinyl acetate). This forms a tetrahedral intermediate which then collapses to release the alcohol portion of the acyl donor and forms a covalent acyl-enzyme intermediate.

  • Enantioselective Binding: The racemic ethyl 2-chloromandelate enters the active site. The enzyme's chiral environment allows for a more favorable binding and orientation of one enantiomer (typically the (S)-enantiomer in this case) for the subsequent reaction.

  • Deacylation: The hydroxyl group of the preferentially bound (S)-ethyl 2-chloromandelate attacks the acyl-enzyme intermediate. This forms a new tetrahedral intermediate that collapses, releasing the (S)-2-chloromandelic acid ethyl ester acetate and regenerating the free enzyme.

  • Enrichment: The (R)-enantiomer, being a poor substrate for the enzyme, remains largely unreacted in the mixture. The reaction is stopped at approximately 50% conversion to achieve a high enantiomeric excess of the remaining (R)-ethyl 2-chloromandelate.

Lipase_Mechanism Racemic Racemic Ethyl 2-Chloromandelate ((R)- and (S)-isomers) Lipase Lipase (e.g., CAL-B) Racemic->Lipase Binding AcylEnzyme Acyl-Enzyme Intermediate R_Ester (R)-Ethyl 2-Chloromandelate (Enriched) Lipase->R_Ester No Reaction (R-isomer remains) AcylDonor Acyl Donor (e.g., Vinyl Acetate) AcylDonor->AcylEnzyme Acylation S_Ester (S)-Acetylated Ester AcylEnzyme->S_Ester Deacylation (S-isomer reacts) S_Ester->Lipase Release Byproduct Byproduct (e.g., Acetaldehyde)

Lipase-catalyzed kinetic resolution workflow.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol is a general guideline based on common practices for lipase-catalyzed resolutions.

Materials:

  • Racemic ethyl 2-chloromandelate

  • Immobilized Lipase (e.g., Novozym 435 - immobilized Candida antarctica lipase B)

  • Vinyl acetate

  • Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

  • Molecular sieves (4 Å)

  • Standard laboratory glassware

  • Shaking incubator or magnetic stirrer with temperature control

Procedure:

  • To a dry flask containing a magnetic stir bar, add racemic ethyl 2-chloromandelate (1 equivalent).

  • Add anhydrous organic solvent (e.g., toluene, 10 mL per gram of substrate).

  • Add vinyl acetate (1.5-2.0 equivalents) to the mixture.

  • Add immobilized lipase (e.g., Novozym 435, 20-50 mg per mmol of substrate).

  • Seal the flask and place it in a shaking incubator or on a temperature-controlled magnetic stirrer at a set temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by periodically taking samples and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess of the remaining substrate.

  • Once the desired conversion (ideally around 50%) is reached, stop the reaction by filtering off the immobilized enzyme.

  • Wash the enzyme with fresh solvent and combine the filtrates.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the resulting mixture (containing (R)-ethyl 2-chloromandelate and the acetylated (S)-enantiomer) by column chromatography on silica gel.

Quantitative Data for Enzymatic Resolution
ParameterValueReference
Enzyme Lipase AK[1]
Acyl Donor Vinyl Acetate[1]
Conversion of (R)-2-ClMA ≥98.85%[1]
Enantiomeric Excess of Substrate (ees) ≥98.15%[1]
Optimal Temperature 30°C[2]
Optimal pH 7.0[2]

Asymmetric Synthesis of this compound

Asymmetric synthesis offers a more direct route to the desired enantiomer, avoiding the separation of a racemic mixture. A prominent method is the asymmetric hydrogenation of a prochiral ketone precursor.

Mechanism of Asymmetric Hydrogenation

The asymmetric hydrogenation of ethyl 2-chloro-2-phenylglyoxylate (the α-keto ester precursor) to ethyl (R)-2-chloromandelate can be effectively catalyzed by chiral ruthenium-diphosphine complexes, such as those developed by Noyori and his coworkers. A common catalyst system involves a Ru(II) complex with a chiral bisphosphine ligand like (R)-BINAP ((R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).

The generally accepted mechanism for this transformation involves a metal-ligand bifunctional catalysis:

  • Catalyst Activation: The pre-catalyst, often a Ru(II)-diacetate or dichloride complex, is activated with H₂ to form a dihydrido-ruthenium(II) species.

  • Substrate Coordination: The α-keto ester coordinates to the ruthenium center.

  • Hydrogen Transfer: The hydrogenation proceeds via a six-membered pericyclic transition state. One hydride from the ruthenium and a proton from a coordinated ligand are transferred to the carbonyl oxygen and carbon, respectively. The chiral environment created by the BINAP ligand directs the hydrogen addition to one face of the carbonyl group, leading to the formation of the (R)-hydroxy ester.

  • Product Release and Catalyst Regeneration: The product, (R)-ethyl 2-chloromandelate, is released from the coordination sphere of the ruthenium, and the catalyst is regenerated to participate in the next catalytic cycle.

Noyori_Hydrogenation Substrate Ethyl 2-chloro-2-phenylglyoxylate Intermediate Substrate-Catalyst Complex Substrate->Intermediate Catalyst [(R)-BINAP]Ru(II)H₂ Catalyst->Intermediate Coordination H2 H₂ Precatalyst [(R)-BINAP]Ru(II)X₂ H2->Precatalyst Precatalyst->Catalyst Activation Product (R)-Ethyl 2-Chloromandelate Intermediate->Product Asymmetric Hydrogen Transfer Product->Catalyst Release & Regeneration

Asymmetric hydrogenation of an α-keto ester.
Experimental Protocol: Asymmetric Hydrogenation

This protocol is a general guideline for a Noyori-type asymmetric hydrogenation.

Materials:

  • Ethyl 2-chloro-2-phenylglyoxylate

  • [(R)-BINAP]Ru(OAc)₂ or a similar chiral ruthenium pre-catalyst

  • Anhydrous, degassed solvent (e.g., methanol, ethanol)

  • High-pressure hydrogenation vessel (autoclave)

  • Hydrogen gas (high purity)

  • Standard laboratory glassware for inert atmosphere techniques

Procedure:

  • In a glovebox, charge a glass liner for the autoclave with ethyl 2-chloro-2-phenylglyoxylate (1 equivalent) and the chiral ruthenium pre-catalyst (e.g., 0.01-0.1 mol%).

  • Add the anhydrous, degassed solvent (e.g., methanol).

  • Seal the glass liner and place it inside the autoclave.

  • Seal the autoclave and remove it from the glovebox.

  • Purge the autoclave with hydrogen gas several times to remove any residual air.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-100 atm).

  • Stir the reaction mixture at a specified temperature (e.g., room temperature to 50 °C) for the required time (e.g., 12-24 hours).

  • Monitor the reaction by taking samples (if the setup allows) and analyzing by HPLC or GC.

  • After the reaction is complete, carefully vent the hydrogen gas.

  • Open the autoclave and remove the reaction mixture.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure (R)-ethyl 2-chloromandelate.

Quantitative Data for Asymmetric Hydrogenation
ParameterValueReference
Catalyst RuCl₂[(R)-BINAP][3]
Hydrogen Pressure 1100 psi[3]
Temperature 30 °C[3]
Solvent Ethanol[3]
Enantiomeric Excess >99% (for a similar substrate)[4]
Yield High (typically >90%)[4]

Conclusion

Both enzymatic kinetic resolution and asymmetric hydrogenation present robust and highly selective methods for the synthesis of this compound. The choice of method often depends on factors such as substrate availability, cost of the catalyst, and the desired scale of production. Enzymatic resolutions are advantageous due to the mild reaction conditions and the high enantioselectivity of commercially available lipases. Asymmetric hydrogenation, particularly with well-defined catalysts like Noyori's Ru-BINAP complexes, offers a direct and efficient route to the enantiopure product with high yields and excellent enantiomeric excess. For industrial applications, the development of efficient and recyclable catalytic systems remains a key area of research.

References

In-Depth Technical Guide: Stability and Storage of Ethyl (R)-2-Chloromandelate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for ethyl (R)-2-chloromandelate, a key chiral intermediate in the synthesis of various pharmaceutical compounds. Understanding the stability profile of this compound is critical for ensuring its quality, purity, and performance in drug development and manufacturing processes. The information presented herein is based on established principles of chemical stability testing as outlined by the International Council for Harmonisation (ICH) guidelines and available data on structurally related compounds.

Physicochemical Properties

A foundational understanding of the physicochemical properties of ethyl (R)-2-chloromandelate is essential for predicting its stability.

PropertyValue
Molecular Formula C₁₀H₁₁ClO₃
Molecular Weight 214.64 g/mol
Appearance White to off-white crystalline solid
Melting Point Not available
Boiling Point Not available
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane.

Recommended Storage Conditions

To maintain the integrity and purity of ethyl (R)-2-chloromandelate, the following storage conditions are recommended based on safety data sheets and general chemical stability principles:

ConditionRecommendationRationale
Temperature Refrigerate (2-8 °C).Lower temperatures slow down potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Minimizes the risk of oxidative degradation.
Container Keep in a tightly sealed, light-resistant container.Protects from moisture and light, which can promote degradation.
Environment Store in a dry and well-ventilated place.Prevents absorption of moisture, which can lead to hydrolysis.

Stability Profile and Potential Degradation Pathways

Ethyl (R)-2-chloromandelate, as an ester with a chiral center and a chlorinated aromatic ring, is susceptible to degradation under various environmental stresses. Forced degradation studies, as recommended by ICH guidelines, are crucial to identify potential degradation products and establish the intrinsic stability of the molecule.[1][2] The primary degradation pathways are anticipated to be hydrolysis, oxidation, photolysis, and thermal decomposition.

Hydrolytic Stability

The ester functional group in ethyl (R)-2-chloromandelate is prone to hydrolysis, which can be catalyzed by both acidic and basic conditions.[1]

  • Acid-Catalyzed Hydrolysis: In the presence of acid, the ester can hydrolyze to form (R)-2-chloromandelic acid and ethanol. This reaction is typically reversible.

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester undergoes irreversible hydrolysis to yield the salt of (R)-2-chloromandelic acid and ethanol. Esters are generally more labile to basic hydrolysis.[1]

The rate of hydrolysis is dependent on pH, temperature, and the concentration of the acid or base.[3]

Oxidative Stability
Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can lead to the degradation of aromatic and chlorinated compounds.[4] Photodegradation pathways can be complex and may involve radical reactions, leading to a variety of degradation products. It is crucial to protect ethyl (R)-2-chloromandelate from light during storage and handling.

Thermal Stability

Elevated temperatures can accelerate the rate of all degradation reactions. Thermal degradation studies are essential to determine the impact of heat on the compound's stability. These studies help in defining appropriate handling and storage temperatures.

Experimental Protocols for Stability Assessment

The following are generalized protocols for conducting forced degradation studies on ethyl (R)-2-chloromandelate, based on ICH guidelines.[1][2][5] The extent of degradation should ideally be targeted between 5-20% to ensure that the degradation products are detectable without completely consuming the parent compound.[1][6]

General Sample Preparation

Prepare a stock solution of ethyl (R)-2-chloromandelate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[5]

Hydrolytic Degradation
  • Acidic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N hydrochloric acid.

    • Heat the solution at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N sodium hydroxide, and dilute with the mobile phase to the target concentration for analysis.

  • Basic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N sodium hydroxide.

    • Keep the solution at room temperature and monitor at various time points (e.g., 30 minutes, 1, 2, 4 hours) due to the higher lability of esters in basic conditions.[1]

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N hydrochloric acid, and dilute with the mobile phase for analysis.

  • Neutral Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of purified water.

    • Heat the solution at a controlled temperature (e.g., 60 °C) for up to 24 hours.

    • At specified time points, withdraw a sample and dilute with the mobile phase for analysis.

Oxidative Degradation
  • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

  • Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw a sample and dilute with the mobile phase for analysis.

Thermal Degradation
  • Expose the solid ethyl (R)-2-chloromandelate to a controlled high temperature (e.g., 80 °C) in a stability chamber for a specified period (e.g., 24, 48, 72 hours).

  • At each time point, withdraw a sample, dissolve it in a suitable solvent, and dilute to the target concentration for analysis.

Photolytic Degradation
  • Expose a solution of ethyl (R)-2-chloromandelate (e.g., 1 mg/mL in a suitable solvent) and the solid compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

  • The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.[5]

  • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.

  • Analyze the exposed and control samples at appropriate time points.

Analytical Methodology for Stability Indicating Analysis

A validated stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products.[7] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

HPLC Method Parameters (Example)
ParameterCondition
Column Chiral column (e.g., Chiralcel OD-H or similar) for enantiomeric purity and a C18 column for achiral purity and degradation products.
Mobile Phase A gradient of acetonitrile and water or a suitable buffer (e.g., phosphate buffer) may be employed. The exact composition should be optimized to achieve good separation.
Flow Rate Typically 1.0 mL/min.
Column Temperature 25-30 °C.
Detection Wavelength Based on the UV spectrum of ethyl (R)-2-chloromandelate. A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Volume 10-20 µL.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a valuable tool for the identification of volatile degradation products, particularly from thermal degradation studies.[8][9][10] Derivatization with agents like ethylchloroformate may be necessary for non-volatile degradation products to make them amenable to GC analysis.[8][10]

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of a stability study and the potential degradation pathways.

Stability_Study_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Reporting Phase Define_Objective Define Stability Study Objective Select_Batches Select Batches of Ethyl (R)-2-chloromandelate Define_Objective->Select_Batches Develop_Method Develop & Validate Stability-Indicating Analytical Method Select_Batches->Develop_Method Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) Develop_Method->Forced_Degradation Long_Term_Stability Long-Term Stability Testing (e.g., 2-8°C) Develop_Method->Long_Term_Stability Accelerated_Stability Accelerated Stability Testing (e.g., 25°C/60% RH) Develop_Method->Accelerated_Stability Identify_Degradants Identify & Characterize Degradation Products Forced_Degradation->Identify_Degradants Analyze_Samples Analyze Samples at Time Points Long_Term_Stability->Analyze_Samples Accelerated_Stability->Analyze_Samples Establish_Profile Establish Stability Profile & Degradation Pathways Analyze_Samples->Establish_Profile Identify_Degradants->Establish_Profile Recommend_Storage Recommend Storage Conditions & Retest Period Establish_Profile->Recommend_Storage

Caption: Workflow for a comprehensive stability study of ethyl (R)-2-chloromandelate.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis cluster_thermal Thermal Degradation Parent Ethyl (R)-2-chloromandelate Acid_Product (R)-2-chloromandelic acid + Ethanol Parent->Acid_Product Acid/Base Oxidation_Products Oxidized Derivatives Parent->Oxidation_Products O2, Peroxides Photolytic_Products Photodegradants Parent->Photolytic_Products Light (UV/Vis) Thermal_Products Thermal Degradants Parent->Thermal_Products Heat

Caption: Potential degradation pathways for ethyl (R)-2-chloromandelate under stress conditions.

Conclusion

The stability of ethyl (R)-2-chloromandelate is a critical parameter that must be carefully evaluated and controlled to ensure the quality and efficacy of resulting pharmaceutical products. This guide outlines the key considerations for its storage and stability assessment, including recommended conditions, potential degradation pathways, and experimental protocols based on ICH guidelines. A thorough understanding and implementation of these principles will support the successful use of this important chiral intermediate in drug development and manufacturing. It is imperative for researchers to conduct specific stability studies on their particular batches of ethyl (R)-2-chloromandelate to establish a definitive shelf-life and storage protocol.

References

A Technical Guide to the Chirality and Optical Rotation of (R)-2-Chloromandelic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Chloromandelic acid and its esters are crucial chiral building blocks in the pharmaceutical industry. Notably, they are key intermediates in the synthesis of the antiplatelet agent Clopidogrel. This technical guide provides an in-depth analysis of the stereochemical properties of (R)-2-Chloromandelic Acid Ethyl Ester, focusing on its chirality and optical rotation. This document includes a summary of its physicochemical properties, a detailed experimental protocol for polarimetry, and graphical representations of its synthesis and analysis workflows.

Introduction to Chirality and Optical Activity

Chirality is a fundamental property of molecules that are non-superimposable on their mirror images. These non-superimposable mirror images are known as enantiomers. Enantiomers share identical physical properties such as melting point, boiling point, and solubility, but they differ in their interaction with plane-polarized light. A chiral compound will rotate the plane of polarized light, a phenomenon known as optical activity. The direction and magnitude of this rotation are characteristic of a specific enantiomer.

This compound possesses a single stereocenter at the carbon atom bonded to the hydroxyl, carboxyl, phenyl, and hydrogen groups. This makes it a chiral molecule, existing as two enantiomers: (R) and (S). The (R)-enantiomer is of particular interest due to its role as a precursor in the synthesis of medicinally important compounds.

Physicochemical and Optical Properties

Table 1: Physicochemical Properties

Property(R)-(-)-2-Chloromandelic AcidThis compound
Molecular Formula C₈H₇ClO₃[1]C₁₀H₁₁ClO₃[2]
Molecular Weight 186.59 g/mol [1][3]214.64 g/mol [2]
Appearance White crystalline solid-
Melting Point 119-121 °C[3]-
CAS Number 52950-18-2[3]13511-30-3

Table 2: Optical Rotation Data

CompoundSpecific Rotation [α]Conditions
(R)-(-)-2-Chloromandelic Acid -126°[3]23 °C, c = 3 in H₂O, D-line (589 nm)[3]
This compound Data not available in cited literature.-

Note: The enantiomeric excess (ee) of a sample, which measures the purity of one enantiomer over the other, is often determined to be high (>99%) in synthetic preparations, confirming significant optical activity.[4]

Synthesis and Resolution Pathways

The synthesis of racemic 2-chloromandelic acid ethyl ester is typically achieved through the esterification of racemic 2-chloromandelic acid with ethanol. Obtaining the enantiomerically pure (R)-ester often involves a resolution step. One common industrial method is the enzymatic resolution of a racemic ester. For instance, a hydrolase can selectively hydrolyze the (S)-ester to the corresponding carboxylic acid, leaving the desired (R)-ester unreacted, which can then be separated.

G Synthesis of Racemic 2-Chloromandelic Acid Ethyl Ester rac_acid Racemic 2-Chloromandelic Acid rac_ester Racemic 2-Chloromandelic Acid Ethyl Ester rac_acid->rac_ester Esterification ethanol Ethanol (CH3CH2OH) ethanol->rac_ester acid_cat Acid Catalyst (e.g., H2SO4) acid_cat->rac_ester water Water (H2O) rac_ester->water Byproduct

A simplified workflow for the synthesis of the racemic ester.

G Enzymatic Resolution Pathway cluster_0 Reaction Mixture cluster_1 Separation rac_ester Racemic Ethyl Ester ((R)- and (S)-) enzyme Hydrolase / Lipase + Water rac_ester->enzyme Selective Hydrolysis R_ester (R)-Ethyl Ester (Desired Product) S_acid (S)-Acid enzyme->R_ester Remains enzyme->S_acid Hydrolyzed

Enzymatic resolution for isolating the (R)-ester.

Experimental Protocol: Measurement of Optical Rotation

The following is a generalized procedure for determining the specific rotation of an optically active compound like this compound using a polarimeter.

4.1 Instrumentation and Materials

  • Polarimeter (Sodium D-line, 589 nm)

  • Polarimeter cell (1 dm path length)

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • High-purity solvent (e.g., ethanol, chloroform)

  • Sample of this compound

4.2 Procedure

  • Blank Measurement:

    • Fill the polarimeter cell with the pure solvent.

    • Ensure no air bubbles are present in the light path.

    • Place the cell in the polarimeter and zero the instrument. This corrects for any rotation caused by the solvent or the cell itself.

  • Sample Preparation:

    • Accurately weigh a precise mass (e.g., 100 mg) of the sample.

    • Dissolve the sample in the chosen solvent in a volumetric flask to a known volume (e.g., 10.0 mL).

    • Calculate the concentration (c) in g/mL.

  • Sample Measurement:

    • Rinse the polarimeter cell with a small amount of the prepared solution, then fill it completely, again avoiding air bubbles.

    • Place the filled cell into the polarimeter.

    • Record the observed optical rotation (α_obs) in degrees. The reading may be positive (dextrorotatory) or negative (levorotatory).

4.3 Calculation of Specific Rotation

The specific rotation [α] is calculated using Biot's Law:

[α] = α_obs / (l * c)

Where:

  • α_obs is the observed rotation in degrees.

  • l is the path length of the polarimeter cell in decimeters (dm).

  • c is the concentration of the sample in g/mL.

The temperature (T) and wavelength (λ) of the light source should always be reported with the specific rotation value (e.g., [α]²⁵_D).

G Workflow for Optical Rotation Measurement start Start prep_sample Prepare Solution (Known Concentration 'c') start->prep_sample prep_blank Prepare Solvent Blank start->prep_blank measure Measure Observed Rotation (α_obs) prep_sample->measure zero_inst Zero Polarimeter with Blank prep_blank->zero_inst zero_inst->measure calculate Calculate Specific Rotation [α] = α_obs / (l * c) measure->calculate end End calculate->end

A flowchart of the polarimetry experiment.

Conclusion

This compound is a chiral molecule of significant value in pharmaceutical synthesis. Its chirality gives rise to optical activity, a key property used to assess its enantiomeric purity. While specific rotation values for the ethyl ester are not prominently published, the established levorotatory nature of its parent acid provides a crucial reference point. The methodologies and pathways described herein offer a foundational guide for researchers working with this important chiral intermediate. Accurate determination of optical rotation through standardized polarimetry is essential for quality control and ensuring the stereochemical integrity of the final active pharmaceutical ingredients.

References

The Genesis and Evolution of Chloromandelic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mandelic acid, an aromatic alpha-hydroxy acid, was first isolated in 1831 by the German pharmacist Ferdinand Ludwig Winckler from an extract of bitter almonds.[1][2][3] Its name is derived from the German "Mandel," meaning almond.[1][2] For over a century, its derivatives have become increasingly significant, serving as crucial building blocks in the synthesis of a wide array of pharmaceuticals. Among these, chloromandelic acid isomers and their derivatives have garnered substantial attention, particularly for their role as key intermediates in the production of life-saving drugs. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and application of chloromandelic acid derivatives, with a focus on the experimental methodologies and quantitative data essential for research and development.

Historical Perspective

While mandelic acid was discovered in the early 19th century, the exploration of its halogenated derivatives, including chloromandelic acids, appears to have gained momentum in the early to mid-20th century with the advancement of organic synthesis techniques. Early research focused on the fundamental preparation and characterization of these novel compounds. The true significance of chloromandelic acid derivatives, however, became prominently recognized with their application in the pharmaceutical industry. A pivotal moment in the history of these compounds was the discovery that optically pure (R)-2-chloromandelic acid is a critical precursor for the synthesis of the antiplatelet drug Clopidogrel.[4] This application spurred extensive research into efficient and enantioselective methods for the production of chloromandelic acid and its derivatives.

Physicochemical Properties of Chloromandelic Acid Isomers

The position of the chlorine atom on the phenyl ring significantly influences the physicochemical properties of chloromandelic acid. These properties are crucial for designing synthesis, purification, and resolution processes.

Property2-Chloromandelic Acid3-Chloromandelic Acid4-Chloromandelic Acid
Molecular Formula C₈H₇ClO₃C₈H₇ClO₃C₈H₇ClO₃
Molecular Weight 186.59 g/mol [5][6]186.59 g/mol [7]186.59 g/mol
Melting Point (°C) 80-85[5]111-113[7]113-122[8]
Boiling Point (°C) 350.3 ± 27.0 at 760 mmHg[5]Not readily available361.4 ± 27.0 (Predicted)[9]
Solubility Sparingly soluble in water.[10]Small solubility in water, high in organic solvents like alcohol and ether.[7]Sparingly soluble in water.[11]
Appearance White crystalline solid.[10]White crystalline solid.[7]White crystalline solid.[11]
pKa 3.30 ± 0.10 (Predicted)[12]Not readily availableNot readily available
Optical Activity of (R)-enantiomer [α] = -125° (c=3, H₂O)[α] = -124° (c=3, H₂O)Not readily available

Experimental Protocols: Synthesis and Resolution

The synthesis of chloromandelic acid derivatives can be approached through various methods, followed by the critical step of resolving the racemic mixture to obtain the desired enantiomer.

Synthesis of p-Chloromandelic Acid

This protocol is adapted from a procedure for p-bromomandelic acid, with p-chloroacetophenone as the starting material. The synthesis involves the α,α-dihalogenation of the acetophenone followed by hydrolysis.

Step 1: Synthesis of p,α,α-trichloroacetophenone

  • In a 1-L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet, place 100 g (0.65 mol) of p-chloroacetophenone and 300 mL of glacial acetic acid.

  • Stir the solution and cool to 20°C.

  • Add a solution of 33.5 mL (0.65 mol) of bromine in 100 mL of glacial acetic acid dropwise over approximately 30 minutes.

  • After the initial mono-bromination, add a second solution of 33.5 mL (0.65 mol) of bromine in 100 mL of glacial acetic acid dropwise.

  • Heat the flask to dissolve the contents and then cool rapidly in an ice-water bath.

  • Filter the mixture with suction and wash the solid with 50% ethanol until colorless. The expected yield is in the range of 70-75%.

Step 2: Hydrolysis to p-Chloromandelic Acid

  • In a blender, place 89 g (approximately 0.25 mol) of the crude p,α,α-trihaloacetophenone and 100-150 mL of cold water.

  • Stir for 10-15 minutes and transfer to a 1-L wide-mouthed bottle, rinsing the blender with an additional 150-200 mL of ice-cold water.

  • Add crushed ice to bring the temperature below 10°C.

  • Slowly add 100 mL of a chilled aqueous solution containing 50 g of sodium hydroxide while rotating the bottle.

  • After the addition, stir the mixture for 3-4 hours.

  • Filter the mixture and discard the insoluble material.

  • Add an excess of concentrated hydrochloric acid to the filtrate and extract with three 200-mL portions of ether.

  • Combine the ether extracts, dry over anhydrous sodium sulfate, and remove the ether by distillation.

  • Recrystallize the resulting solid from benzene to yield p-chloromandelic acid. A yield of 54% with a melting point of 119-120°C has been reported for this method.[13]

Enzymatic Resolution of (R,S)-2-Chloromandelic Acid

This method utilizes the enantioselectivity of lipases to resolve the racemic mixture.

Protocol:

  • Conduct the enantioselective resolution of (R,S)-2-chloromandelic acid in an organic solvent through irreversible transesterification.

  • Use lipase AK as the catalyst and vinyl acetate as the acyl donor.[14]

  • Investigate and optimize various reaction conditions including the choice of organic solvent, temperature, water content, substrate ratio, and enzyme loading to achieve high enantioselectivity and activity.[14]

  • Under optimal conditions, high conversion of (R)-2-ClMA (≥98.85%) and a high enantiomeric excess of the remaining substrate (eeₛ, ≥98.15%) can be achieved.[14]

Chemical Resolution of 2-Chloromandelic Acid with a Chiral Amine

This protocol employs a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.

Protocol:

  • Use a chiral amino alcohol as the resolving agent for o-chloromandelic acid.[13]

  • The reaction of racemic o-chloromandelic acid with the (S)-amino alcohol and a nucleation inhibitor in an organic solvent at a temperature between 30°C and 100°C for 1-8 hours results in the precipitation of the (R)-o-chloromandelic acid-(S)-amino alcohol salt.[13]

  • The molar ratio of racemic o-chloromandelic acid to the (S)-amino alcohol and the nucleation inhibitor is typically 1:0.5-0.95:0.05-0.5.[13]

  • After separation of the diastereomeric salt, the (R)-o-chloromandelic acid can be liberated by acidification.

  • This method can yield single-configuration o-chloromandelic acid with an enantiomeric excess (ee) of over 99% and a yield greater than 75%.[13]

Application in Drug Development: The Case of Clopidogrel

(R)-2-chloromandelic acid is a crucial intermediate in the synthesis of Clopidogrel, a widely used antiplatelet medication. Clopidogrel is a prodrug that, once metabolized to its active form, irreversibly inhibits the P2Y12 receptor on platelets, thereby preventing platelet aggregation.

Signaling Pathway of Clopidogrel

The mechanism of action of Clopidogrel involves a complex signaling pathway that ultimately leads to the inhibition of platelet aggregation.

Clopidogrel_Pathway Clopidogrel Clopidogrel (Prodrug) CYP450 Hepatic CYP450 Enzymes (e.g., CYP2C19) Clopidogrel->CYP450 Metabolism Active_Metabolite Active Thiol Metabolite CYP450->Active_Metabolite P2Y12 P2Y12 Receptor (on platelet surface) Active_Metabolite->P2Y12 Irreversible Inhibition Gi_Protein Gi Protein P2Y12->Gi_Protein Activates ADP ADP ADP->P2Y12 Binds to Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Leads to VASP_P ↓ VASP Phosphorylation cAMP->VASP_P GPIIb_IIIa_Activation ↓ GPIIb/IIIa Complex Activation VASP_P->GPIIb_IIIa_Activation Platelet_Aggregation ↓ Platelet Aggregation GPIIb_IIIa_Activation->Platelet_Aggregation

Clopidogrel's Mechanism of Action

Conclusion

From its origins in the study of natural products to its current role as a cornerstone in the synthesis of modern pharmaceuticals, the journey of chloromandelic acid and its derivatives exemplifies the evolution of organic chemistry and its profound impact on medicine. The development of efficient and stereoselective synthetic and resolution methods for these compounds continues to be an active area of research, driven by the demand for optically pure building blocks in drug development. The detailed understanding of their properties and reaction pathways, as outlined in this guide, is fundamental for scientists and researchers aiming to innovate and contribute to this vital field.

References

An In-depth Technical Guide on the Toxicological Data for (R)-2-Chloromandelic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

(R)-2-Chloromandelic Acid Ethyl Ester is an organic compound for which specific toxicological data, such as LD50, acute and chronic toxicity, mutagenicity, and carcinogenicity, are not extensively documented. This guide synthesizes information from related molecules to provide a predictive toxicological assessment. It is anticipated that the ester would be metabolized in vivo via hydrolysis to (R)-2-Chloromandelic Acid and ethanol. Therefore, the toxicological profile of the parent acid is of significant relevance.

Predicted Metabolism

Esters are typically hydrolyzed by carboxylesterases in the body to their corresponding carboxylic acid and alcohol.[1] This reaction can occur with or without acidic or basic catalysis.[2][3] It is therefore highly probable that this compound undergoes in vivo hydrolysis to form (R)-2-Chloromandelic Acid and ethanol.[4][5] The systemic toxicity of the ester is likely to be influenced by the toxicological properties of these two metabolites.

Metabolism Ester (R)-2-Chloromandelic Acid Ethyl Ester Metabolites (R)-2-Chloromandelic Acid + Ethanol Ester->Metabolites Ester Hydrolysis (in vivo)

Caption: Predicted metabolic pathway of this compound.

Toxicological Data for Structurally Related Compounds

The following tables summarize the available toxicological data for compounds structurally related to this compound.

Table 1: Acute Toxicity Data for Related Compounds

CompoundSpeciesRouteLD50Reference
Mandelic Acid EstersNot SpecifiedOralLow Toxicity[6][7]
Aryl Alkyl Alcohol Simple Acid Ester DerivativesRatOral>5000 mg/kg[8]

Table 2: Genotoxicity Data for Related Compounds

CompoundTest SystemResultReference
Aryl Alkyl Alcohol Simple Acid Ester DerivativesBacterial Systems (Ames Test)Not Mutagenic[8]
Aryl Alkyl Alcohol Simple Acid Ester DerivativesIn vitro Mammalian CellsNot Mutagenic[8]
Aryl Alkyl Alcohol Simple Acid Ester DerivativesIn vivoLittle to no genotoxicity[8]
Dimethyl PhthalateSalmonella typhimurium (Ames Test)Positive (without S9 activation)[9]
Diethyl PhthalateSalmonella typhimurium (Ames Test)Positive (without S9 activation)[9]

Table 3: Carcinogenicity Data for Related Compounds

CompoundSpeciesFindingReference
Benzyl Alcohol (related aryl alkyl alcohol)Feed studyNo evidence of carcinogenicity[8]
R-(-)-Mandelic AcidNot SpecifiedNo information available[10]

Table 4: Skin and Eye Irritation Data for (R)-(-)-2-Chloromandelic Acid

EndpointResultReference
Skin IrritationIrritant[11]
Eye IrritationSevere eye damage[11][12]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of a novel chemical entity like this compound would typically follow standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

4.1. Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is a stepwise procedure using a small number of animals to classify a substance's toxicity.[13]

  • Principle: A single dose of the substance is administered orally to a group of three animals of a single sex (usually females).[13] The presence or absence of mortality determines the next dosing step.[13]

  • Procedure:

    • Select healthy, young adult rodents.

    • Fast animals prior to dosing.

    • Administer the test substance at one of the defined starting doses (e.g., 5, 50, 300, or 2000 mg/kg body weight).[14]

    • Observe animals for mortality and clinical signs of toxicity for up to 14 days.[15]

    • Based on the outcome, a higher or lower dose is administered to a new group of animals until the toxicity class can be determined.

4.2. Bacterial Reverse Mutation Test (Ames Test) - OECD Test Guideline 471

This test is used to assess the mutagenic potential of a chemical.[16][17]

  • Principle: The test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations by reverse mutation.[17][18]

  • Procedure:

    • Several strains of bacteria are exposed to the test substance at various concentrations, with and without a metabolic activation system (S9 mix).[18][19]

    • The bacteria are plated on a minimal agar medium lacking the required amino acid.[17]

    • After incubation for 48-72 hours, the number of revertant colonies (colonies that have mutated back to being able to synthesize the amino acid) is counted.[19]

    • A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to a negative control.[19]

4.3. Carcinogenicity Studies - OECD Test Guideline 451

These are long-term studies to evaluate the carcinogenic potential of a substance.[20][21]

  • Principle: The test substance is administered daily to animals (usually rats and mice) for a major portion of their lifespan.[21][22][23]

  • Procedure:

    • At least three dose levels and a concurrent control group are used, with at least 50 animals of each sex per group.[21][23]

    • The substance is typically administered in the diet, drinking water, or by gavage.[22]

    • The study duration is typically 18-24 months for mice and 24 months for rats.[21]

    • Animals are observed for clinical signs of toxicity and the development of tumors.[23]

    • A full histopathological examination is performed on all animals at the end of the study.[22]

Visualizations

Generalized Workflow for Toxicological Assessment of a New Chemical Entity

The following diagram illustrates a typical workflow for assessing the toxicity of a new chemical substance.

Toxicological_Workflow cluster_in_vitro In Vitro Screening cluster_acute_toxicity Acute Toxicity Testing cluster_sub_chronic Sub-chronic Toxicity cluster_chronic Chronic Toxicity & Carcinogenicity in_vitro_mutagenicity Mutagenicity (e.g., Ames Test) acute_oral Acute Oral Toxicity (e.g., OECD 423) in_vitro_mutagenicity->acute_oral in_vitro_cytotoxicity Cytotoxicity Assays in_vitro_cytotoxicity->acute_oral acute_dermal Acute Dermal Toxicity acute_oral->acute_dermal acute_inhalation Acute Inhalation Toxicity acute_dermal->acute_inhalation repeated_dose Repeated Dose Toxicity (28-day or 90-day) acute_inhalation->repeated_dose carcinogenicity Carcinogenicity Study (e.g., OECD 451) repeated_dose->carcinogenicity reproductive_toxicity Reproductive/Developmental Toxicity repeated_dose->reproductive_toxicity start New Chemical Entity start->in_vitro_mutagenicity start->in_vitro_cytotoxicity

Caption: A generalized workflow for the toxicological assessment of a new chemical.

Conclusion

While there is a clear lack of direct toxicological data for this compound, a preliminary assessment based on its structural analogs suggests that it may have low acute toxicity. However, based on data for the parent acid, it could be a skin and severe eye irritant. The potential for mutagenicity and carcinogenicity is difficult to predict without direct testing, as related compounds show mixed results. It is strongly recommended that comprehensive toxicological studies, following established OECD guidelines, be conducted to definitively determine the safety profile of this compound before its use in any application where human exposure is possible.

References

Methodological & Application

Application Note and Protocol for the Enzymatic Resolution of (R,S)-2-Chloromandelic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Optically pure 2-chloromandelic acid and its derivatives are crucial chiral building blocks in the pharmaceutical industry, most notably for the synthesis of the antiplatelet agent (S)-clopidogrel.[1][2] Enzymatic kinetic resolution offers a highly efficient and environmentally benign method for separating the enantiomers of racemic 2-chloromandelic acid esters.[2] This application note provides a detailed protocol for the enzymatic resolution of (R,S)-2-chloromandelic acid ethyl ester using lipase-catalyzed transesterification or hydrolysis. Lipases are widely used biocatalysts for preparing optically pure compounds due to their high stereoselectivity and mild reaction conditions.[2][3]

Principle of the Method

The enzymatic resolution of (R,S)-2-chloromandelic acid ethyl ester is based on the principle of kinetic resolution. A lipase enzyme selectively catalyzes the transformation (e.g., hydrolysis or transesterification) of one enantiomer of the racemic substrate at a much higher rate than the other. This results in a reaction mixture containing the unreacted, optically enriched ester of one configuration and the product (acid or a new ester) of the opposite configuration. Subsequent separation of the unreacted substrate from the product yields the desired enantiomerically pure compounds.

Materials and Reagents

  • (R,S)-2-Chloromandelic acid ethyl ester (Substrate)

  • Lipase: Candida antarctica lipase B (CALB), Lipase AK, or other suitable lipase.[1][4] Immobilized lipases are often preferred for ease of recovery and reuse.[5]

  • Acyl Donor (for transesterification): Vinyl acetate[1]

  • Buffer (for hydrolysis): Phosphate buffer (pH 6-7)[6]

  • Organic Solvents: Isooctane, Methyl tert-butyl ether (MTBE), Hexane, Toluene[6][7][8]

  • Reagents for Quenching and Extraction: Sodium bicarbonate solution, Ethyl acetate, Magnesium sulfate or Sodium sulfate.

  • Analytical Standards: Racemic and, if available, enantiomerically pure (R)- and (S)-2-chloromandelic acid ethyl ester and 2-chloromandelic acid.

  • HPLC Grade Solvents: n-Hexane, Isopropanol, Ethanol, Dichloromethane, Trifluoroacetic acid (TFA)[9]

Equipment

  • Reaction vessels (e.g., screw-capped vials or round-bottom flasks)

  • Orbital shaker or magnetic stirrer with temperature control

  • pH meter

  • Centrifuge (for enzyme separation if not immobilized)

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a chiral stationary phase column (e.g., CHIRALPAK® IC or Chiralcel OD)[9][10][11]

  • UV detector for HPLC

Experimental Protocols

Two primary enzymatic methods for the resolution are detailed below: Transesterification in an organic solvent and Hydrolysis in a biphasic system.

5.1. Protocol 1: Lipase-Catalyzed Transesterification

This protocol is based on the enantioselective acylation of the ethyl ester.

  • Reaction Setup:

    • In a sealed reaction vessel, dissolve (R,S)-2-chloromandelic acid ethyl ester in the selected organic solvent (e.g., MTBE) to a final concentration of 20-50 mM.

    • Add the acyl donor, vinyl acetate, at a molar ratio of 3:1 to 6:1 (acyl donor:substrate).[7]

    • Add the lipase (e.g., immobilized CALB or Lipase AK) at a concentration of 10-30 mg/mL.[5][7]

  • Incubation:

    • Incubate the reaction mixture at a controlled temperature, typically between 40-55°C.[7]

    • Agitate the mixture using an orbital shaker or magnetic stirrer at approximately 200-500 rpm.[7]

  • Reaction Monitoring:

    • Periodically withdraw small aliquots from the reaction mixture.

    • Remove the enzyme by filtration or centrifugation.

    • Analyze the samples by chiral HPLC to determine the conversion and the enantiomeric excess (ee) of the substrate and product.

  • Work-up (upon reaching desired conversion, typically ~50%):

    • Remove the enzyme by filtration.

    • Evaporate the solvent under reduced pressure.

    • The resulting mixture contains the unreacted (e.g., R)-2-chloromandelic acid ethyl ester and the acylated product (e.g., acetylated (S)-2-chloromandelic acid ethyl ester).

    • Separate the components using column chromatography.

5.2. Protocol 2: Lipase-Catalyzed Hydrolysis

This protocol involves the enantioselective hydrolysis of the ethyl ester to the corresponding carboxylic acid.

  • Reaction Setup:

    • Prepare a biphasic system consisting of an organic phase (e.g., isooctane) and an aqueous phase (e.g., phosphate buffer, pH 6).[6]

    • Dissolve (R,S)-2-chloromandelic acid ethyl ester in the organic phase.

    • Disperse the lipase (e.g., hydrolase from Klebsiella oxytoca) in the aqueous phase at a concentration of approximately 2 mg/mL.[6]

  • Incubation:

    • Combine the organic and aqueous phases in a reaction vessel.

    • Incubate at a controlled temperature, for instance, 55°C, with vigorous stirring to ensure adequate mixing of the two phases.[6]

  • Reaction Monitoring:

    • Periodically sample the organic phase.

    • Analyze the samples by chiral HPLC to monitor the decrease in the starting ester and the enantiomeric excess of the remaining ester.

  • Work-up (upon reaching ~50% conversion):

    • Separate the organic and aqueous layers.

    • The organic layer contains the unreacted, enantiomerically enriched ethyl ester. Wash with a saturated sodium bicarbonate solution to remove any dissolved acid, dry over sodium sulfate, and evaporate the solvent.

    • Acidify the aqueous layer with HCl to protonate the carboxylate salt of 2-chloromandelic acid.

    • Extract the resulting enantiomerically enriched 2-chloromandelic acid with a suitable organic solvent (e.g., ethyl acetate). Dry the organic extract and evaporate the solvent.

Analytical Method: Chiral HPLC

The separation and quantification of the enantiomers of 2-chloromandelic acid ethyl ester and 2-chloromandelic acid are critical for determining the success of the resolution.

  • Column: CHIRALPAK® IC (250 mm x 4.6 mm, 5 µm) or a similar cellulose-based chiral stationary phase.[9]

  • Mobile Phase: A mixture of n-hexane and an alcohol (isopropanol or ethanol). For acidic compounds, 0.1% trifluoroacetic acid (TFA) is often added as a modifier.[9] A typical mobile phase could be n-hexane:isopropanol (90:10 v/v) with 0.1% TFA.

  • Flow Rate: 0.5 - 1.2 mL/min.[9]

  • Detection: UV at 210 nm or 230 nm.[9]

  • Temperature: 25-35°C.[9]

  • Calculations:

    • Conversion (c): Calculated based on the disappearance of the starting material.

    • Enantiomeric Excess of Substrate (ees): ees = |([R] - [S]) / ([R] + [S])| x 100%

    • Enantiomeric Excess of Product (eep): eep = |([R'] - [S']) / ([R'] + [S'])| x 100%

    • Enantiomeric Ratio (E): A measure of the enzyme's selectivity. It can be calculated from the conversion and the enantiomeric excess of the substrate and/or product.

Data Presentation

The following tables summarize typical results obtained for the enzymatic resolution of 2-chloromandelic acid derivatives under optimized conditions from various studies.

Table 1: Optimized Conditions for Lipase-Catalyzed Transesterification of (R,S)-2-Chloromandelic Acid/Esters

ParameterLipase AK[1]Pseudomonas cepacia Lipase (PCL)[5]Candida antarctica Lipase A (CAL-A)[12]
Substrate (R,S)-2-Chloromandelic acid(R,S)-4-Chloromandelic acid(R,S)-Methyl-2-chloromandelate
Acyl Donor Vinyl acetateVinyl acetate- (Transesterification)
Solvent Organic SolventMethyl tert-butyl ether (MTBE)Solvent-free
Temperature Optimized55°COptimized
Enzyme Load Optimized30 mgOptimized
Substrate Conc. Optimized20 mmol/L-
Acyl Donor Conc. Optimized120 mmol/L-
Reaction Time Optimized18 h-
Conversion ≥98.85% (for R-enantiomer)47.6%41% (yield of R-ester)
ee (substrate) ≥98.15%->99% (for R-ester)
ee (product) -98.7%-

Table 2: Optimized Conditions for Lipase-Catalyzed Hydrolysis of (R,S)-Ethyl 2-Chloromandelate

ParameterHydrolase from Klebsiella oxytoca[6]
Substrate (R,S)-Ethyl 2-chloromandelate
System Biphasic (Isooctane/Aqueous)
Aqueous Phase pH 6 Buffer
Temperature 55°C
Enzyme Conc. 2 mg/mL
ee (product) 95% (in microreactor)
Conversion Not specified

Visualizations

Diagram 1: Experimental Workflow for Enzymatic Resolution

G cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_workup Work-up and Separation cluster_products Final Products racemic_ester (R,S)-2-Chloromandelic Acid Ethyl Ester mix Combine Reagents racemic_ester->mix enzyme Lipase (e.g., CALB) enzyme->mix solvent_donor Solvent & Acyl Donor (Transesterification) or Buffer (Hydrolysis) solvent_donor->mix incubation Incubate with Agitation (Controlled Temperature & Time) mix->incubation monitoring Monitor by Chiral HPLC incubation->monitoring Periodic Sampling separation Separate Enzyme (Filtration) monitoring->separation Reaction Complete (~50% conv.) extraction Solvent Evaporation & Extraction separation->extraction purification Column Chromatography extraction->purification product1 Enriched (R)-Ester purification->product1 product2 Enriched (S)-Product (Acid or Acylated Ester) purification->product2

Caption: Workflow for the enzymatic resolution of (R,S)-2-chloromandelic acid ethyl ester.

Diagram 2: Lipase-Catalyzed Enantioselective Reaction

G cluster_reactants Racemic Substrate cluster_transformation Enzymatic Transformation R_ester (R)-Ethyl-2-chloromandelate enzyme Lipase R_ester->enzyme S_ester (S)-Ethyl-2-chloromandelate S_ester->enzyme acyl_donor + Vinyl Acetate enzyme->acyl_donor Fast Reaction no_reaction (R)-Ethyl-2-chloromandelate (Unreacted) enzyme->no_reaction Slow/No Reaction S_product (S)-Product (Acetylated Ester) acyl_donor->S_product

Caption: Enantioselective transesterification of (R,S)-2-chloromandelic acid ethyl ester.

References

Application Notes and Protocols: (R)-2-Chloromandelic Acid Ethyl Ester in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of (R)-2-Chloromandelic Acid Ethyl Ester as a chiral building block in asymmetric synthesis. The primary application highlighted is its role in the synthesis of the antiplatelet drug, (S)-Clopidogrel.

Introduction

(R)-2-Chloromandelic Acid and its esters are valuable chiral building blocks in the pharmaceutical industry. The inherent chirality of these molecules makes them crucial starting materials for the enantioselective synthesis of complex drug molecules. One of the most significant applications of (R)-2-chloromandelic acid derivatives is in the synthesis of (S)-Clopidogrel, a widely used antiplatelet agent. This document will focus on the use of the ethyl ester of (R)-2-chloromandelic acid as a key intermediate in a synthetic route to (S)-Clopidogrel.

While primarily utilized as a chiral building block where its stereocenter is incorporated into the final product, the principles of stereocontrol demonstrated in these reactions are fundamental to asymmetric synthesis.

Application as a Chiral Building Block: Synthesis of (S)-Clopidogrel

This compound serves as a key chiral precursor in the synthesis of (S)-Clopidogrel. The synthesis involves a nucleophilic substitution reaction where the stereochemistry at the benzylic carbon is inverted.

Logical Relationship of Chiral Precursor to Final Product

G Logical Flow: From Chiral Precursor to (S)-Clopidogrel A (R)-2-Chloromandelic Acid B Esterification (Ethanol, Acid Catalyst) A->B C This compound (Chiral Building Block) B->C D Activation of Hydroxyl Group (e.g., Sulfonylation) C->D E Activated Intermediate D->E F Nucleophilic Substitution (4,5,6,7-tetrahydrothieno[3,2-c]pyridine) SN2 Reaction - Inversion of Stereochemistry E->F G (S)-Clopidogrel Ethyl Ester F->G H Hydrolysis/Final Modification (if necessary) G->H I (S)-Clopidogrel (Final Active Pharmaceutical Ingredient) H->I

Caption: Logical flow from the chiral precursor to the final drug product.

Experimental Workflow for (S)-Clopidogrel Synthesis

G Experimental Workflow: Synthesis of (S)-Clopidogrel cluster_0 Step 1: Esterification cluster_1 Step 2: Activation and Substitution A Dissolve (R)-2-Chloromandelic Acid in Ethanol B Add Acid Catalyst (e.g., H2SO4) A->B C Reflux the reaction mixture B->C D Work-up and Purification C->D E Obtain this compound D->E F Dissolve (R)-Ester in an aprotic solvent G Add a base (e.g., Triethylamine) F->G H Add Sulfonyl Chloride (e.g., p-Toluenesulfonyl chloride) G->H I Formation of Activated Intermediate H->I J Add 4,5,6,7-tetrahydrothieno[3,2-c]pyridine I->J K Reaction at elevated temperature J->K L Work-up and Purification K->L M Obtain (S)-Clopidogrel L->M

Caption: Step-by-step experimental workflow for the synthesis.

Data Presentation

The following table summarizes typical reaction parameters and outcomes for the key steps in the synthesis of (S)-Clopidogrel utilizing (R)-2-chloromandelic acid derivatives. Data is compiled from analogous syntheses described in the literature, primarily involving the methyl ester, and is expected to be comparable for the ethyl ester.

StepReactantsReagents/CatalystSolventTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee%)
1. Esterification (R)-2-Chloromandelic Acid, EthanolConc. H₂SO₄Ethanol75-804-690-95>99%
2. Activation This compoundp-Toluenesulfonyl chloride, TriethylamineDichloromethane0 to RT2-4~95 (crude)>99%
3. Substitution Activated Ester, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-Acetonitrile60-705-880-85>98%

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of the corresponding methyl ester.

Materials:

  • (R)-2-Chloromandelic Acid (1.0 eq)

  • Anhydrous Ethanol (10-15 volumes)

  • Concentrated Sulfuric Acid (0.1-0.2 eq)

  • Dichloromethane

  • 10% Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (R)-2-chloromandelic acid and anhydrous ethanol.

  • Stir the mixture until the acid is completely dissolved.

  • Slowly add concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, 10% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound as an oil. The product is typically used in the next step without further purification.

Protocol 2: Synthesis of (S)-Clopidogrel from this compound

This protocol involves the activation of the hydroxyl group followed by nucleophilic substitution.

Materials:

  • This compound (1.0 eq)

  • p-Toluenesulfonyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (1.0 eq)

  • Acetonitrile

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve this compound in anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine, followed by the slow addition of p-toluenesulfonyl chloride.

  • Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature. Stir for an additional 2-3 hours until the activation is complete (monitored by TLC).

  • In a separate flask, dissolve 4,5,6,7-tetrahydrothieno[3,2-c]pyridine in anhydrous acetonitrile.

  • Add the solution of the thienopyridine derivative to the reaction mixture containing the activated ester.

  • Heat the reaction mixture to 60-70°C and stir for 5-8 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (S)-Clopidogrel.

Disclaimer: These protocols are for informational purposes only and should be performed by qualified professionals in a laboratory setting with appropriate safety precautions. Reaction conditions may require optimization.

Application Notes: (S)-Solketal as a Chiral Building Block in the Synthesis of Linezolid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(S)-Solketal, formally known as (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol, is a versatile and economically advantageous chiral building block derived from the renewable resource glycerol. Its rigid dioxolane ring system provides a stable protecting group for the 1,2-diol of glycerol, allowing for selective reactions at the primary hydroxyl group. This feature, combined with its inherent chirality, makes (S)-Solketal a valuable precursor in the asymmetric synthesis of numerous pharmaceutical agents. This document details the application of (S)-Solketal in the synthesis of the oxazolidinone antibiotic, Linezolid, a critical medication for treating infections caused by multidrug-resistant Gram-positive bacteria.

Core Application: Synthesis of Linezolid

The synthesis of Linezolid from (S)-Solketal proceeds through a key chiral intermediate, (S)-glyceraldehyde acetonide. The synthetic strategy involves three primary stages:

  • Oxidation of the primary alcohol of (S)-Solketal to the corresponding aldehyde, (S)-glyceraldehyde acetonide.

  • Reductive Amination of (S)-glyceraldehyde acetonide with 3-fluoro-4-morpholinylaniline to form a key amine intermediate.

  • Cyclization and Acylation to construct the oxazolidinone ring and append the acetamide group, yielding the final Linezolid molecule.

The chirality of the final product is directly inherited from the stereocenter of the starting (S)-Solketal, highlighting the importance of using enantiomerically pure building blocks in pharmaceutical synthesis.

Data Presentation

Table 1: Summary of Synthetic Steps and Yields

StepTransformationKey ReagentsTypical Yield (%)Reference
1Oxidation of (S)-SolketalTCCA, TEMPO, NaOAc78[1]
2Reductive Amination3-fluoro-4-morpholinylaniline, NaBH₄~70 (crude)[2]
3Acetonide Deprotection & Cyclizationp-TsOH, CDI82 (over 2 steps)[2]
4Amine Formation & AcylationPhthalimide, Hydrazine, Ac₂O75 (over 3 steps)[2]

Table 2: Key Intermediate Characterization

IntermediateMolecular FormulaMolecular Weight ( g/mol )Appearance
(S)-SolketalC₆H₁₂O₃132.16Colorless liquid
(S)-Glyceraldehyde AcetonideC₆H₁₀O₃130.14Unstable liquid
(R)-3-(3-fluoro-4-morpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-oneC₁₃H₁₅FN₂O₄298.27Solid
LinezolidC₁₆H₂₀FN₃O₄337.35White crystalline solid

Experimental Protocols

Protocol 1: Oxidation of (S)-Solketal to (S)-Glyceraldehyde Acetonide

This protocol describes the oxidation of (S)-Solketal using a TEMPO-catalyzed system with trichloroisocyanuric acid (TCCA) as the stoichiometric oxidant.

  • Materials:

    • (S)-Solketal (4.10 g, 30.1 mmol)

    • Acetone (24.4 g)

    • Sodium acetate (NaOAc) (2.99 g, 36.1 mmol)

    • Trichloroisocyanuric acid (TCCA) (2.83 g, 12.0 mmol)

    • (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

    • Ice bath

  • Procedure:

    • In a 100 mL 4-necked round-bottomed flask, dissolve (S)-Solketal in acetone.

    • Add sodium acetate to the solution to form a suspension.

    • Cool the suspension to 1°C using an ice bath.

    • Add TCCA to the cooled suspension while maintaining the temperature below 4°C.[1]

    • Prepare a solution of a catalytic amount of TEMPO in acetone.

    • Add the TEMPO solution to the reaction mixture. An exothermic reaction will occur; maintain the temperature below the desired threshold.

    • Monitor the reaction progress by a suitable method (e.g., GC or TLC).

    • Upon completion, cool the reaction mixture to 22°C.

    • Filter off the solid byproducts and wash the filter cake with acetone.

    • The filtrate contains the product, (S)-glyceraldehyde acetonide. Due to its instability, it is often used immediately in the subsequent step without extensive purification. A typical yield of around 78% can be expected based on GC analysis of the filtrate.[1]

Protocol 2: Synthesis of Linezolid from (S)-Glyceraldehyde Acetonide

This multi-step protocol outlines the conversion of the unstable (S)-glyceraldehyde acetonide to Linezolid.

  • Step 2a: Reductive Amination

    • Materials:

      • Crude (S)-glyceraldehyde acetonide solution from Protocol 1

      • 3-fluoro-4-morpholinylaniline

      • Methanol

      • 4Å Molecular Sieves

      • Sodium borohydride (NaBH₄)

    • Procedure:

      • To the crude solution of (S)-glyceraldehyde acetonide, add 3-fluoro-4-morpholinylaniline and methanol.

      • Add activated 4Å molecular sieves to the mixture to facilitate imine formation by removing water.

      • Stir the mixture at room temperature.

      • After sufficient time for imine formation, cool the reaction mixture in an ice bath.

      • Carefully add sodium borohydride (NaBH₄) portion-wise to the cooled mixture to reduce the imine.[3]

      • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

      • Work up the reaction by quenching with water and extracting with a suitable organic solvent (e.g., ethyl acetate).

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine intermediate.

  • Step 2b: Acetonide Deprotection and Oxazolidinone Ring Formation

    • Materials:

      • Crude amine intermediate from Step 2a

      • Methanol

      • p-Toluenesulfonic acid (p-TsOH)

      • 1,1'-Carbonyldiimidazole (CDI)

      • Potassium carbonate (K₂CO₃)

    • Procedure:

      • Dissolve the crude amine intermediate in methanol.

      • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) to hydrolyze the acetonide protecting group.[2]

      • Stir the reaction at room temperature until deprotection is complete (monitored by TLC).

      • Neutralize the acid and remove the solvent under reduced pressure.

      • Dissolve the resulting crude aminodiol in a suitable solvent (e.g., THF).

      • Add potassium carbonate (K₂CO₃) followed by 1,1'-carbonyldiimidazole (CDI) to effect the cyclization to the oxazolidinone ring.[2]

      • Stir the reaction at room temperature until completion.

      • Purify the product, (R)-3-(3-fluoro-4-morpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one, by column chromatography. An 82% yield over the two steps (hydrolysis and cyclization) has been reported.[2]

  • Step 2c: Conversion to Linezolid

    • Materials:

      • (R)-3-(3-fluoro-4-morpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one

      • Phthalimide

      • Triphenylphosphine (PPh₃)

      • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

      • Hydrazine hydrate

      • Acetic anhydride

    • Procedure:

      • Perform a Mitsunobu reaction on the primary alcohol using phthalimide, PPh₃, and DEAD (or DIAD) to introduce the nitrogen functionality with inversion of configuration.[2]

      • Deprotect the resulting phthalimido compound using hydrazine hydrate to yield the primary amine.

      • Acetylate the primary amine with acetic anhydride to give the final product, Linezolid.[2]

      • Purify the crude Linezolid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane). A 75% yield for these final three steps has been reported.[2]

Mandatory Visualization

G cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Core Assembly cluster_2 Phase 3: Final Product Formation S_Solketal (S)-Solketal Oxidation Oxidation (TEMPO, TCCA) S_Solketal->Oxidation Step 1 S_Glyceraldehyde (S)-Glyceraldehyde Acetonide Oxidation->S_Glyceraldehyde Reductive_Amination Reductive Amination (NaBH4) S_Glyceraldehyde->Reductive_Amination Step 2a Arylamine 3-Fluoro-4-morpholinylaniline Arylamine->Reductive_Amination Amine_Intermediate Amine Intermediate Reductive_Amination->Amine_Intermediate Deprotection_Cyclization Deprotection & Cyclization (p-TsOH, CDI) Amine_Intermediate->Deprotection_Cyclization Step 2b Hydroxymethyl_Oxazolidinone (R)-5-(Hydroxymethyl)oxazolidinone Intermediate Deprotection_Cyclization->Hydroxymethyl_Oxazolidinone Functionalization Functional Group Interconversion (Mitsunobu, Acylation) Hydroxymethyl_Oxazolidinone->Functionalization Step 2c Linezolid Linezolid Functionalization->Linezolid

Caption: Synthetic workflow for Linezolid from (S)-Solketal.

G cluster_ribosome Bacterial Ribosome (70S) 50S 50S Subunit A_site A-site P_site P-site Initiation_Complex 70S Initiation Complex Formation 30S 30S Subunit Linezolid Linezolid Linezolid->50S Binds to 23S rRNA of 50S subunit Inhibition INHIBITION Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Leads to Bacterial_Growth Bacterial Growth & Replication Protein_Synthesis->Bacterial_Growth Essential for Inhibition->Initiation_Complex

Caption: Mechanism of action of Linezolid.

References

Application Notes and Protocols for the Fischer Esterification of (R)-2-Chloromandelic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of methyl (R)-2-chloromandelate via the Fischer esterification of (R)-2-chloromandelic acid. Fischer esterification is a classic and widely used method for producing esters from carboxylic acids and alcohols, utilizing an acid catalyst.[1] This process is particularly relevant in pharmaceutical development, where ester derivatives of chiral molecules like mandelic acid are valuable intermediates. The protocol herein outlines the necessary reagents, equipment, and procedural steps, along with a summary of expected quantitative data based on analogous reactions. A workflow diagram is also provided for clear visualization of the experimental process.

Introduction

(R)-2-Chloromandelic acid and its esters are important chiral building blocks in the synthesis of various pharmaceutical compounds. The conversion of the carboxylic acid to its corresponding methyl ester is a common transformation to modify its solubility, reactivity, and bioavailability. The Fischer esterification offers a straightforward and cost-effective method for this conversion. The reaction involves treating the carboxylic acid with an excess of alcohol, in this case, methanol, in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[2][3] The reaction is an equilibrium process, and the use of excess alcohol helps to drive the reaction towards the formation of the ester product.[4][5]

Data Presentation

The following table summarizes typical quantitative data for Fischer esterification reactions of aromatic and hydroxy carboxylic acids, which can be considered indicative for the esterification of (R)-2-Chloromandelic Acid.

Carboxylic AcidAlcoholCatalystReaction Time (hours)TemperatureYield (%)Reference
Hydroxy Acid IAnhydrous EthanolConc. H₂SO₄2Reflux95[3]
Benzoic AcidMethanolConc. H₂SO₄Not specified65°C90[3]
Cinnamic AcidMentholSulfuric Acid3-4Reflux85-92[6]
Acetic AcidEthanolAcid CatalystNot specifiedEquilibrium65 (equal amounts), 97 (10-fold excess alcohol)[4]

Experimental Protocols

Materials and Equipment:

  • (R)-2-Chloromandelic Acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (R)-2-Chloromandelic Acid in an excess of anhydrous methanol. A typical ratio would be 1 equivalent of the carboxylic acid to 10-20 equivalents of methanol, which also serves as the solvent.

  • Catalyst Addition: To the stirred solution, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents). The addition should be done cautiously as it is an exothermic process.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. The reflux temperature will be the boiling point of methanol (approximately 65°C). Allow the reaction to proceed for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching and Extraction: After the reaction is complete (as indicated by TLC or after the designated time), allow the mixture to cool to room temperature.

  • Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Add ethyl acetate to extract the organic product.

  • Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and obtain the crude methyl (R)-2-chloromandelate.

  • Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel.

Mandatory Visualization

FischerEsterificationWorkflow cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve (R)-2-Chloromandelic Acid in Anhydrous Methanol add_catalyst Add conc. H₂SO₄ start->add_catalyst Stirring reflux Reflux for 2-4 hours add_catalyst->reflux cool Cool to RT reflux->cool neutralize Neutralize with NaHCO₃ cool->neutralize extract Extract with EtOAc neutralize->extract wash Wash with NaHCO₃ & Brine extract->wash dry Dry over Na₂SO₄ wash->dry evaporate Evaporate Solvent dry->evaporate purify Column Chromatography (Optional) evaporate->purify product Methyl (R)-2-chloromandelate evaporate->product Crude Product purify->product

Caption: Experimental workflow for the Fischer esterification of (R)-2-Chloromandelic Acid.

References

Application Note: Synthesis of Clopidogrel Intermediate from (R)-2-Chloromandelic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of a key intermediate of Clopidogrel, an essential antiplatelet medication. The synthesis commences from the chiral precursor (R)-2-(2-chlorophenyl)-2-hydroxyacetic acid, commonly known as (R)-2-Chloromandelic Acid. The described pathway involves a two-step process: an initial acid-catalyzed esterification followed by a nucleophilic substitution reaction with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine to yield racemic Clopidogrel. This intermediate is crucial for the subsequent resolution to obtain the therapeutically active (S)-enantiomer.

Introduction

Clopidogrel, marketed as Plavix®, is a potent oral antiplatelet agent used to inhibit blood clots in coronary artery, peripheral vascular, and cerebrovascular diseases.[1] Its mechanism of action involves the irreversible blockade of the P2Y12 adenosine diphosphate (ADP) receptor on platelet cell membranes, which is critical for platelet aggregation.[1] The therapeutic activity of Clopidogrel resides exclusively in its (S)-enantiomer. Consequently, the stereoselective synthesis or efficient resolution of its racemic form is a primary focus in its industrial production. This document outlines a robust laboratory-scale synthesis of racemic Clopidogrel starting from (R)-2-Chloromandelic Acid.

Overall Synthetic Pathway

The synthesis is a two-stage process. The first stage is the esterification of the starting material, (R)-2-Chloromandelic Acid, to produce its corresponding methyl ester. The second stage involves the reaction of this ester with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine. This nucleophilic substitution reaction requires the conversion of the hydroxyl group into a better leaving group (e.g., a halide) to proceed efficiently, leading to the formation of racemic Clopidogrel.

Synthesis_Workflow cluster_legend *Note Start (R)-2-Chloromandelic Acid Intermediate1 Methyl (R)-2-(2-chlorophenyl) -2-hydroxyacetate Start->Intermediate1 Step 1: Esterification (Methanol, H₂SO₄) Intermediate2 Racemic Methyl 2-chloro-2 -(2-chlorophenyl)acetate* Intermediate1->Intermediate2 Activation (e.g., SOCl₂) Product Racemic Clopidogrel Intermediate2->Product Step 2: N-Alkylation (K₂CO₃, DMF) Thieno 4,5,6,7-Tetrahydrothieno [3,2-c]pyridine Thieno->Product Note_Text The hydroxyl group of the intermediate ester is converted to a halide to facilitate the subsequent substitution reaction.

Caption: Overall workflow for the synthesis of Racemic Clopidogrel.

Experimental Protocols

Protocol 1: Esterification of (R)-2-Chloromandelic Acid

This protocol details the Fischer esterification of (R)-2-Chloromandelic Acid to yield Methyl (R)-2-(2-chlorophenyl)-2-hydroxyacetate. The reaction uses methanol in excess as both a reagent and a solvent, with sulfuric acid as a catalyst.[2][3]

Materials:

  • (R)-2-Chloromandelic Acid

  • Methanol (Anhydrous)

  • Sulfuric Acid (Concentrated, 98%)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve (R)-2-Chloromandelic Acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid) in a round-bottom flask equipped with a magnetic stirrer.

  • Carefully add concentrated sulfuric acid (approx. 0.05-0.1 eq) dropwise to the solution while stirring.

  • Attach a condenser and heat the mixture to reflux (approx. 65°C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (20 mL per gram of starting acid).

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product, Methyl (R)-2-(2-chlorophenyl)-2-hydroxyacetate, typically as an oil.

Quantitative Data (Esterification)

ParameterValue/ConditionReference
Reaction Time 2 - 4 hours[3]
Temperature Reflux (~65°C)[3]
Catalyst Conc. H₂SO₄[2]
Typical Yield 90 - 95%[3]
Protocol 2: Synthesis of Racemic Clopidogrel Intermediate

This protocol describes the N-alkylation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine. It utilizes an α-halo ester intermediate, which must be prepared from the product of Protocol 1. A common method involves converting the hydroxyl group to a chloro group using thionyl chloride (SOCl₂), which creates the reactive intermediate Methyl 2-chloro-2-(2-chlorophenyl)acetate. This is then reacted with the thienopyridine base.

Materials:

  • Methyl (R)-2-(2-chlorophenyl)-2-hydroxyacetate (from Protocol 1)

  • Thionyl Chloride (SOCl₂) (for intermediate activation, not detailed here)

  • OR Methyl α-bromo(2-chloro)phenyl acetate (as a direct precursor)

  • 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride

  • Potassium Carbonate (K₂CO₃), powdered

  • Dimethylformamide (DMF), anhydrous

  • Acetone

  • Round-bottom flask, magnetic stirrer, heating mantle.

Procedure:

  • To a round-bottom flask, add 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride (1.0 eq) and anhydrous DMF (5-8 mL per gram).

  • Add powdered potassium carbonate (approx. 3.0 eq) to the suspension and stir.

  • Add Methyl α-bromo(2-chloro)phenyl acetate (1.2 eq) to the reaction mixture.[4] (Note: This is the activated intermediate).

  • Heat the reaction mixture to 65-70°C and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.[4]

  • Cool the mixture to room temperature and pour it into ice water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude racemic Clopidogrel as an oily residue.

  • The crude product can be purified by crystallization from a solvent like acetone to yield the racemic intermediate.[4]

Quantitative Data (N-Alkylation)

ParameterValue/ConditionReference
Solvent Dimethylformamide (DMF)[4]
Base Potassium Carbonate (K₂CO₃)[4]
Reaction Time 1 - 3 hours[4]
Temperature 65 - 70°C[4]
Typical Yield ~90% (crude)[4]

Reaction Logic and Stereochemistry

The conversion of the chiral (R)-hydroxy ester to the final (S)-Clopidogrel requires careful control of stereochemistry. The process involves two sequential reactions at the chiral center.

Stereochem_Logic cluster_0 Step A: Activation of Hydroxyl Group cluster_1 Step B: Nucleophilic Substitution R_Hydroxy (R)-Hydroxy Ester R_Chloro (R)-Chloro Ester R_Hydroxy->R_Chloro SOCl₂ (no base) Sₙi Mechanism Retention Retention of Configuration R_Chloro2 (R)-Chloro Ester R_Chloro->R_Chloro2 Proceeds to Next Step S_Product (S)-Clopidogrel R_Chloro2->S_Product Thienopyridine Sₙ2 Mechanism Inversion Inversion of Configuration

Caption: Logical pathway illustrating stereochemical transformations.

  • Activation Step : The conversion of the alcohol to a chloride using thionyl chloride (SOCl₂) can proceed with retention of configuration (an S_N_i mechanism), preserving the (R) stereocenter.

  • Alkylation Step : The subsequent reaction of the (R)-chloro ester with the nitrogen of the thienopyridine ring is a classic S_N_2 reaction, which proceeds with a complete inversion of the stereocenter, yielding the desired (S)-Clopidogrel enantiomer.

Conclusion

The protocols described provide a reliable method for the synthesis of racemic Clopidogrel, a vital intermediate for one of the world's most prescribed medications. By starting with the chiral building block (R)-2-Chloromandelic Acid, this pathway sets the stage for either a stereospecific synthesis or a final resolution step to isolate the pharmacologically active (S)-enantiomer. Careful execution of the esterification and N-alkylation steps is critical for achieving high yields and purity.

References

Anwendungs- und Protokollhinweise: Derivatisierung von (R)-2-Chlormandelsäureethylester für die GC-Analyse

Author: BenchChem Technical Support Team. Date: November 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einleitung

Die enantioselektive Analyse von chiralen Molekülen wie Mandelsäurederivaten ist in der pharmazeutischen und chemischen Industrie von entscheidender Bedeutung, da verschiedene Enantiomere oft unterschiedliche pharmakologische Aktivitäten und Toxizitäten aufweisen. (R)-2-Chlormandelsäure und ihre Ester sind wichtige chirale Bausteine in der Synthese von Pharmazeutika. Die Gaschromatographie (GC) ist eine leistungsstarke Technik für die Analyse flüchtiger und thermisch stabiler Verbindungen.[1][2]

(R)-2-Chlormandelsäureethylester besitzt eine polare Hydroxylgruppe, die zu ungünstigen chromatographischen Eigenschaften wie Peak-Tailing und Adsorption an der Säule führen kann.[3] Um die Flüchtigkeit zu erhöhen, die thermische Stabilität zu verbessern und eine symmetrische Peakform zu gewährleisten, ist eine Derivatisierung der Hydroxylgruppe vor der GC-Analyse erforderlich.[4][5] Diese Applikationsschrift beschreibt ein detailliertes Protokoll für die Acylierungsderivatisierung von (R)-2-Chlormandelsäureethylester zur quantitativen GC-Analyse.

Prinzip der Derivatisierung

Da die Carboxylgruppe des Moleküls bereits als Ethylester vorliegt, zielt die Derivatisierung auf das aktive Wasserstoffatom der Hydroxylgruppe ab. Die Acylierung ist eine effektive Methode, bei der die Hydroxylgruppe mit einem Acylierungsreagenz, wie z. B. Trifluoressigsäureanhydrid (TFAA), umgesetzt wird.[6] Diese Reaktion ersetzt den polaren Wasserstoff durch eine unpolare Trifluoracetylgruppe, was die Flüchtigkeit des Analyten deutlich erhöht und die Detektorempfindlichkeit, insbesondere bei Verwendung eines Elektroneneinfangdetektors (ECD), verbessern kann.[1] Die Reaktion verläuft in der Regel schnell und ohne Racemisierung am chiralen Zentrum.[6]

Reaktionsschema: (R)-2-Chlormandelsäureethylester + Trifluoressigsäureanhydrid (TFAA) → (R)-2-(Trifluoracetoxy)phenylessigsäureethylester + Trifluoressigsäure

Materialien und Methoden

Benötigte Reagenzien und Materialien
  • (R)-2-Chlormandelsäureethylester (Analysenstandard)

  • Trifluoressigsäureanhydrid (TFAA), Derivatisierungsgrad

  • Pyridin (wasserfrei), als Katalysator

  • Ethylacetat oder Dichlormethan (GC-Qualität), als Lösungsmittel

  • Wasserfreies Natriumsulfat (Na₂SO₄)

  • Gesättigte Natriumchloridlösung (NaCl)

  • Destilliertes Wasser

  • Reaktionsgefäße (z. B. 2-mL-Vials mit Schraubverschluss)

  • Heizblock oder Wasserbad

  • Pipetten und Spritzen

  • Gaschromatograph mit Flammenionisationsdetektor (FID) oder Massenspektrometer (MS)

  • GC-Säule (z. B. eine unpolare Säule wie DB-5ms oder HP-5ms)

Experimentelles Protokoll: Derivatisierung
  • Probenvorbereitung: 1 mg (R)-2-Chlormandelsäureethylester wird in ein Reaktionsgefäß eingewogen.

  • Lösung: Die Probe wird in 1 mL Ethylacetat (oder Dichlormethan) gelöst.

  • Reagenzzugabe: 100 µL wasserfreies Pyridin und anschließend 100 µL Trifluoressigsäureanhydrid (TFAA) werden zur Lösung gegeben.[6]

  • Reaktion: Das Gefäß wird fest verschlossen und für 20 Minuten bei 60 °C in einem Heizblock oder Wasserbad erhitzt.[6]

  • Abkühlung: Das Reaktionsgemisch wird auf Raumtemperatur abgekühlt.

  • Aufarbeitung (Work-up):

    • Die Reaktion wird durch vorsichtige Zugabe von 1 mL destilliertem Wasser gestoppt (Quenching).

    • Das Gefäß wird geschüttelt und die Phasen werden getrennt.

    • Die organische Phase (obere Schicht) wird abgetrennt und mit 1 mL gesättigter NaCl-Lösung gewaschen, um restliches Pyridin und Wasser zu entfernen.

    • Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet.

  • Probenanalyse: Die klare überstehende Lösung wird in ein GC-Vial überführt und ist bereit für die Injektion in den Gaschromatographen.

GC-Analyseparameter (Beispiel)
  • Gaschromatograph: Agilent 7890B GC oder äquivalent

  • Säule: DB-5ms (30 m x 0.25 mm ID, 0.25 µm Filmdicke)

  • Injektor: Split/Splitless, 250 °C

  • Injektionsvolumen: 1 µL

  • Split-Verhältnis: 20:1

  • Trägergas: Helium, konstante Flussrate 1.2 mL/min

  • Ofenprogramm:

    • Anfangstemperatur: 80 °C, Haltezeit 1 min

    • Heizrate: 10 °C/min bis 280 °C

    • Endtemperatur: 280 °C, Haltezeit 5 min

  • Detektor (FID): 300 °C

Ergebnisse und Datenpräsentation

Die Derivatisierung führt zu einem Derivat mit einer signifikant kürzeren Retentionszeit und einer verbesserten Peakform im Vergleich zur nicht-derivierten Verbindung (falls diese überhaupt eluiert). Die quantitative Analyse kann durch Integration der Peakfläche des derivatisierten Produkts erfolgen.

Tabelle 1: Zusammenfassung der chromatographischen Daten (Beispiel)

AnalytDerivatRetentionszeit (t_R) [min]Peakfläche [willkürliche Einheiten]Peak-Symmetrie (As)
(R)-2-ChlormandelsäureethylesterNicht derivatisiert> 20 (breit, tailing)-< 0.8
(R)-2-ChlormandelsäureethylesterTFAA-Derivat12.51,500,000> 0.98

Hinweis: Die angegebenen Werte sind repräsentative Beispiele zur Veranschaulichung und hängen von den spezifischen experimentellen Bedingungen ab.

Visualisierung des Arbeitsablaufs

Der folgende Arbeitsablauf beschreibt die logische Abfolge der Schritte von der Probenvorbereitung bis zur Datenanalyse.

Derivatization_Workflow cluster_prep Probenvorbereitung & Derivatisierung cluster_analysis GC-Analyse A Einwaage des Standards B Lösen in Ethylacetat A->B C Zugabe von Pyridin & TFAA B->C D Reaktion bei 60°C C->D E Aufarbeitung (Quenching & Extraktion) D->E F Trocknung über Na2SO4 E->F G Injektion in GC-System F->G H Chromatographische Trennung G->H I Datenerfassung (FID/MS) H->I J Datenanalyse & Quantifizierung I->J

Abbildung 1: Workflow für die Derivatisierung und GC-Analyse.

Fazit

Die beschriebene Methode der Acylierungsderivatisierung mit Trifluoressigsäureanhydrid ist ein robustes und effizientes Verfahren zur Vorbereitung von (R)-2-Chlormandelsäureethylester für die GC-Analyse. Sie verbessert die chromatographischen Eigenschaften des Analyten erheblich, was zu schärferen, symmetrischeren Peaks und damit zu einer genaueren und präziseren Quantifizierung führt. Dieses Protokoll ist leicht in Laboren der Qualitätskontrolle und Forschung zu implementieren.

References

Application Notes and Protocols for Chiral Auxiliaries in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of common chiral auxiliaries in asymmetric organic synthesis. Chiral auxiliaries are powerful tools for controlling stereochemistry during chemical reactions, enabling the selective synthesis of a desired stereoisomer.[1][2] This is of paramount importance in the development of pharmaceuticals and other biologically active molecules, where a specific stereoisomer often exhibits the desired therapeutic effect while others may be inactive or even harmful.[1]

The general principle of using a chiral auxiliary involves the temporary covalent attachment of the auxiliary to a prochiral substrate. The inherent chirality of the auxiliary then directs the stereochemical outcome of a subsequent reaction, leading to the formation of a new stereocenter with high diastereoselectivity.[1][2] Finally, the auxiliary is removed to yield the enantiomerically enriched product and is often recovered for reuse.[1][2]

This guide focuses on some of the most widely used and effective chiral auxiliaries, providing quantitative data for key transformations and detailed experimental protocols.

General Workflow for Asymmetric Synthesis Using a Chiral Auxiliary

The process of using a chiral auxiliary in asymmetric synthesis can be generalized into three main stages: attachment of the auxiliary, diastereoselective reaction, and removal of the auxiliary.

G cluster_0 Stage 1: Auxiliary Attachment cluster_1 Stage 2: Diastereoselective Reaction cluster_2 Stage 3: Auxiliary Removal Prochiral_Substrate Prochiral Substrate Attachment Attachment Reaction Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary (Xc) Chiral_Auxiliary->Attachment Substrate_Auxiliary_Adduct Substrate-Auxiliary Adduct (Sub-Xc) Attachment->Substrate_Auxiliary_Adduct Diastereoselective_Reaction Diastereoselective Reaction (+ Reagent) Substrate_Auxiliary_Adduct->Diastereoselective_Reaction Diastereomeric_Products Diastereomeric Products (Product-Xc*) Diastereoselective_Reaction->Diastereomeric_Products Cleavage Cleavage Reaction Diastereomeric_Products->Cleavage Enantiomerically_Enriched_Product Enantiomerically Enriched Product Cleavage->Enantiomerically_Enriched_Product Recovered_Auxiliary Recovered Chiral Auxiliary (Xc*) Cleavage->Recovered_Auxiliary G cluster_0 Enolate Formation cluster_1 Alkylation cluster_2 Stereochemical Rationale Acyl_Oxazolidinone N-Acyl Oxazolidinone Enolate_Formation Deprotonation Acyl_Oxazolidinone->Enolate_Formation Base Base (e.g., LDA, NaHMDS) Base->Enolate_Formation Z_Enolate (Z)-Enolate Enolate_Formation->Z_Enolate Alkylation Alkylation Z_Enolate->Alkylation Steric_Hindrance Steric hindrance from the substituent at C4 directs the electrophile to the opposite face of the enolate. Z_Enolate->Steric_Hindrance Electrophile Electrophile (R-X) Electrophile->Alkylation Alkylated_Product Alkylated Product Alkylation->Alkylated_Product G cluster_0 Enolate Formation cluster_1 Alkylation cluster_2 Auxiliary Removal Pseudoephedrine_Amide Pseudoephedrine Amide Enolate_Formation Deprotonation Pseudoephedrine_Amide->Enolate_Formation LDA_LiCl LDA, LiCl LDA_LiCl->Enolate_Formation Chelated_Enolate Rigid Chelated (Z)-Enolate Enolate_Formation->Chelated_Enolate Alkylation Alkylation Chelated_Enolate->Alkylation Electrophile Electrophile (R'-X) Electrophile->Alkylation Alkylated_Amide Alkylated Amide Alkylation->Alkylated_Amide Hydrolysis Acidic or Basic Hydrolysis Alkylated_Amide->Hydrolysis Chiral_Acid Enantiomerically Enriched Carboxylic Acid Hydrolysis->Chiral_Acid

References

Application Notes and Protocols for Kinetic Resolution of Chloromandelic Esters Using Lipase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Optically pure chloromandelic acid and its derivatives are crucial chiral building blocks in the pharmaceutical industry, most notably for the synthesis of antithrombotic agents like (S)-clopidogrel.[1] Lipase-catalyzed kinetic resolution has emerged as an efficient and environmentally benign method for obtaining these enantiomerically pure compounds. This application note provides a detailed protocol for the kinetic resolution of chloromandelic esters via enzymatic transesterification, offering high conversion rates and excellent enantioselectivity.[1]

Principle of Kinetic Resolution

Kinetic resolution is a process for separating a racemic mixture of enantiomers based on the differential reaction rates of the enantiomers with a chiral catalyst, in this case, a lipase. The lipase selectively catalyzes the acylation of one enantiomer at a much faster rate than the other. This results in a mixture of an acylated enantiomer and the unreacted, enantiomerically enriched substrate, which can then be separated. The reaction is typically an irreversible transesterification using an acyl donor like vinyl acetate.[1]

Experimental Data Summary

The following tables summarize the quantitative data from various studies on the lipase-catalyzed kinetic resolution of chloromandelic acid and its derivatives.

Table 1: Kinetic Resolution of (R,S)-2-Chloromandelic Acid using Lipase AK [1]

ParameterOptimal ValueResult
Substrate(R,S)-2-Chloromandelic Acid-
EnzymeLipase AK-
Acyl DonorVinyl Acetate-
SolventMethyl tert-butyl ether (MTBE)-
Temperature50°C-
Water Content0.10% (v/v)-
Substrate Ratio (Vinyl Acetate : (R,S)-ClMA)6:1 (300 mmol/L : 50 mmol/L)-
Enzyme Loading25 mg/mL-
Reaction Time24 h-
Conversion of (R)-2-ClMA (cR)-≥98.85%
Enantiomeric Excess of Substrate (ees)-≥98.15%

Table 2: Kinetic Resolution of (R,S)-4-Chloromandelic Acid using Immobilized Pseudomonas cepacia Lipase (PCL) [2]

ParameterOptimal ValueResult
Substrate(R,S)-4-Chloromandelic Acid-
EnzymeImmobilized PCL (PCL@UiO-67(Zr))-
Acyl DonorVinyl Acetate-
SolventMethyl tert-butyl ether (MTBE)-
Temperature55°C-
Substrate Concentration20 mmol/L-
Acyl Donor Concentration120 mmol/L-
Enzyme Loading30 mg-
Reaction Volume2 mL-
Agitation500 rpm-
Reaction Time18 h-
Conversion (c)-47.6%
Enantiomeric Excess of Product (eep)-98.7%

Experimental Protocols

Materials and Reagents
  • Racemic chloromandelic acid (e.g., (R,S)-2-chloromandelic acid or (R,S)-4-chloromandelic acid)

  • Lipase (e.g., Lipase AK from Pseudomonas fluorescens or immobilized Pseudomonas cepacia lipase)

  • Acyl donor (e.g., Vinyl acetate)

  • Organic solvent (e.g., Methyl tert-butyl ether (MTBE))

  • Standard laboratory glassware and equipment (reaction vials, magnetic stirrer, incubator shaker)

  • Analytical equipment for determining conversion and enantiomeric excess (e.g., Chiral High-Performance Liquid Chromatography (HPLC))

Detailed Protocol for Kinetic Resolution of (R,S)-2-Chloromandelic Acid

This protocol is based on the optimized conditions for Lipase AK.[1][3]

  • Reaction Setup:

    • In a 10 mL screw-capped vial, add 50 mmol/L of (R,S)-2-chloromandelic acid.

    • Add 2 mL of methyl tert-butyl ether (MTBE).

    • Add 300 mmol/L of vinyl acetate as the acyl donor.

    • Ensure the water content is adjusted to 0.10% (v/v) in the reaction mixture.

    • Add 25 mg/mL of Lipase AK.

  • Reaction Conditions:

    • Seal the vial tightly.

    • Place the vial in an incubator shaker set at 50°C and 500 rpm.

    • Allow the reaction to proceed for 24 hours.

  • Work-up and Analysis:

    • After 24 hours, terminate the reaction by filtering the enzyme.

    • Analyze the reaction mixture using chiral HPLC to determine the conversion of the (R)-enantiomer and the enantiomeric excess of the remaining (S)-enantiomer.

Detailed Protocol for Kinetic Resolution of (R,S)-4-Chloromandelic Acid

This protocol is based on the optimized conditions for immobilized Pseudomonas cepacia lipase.[2]

  • Reaction Setup:

    • In a suitable reaction vessel, dissolve 20 mmol/L of (R,S)-4-chloromandelic acid in 2 mL of methyl tert-butyl ether (MTBE).

    • Add 120 mmol/L of vinyl acetate.

    • Add 30 mg of immobilized Pseudomonas cepacia lipase (PCL@UiO-67(Zr)).

  • Reaction Conditions:

    • Seal the vessel and place it on a magnetic stirrer with heating.

    • Set the temperature to 55°C and the stirring speed to 500 rpm.

    • Let the reaction proceed for 18 hours.

  • Work-up and Analysis:

    • After 18 hours, separate the immobilized enzyme from the reaction mixture by filtration.

    • Analyze the filtrate by chiral HPLC to determine the conversion and the enantiomeric excess of the product.

Visualizations

Kinetic_Resolution_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_outcome Reaction Outcome cluster_analysis Separation & Analysis racemate Racemic (R,S)-Chloromandelic Ester reaction_vessel Reaction Vessel (Controlled Temperature & Agitation) racemate->reaction_vessel lipase Lipase lipase->reaction_vessel acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction_vessel solvent Organic Solvent (e.g., MTBE) solvent->reaction_vessel mixture Mixture of Products reaction_vessel->mixture Incubation separation Separation (e.g., Chromatography) mixture->separation analysis Chiral HPLC Analysis mixture->analysis product (R)-Acylated Chloromandelic Ester unreacted (S)-Chloromandelic Ester (Enantiomerically Enriched) separation->product separation->unreacted

Caption: Experimental workflow for the lipase-catalyzed kinetic resolution of chloromandelic esters.

Reaction_Mechanism R_ester (R)-Chloromandelic Ester lipase Lipase + Acyl Donor R_ester->lipase k_fast S_ester (S)-Chloromandelic Ester S_ester->lipase k_slow R_acylated (R)-Acylated Ester lipase->R_acylated S_unreacted (S)-Chloromandelic Ester lipase->S_unreacted

Caption: Simplified reaction mechanism showing the differential rates of acylation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-2-Chloromandelic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (R)-2-Chloromandelic Acid Ethyl Ester.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, covering both enzymatic resolution and asymmetric chemical reduction methods.

Enzymatic Kinetic Resolution

Q1: My enzymatic resolution is slow or incomplete. How can I improve the reaction rate and conversion?

A1: Several factors can influence the rate and conversion of enzymatic resolutions. Consider the following troubleshooting steps:

  • Enzyme Choice: The choice of lipase is critical. Different lipases exhibit varying activities and selectivities. For instance, Lipase AK has been shown to be effective for the transesterification of (R,S)-2-chloromandelic acid.[1] It is advisable to screen a panel of lipases to identify the most efficient one for your specific substrate and conditions.

  • Enzyme Loading: Increasing the enzyme concentration can enhance the reaction rate. However, an excessive amount may not be cost-effective. It is recommended to perform a loading study to find the optimal enzyme concentration.

  • Temperature: Enzyme activity is temperature-dependent. The optimal temperature for the hydrolase from Klebsiella oxytoca in the resolution of (R,S)-ethyl 2-chloromandelate was found to be 55°C. However, be aware that excessively high temperatures can lead to enzyme denaturation. It's crucial to determine the optimal temperature for your chosen enzyme.

  • pH: The pH of the aqueous phase is crucial for enzyme activity and stability. For the hydrolase of Klebsiella oxytoca, a pH of 6 was found to be optimal. The ideal pH will vary depending on the specific enzyme used.

  • Solvent System: In biphasic systems, the choice of organic solvent can significantly impact the reaction. Isooctane has been used successfully as the organic phase.[1] The solvent can affect substrate and product solubility, as well as enzyme activity.

  • Acyl Donor (for transesterification): In transesterification reactions, the choice of acyl donor is important. Vinyl acetate is a commonly used and effective acyl donor as it drives the reaction forward by producing a non-reactive vinyl alcohol tautomer.

Q2: The enantioselectivity (ee) of my enzymatic resolution is low. What are the potential causes and solutions?

A2: Achieving high enantioselectivity is a primary goal in asymmetric synthesis. If you are observing low ee, consider these points:

  • Enzyme Selection: Enantioselectivity is an intrinsic property of the enzyme. Screening different lipases is the most critical step. Lipases from Candida antarctica (CAL-A and CAL-B) and Pseudomonas species are known for their high enantioselectivity in resolving various esters.

  • Temperature: Temperature can have a significant effect on enantioselectivity.[1] While higher temperatures may increase the reaction rate, they can sometimes decrease enantioselectivity. It is essential to study the effect of temperature on your specific enzymatic system to find the optimal balance between rate and selectivity.

  • Solvent: The solvent can influence the conformation of the enzyme, which in turn affects its enantioselectivity. It is recommended to screen different organic solvents to find one that enhances the enantioselectivity of your chosen lipase.

  • Substrate Modification: While not always practical, modifying the ester group of the substrate can sometimes improve enantioselectivity.

Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

Q3: My CBS reduction is giving a low yield. What are the common pitfalls?

A3: Low yields in CBS reductions can stem from several factors:

  • Reagent Quality: The quality of the borane reagent (e.g., BH₃·THF, BH₃·SMe₂) is crucial. Old or improperly stored reagents can have lower effective concentrations, leading to incomplete reactions. Commercially available solutions of BH₃·THF may contain trace amounts of borohydride species which can lead to non-selective reductions.[2]

  • Anhydrous Conditions: The CBS reduction is highly sensitive to moisture. The presence of water can consume the borane reagent and affect the catalyst's activity.[2] Ensure all glassware is oven-dried, and use anhydrous solvents.

  • Catalyst Loading: While it is a catalytic reaction, the catalyst loading can influence the reaction rate and overall yield. A typical starting point is 5-10 mol% of the CBS catalyst. You may need to optimize this for your specific substrate.

  • Reaction Temperature: The reaction is typically performed at low temperatures (e.g., -78 °C) to maximize enantioselectivity. However, if the reaction is too slow at this temperature, a gradual warming might be necessary to drive the reaction to completion.

  • Side Reactions: The borane reagent can potentially reduce other functional groups in the molecule. While the CBS reduction is generally chemoselective for ketones, careful consideration of the substrate's functional groups is necessary. For α,β-unsaturated ketones, 1,2-reduction is the predominant pathway.

Q4: The enantiomeric excess (ee) of my CBS reduction is lower than expected. How can I improve it?

A4: Low enantioselectivity in a CBS reduction is a common issue that can often be addressed by optimizing the reaction conditions:

  • Temperature Control: Temperature is a critical parameter for enantioselectivity in CBS reductions.[2] Lowering the reaction temperature generally leads to higher ee. It is crucial to maintain a consistent low temperature throughout the reaction.

  • Catalyst Structure: The structure of the oxazaborolidine catalyst, particularly the substituent on the boron atom, can significantly influence enantioselectivity. Different substrates may require different CBS catalysts for optimal results.

  • Reducing Agent: While BH₃·THF is commonly used, other borane sources like catecholborane can sometimes provide better enantioselectivity, especially at very low temperatures.[2]

  • Solvent Effects: The choice of solvent can impact the enantioselectivity. Toluene and THF are commonly used solvents. It is worthwhile to screen different anhydrous aprotic solvents to find the optimal one for your reaction.

  • Rate of Addition: Slow addition of the borane reagent to the mixture of the substrate and catalyst can sometimes improve enantioselectivity by maintaining a low concentration of the reducing agent and minimizing the uncatalyzed reduction.

General Troubleshooting

Q5: I am having difficulty purifying the final product. What are some common impurities and purification strategies?

A5: Purification of the final ester can be challenging due to the presence of unreacted starting materials, byproducts, and catalyst residues.

  • Common Impurities:

    • Unreacted Starting Material: Ethyl 2-chloro-2-oxoacetate (in CBS reduction) or the racemic ethyl 2-chloromandelate (in enzymatic resolution).

    • Opposite Enantiomer: (S)-2-Chloromandelic Acid Ethyl Ester.

    • Byproducts from Side Reactions: In the case of borane reduction, potential byproducts from the reduction of other functional groups. In enzymatic resolutions, byproducts from non-enzymatic hydrolysis or side reactions of the acyl donor.

    • Catalyst Residues: Residual CBS catalyst or denatured enzyme.

  • Purification Strategies:

    • Aqueous Workup: A standard aqueous workup can help remove water-soluble impurities and catalyst residues. For CBS reductions, a mild acidic quench is typically employed.

    • Column Chromatography: Flash column chromatography on silica gel is a common and effective method for purifying the final product. A gradient of ethyl acetate in hexanes is often a good starting point for the mobile phase. Careful monitoring of fractions by TLC is essential to separate the desired product from impurities.

Data Presentation

Table 1: Influence of Reaction Parameters on Enzymatic Resolution of (R,S)-2-Chloromandelic Acid/Esters

ParameterConditionSubstrateEnzymeConversion (%)Enantiomeric Excess (ee) (%)Reference
Temperature 55 °C(R,S)-ethyl 2-chloromandelateHydrolase from Klebsiella oxytocaOptimizedHigh
pH 6.0(R,S)-ethyl 2-chloromandelateHydrolase from Klebsiella oxytocaOptimizedHigh
Organic Solvent Isooctane(R,S)-ethyl 2-chloromandelateHydrolase from Klebsiella oxytocaOptimizedHigh
Enzyme Loading 2 mg/ml(R,S)-ethyl 2-chloromandelateHydrolase from Klebsiella oxytocaOptimizedHigh
Optimal Conditions Optimized(R,S)-2-chloromandelic acidLipase AK≥98.85 (cR)≥98.15 (ees)[1]
Bioconversion pH 7.0, 30°CRacemic 2-chloromandelic acid methyl esterEsterase EstE4997

Table 2: Influence of Reaction Parameters on Corey-Bakshi-Shibata (CBS) Reduction

ParameterConditionSubstrateCatalystYield (%)Enantiomeric Excess (ee) (%)Reference
Temperature Lower temperatures generally increase eeProchiral KetonesOxazaborolidine-High[2]
Catalyst (R)-CBS catalyst7-(Benzyloxy)hept-1-en-3-oneOxazaborolidine8991[2]
Moisture Anhydrous conditions are crucialProchiral KetonesOxazaborolidine-High[2]
Reducing Agent Catecholborane at -126 °CProchiral KetonesOxazaborolidine-Marked enantioselectivity[2]

Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed Kinetic Resolution of (±)-Ethyl 2-Chloromandelate

This protocol is a general guideline and may require optimization for specific enzymes and reaction scales.

  • Reaction Setup: To a round-bottom flask, add racemic ethyl 2-chloromandelate (1.0 eq) and a suitable organic solvent (e.g., isooctane or MTBE).

  • Aqueous Phase: In a separate vessel, prepare a buffer solution (e.g., phosphate buffer, pH 6.0-7.0).

  • Enzyme Addition: Add the selected lipase (e.g., Lipase AK, Candida antarctica Lipase B) to the reaction flask. The amount of enzyme will need to be optimized.

  • Reaction Initiation: Add the buffer solution to the reaction mixture to create a biphasic system.

  • Incubation: Stir the reaction mixture vigorously at the optimal temperature (e.g., 30-55 °C).

  • Monitoring: Monitor the progress of the reaction by periodically taking samples from the organic layer and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess of the remaining ester and the produced acid.

  • Workup: Once the desired conversion (typically around 50%) is reached, separate the organic and aqueous layers.

  • Purification of (R)-Ester: Wash the organic layer with a saturated sodium bicarbonate solution to remove the acidic product, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude (R)-ethyl 2-chloromandelate can be further purified by column chromatography.

  • Isolation of (S)-Acid: Acidify the aqueous layer to pH ~2 with a suitable acid (e.g., 1M HCl) and extract with an organic solvent (e.g., ethyl acetate). Dry the combined organic extracts, filter, and concentrate to obtain the (S)-2-chloromandelic acid.

Protocol 2: General Procedure for Corey-Bakshi-Shibata (CBS) Reduction of Ethyl 2-Chloro-2-oxoacetate

This protocol is a general guideline and requires strict anhydrous conditions.

  • Glassware Preparation: Ensure all glassware is thoroughly oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and an addition funnel, add a solution of the (R)- or (S)-CBS oxazaborolidine catalyst (5-10 mol%) in anhydrous THF.

  • Substrate Addition: Add a solution of ethyl 2-chloro-2-oxoacetate (1.0 eq) in anhydrous THF to the flask.

  • Cooling: Cool the reaction mixture to the desired temperature (typically -78 °C) using a dry ice/acetone bath.

  • Borane Addition: Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, ~1.0 M in THF, 1.0-1.2 eq) dropwise via the addition funnel over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the reaction mixture at the low temperature for the required time (typically 1-4 hours), monitoring the progress by TLC.

  • Quenching: Slowly and carefully quench the reaction by the dropwise addition of methanol at the low temperature.

  • Workup: Allow the reaction mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Mandatory Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_methods Synthesis Methods cluster_product Product Ethyl 2-chloro-2-oxoacetate Ethyl 2-chloro-2-oxoacetate Corey-Bakshi-Shibata (CBS) Reduction Corey-Bakshi-Shibata (CBS) Reduction Ethyl 2-chloro-2-oxoacetate->Corey-Bakshi-Shibata (CBS) Reduction Racemic Ethyl 2-chloromandelate Racemic Ethyl 2-chloromandelate Enzymatic Kinetic Resolution Enzymatic Kinetic Resolution Racemic Ethyl 2-chloromandelate->Enzymatic Kinetic Resolution This compound This compound Corey-Bakshi-Shibata (CBS) Reduction->this compound Enzymatic Kinetic Resolution->this compound

Caption: General synthesis workflow for this compound.

Troubleshooting_Yield Start Low Yield Observed Method Which Synthesis Method? Start->Method CBS_Check Check Reagent Quality & Anhydrous Conditions Method->CBS_Check CBS Reduction Enzyme_Check Check Enzyme Activity & Reaction Conditions (pH, Temp) Method->Enzyme_Check Enzymatic Resolution Optimize_CBS Optimize Catalyst Loading & Temperature CBS_Check->Optimize_CBS Optimize_Enzyme Optimize Enzyme Loading & Solvent Enzyme_Check->Optimize_Enzyme Side_Reactions Investigate Potential Side Reactions Optimize_CBS->Side_Reactions Optimize_Enzyme->Side_Reactions Purification_Loss Review Purification Protocol for Product Loss Side_Reactions->Purification_Loss End Yield Improved Purification_Loss->End

Caption: Troubleshooting decision tree for low yield in synthesis.

Troubleshooting_Enantioselectivity Start Low Enantioselectivity (ee) Method Which Synthesis Method? Start->Method CBS_Check Check Temperature Control & Moisture Method->CBS_Check CBS Reduction Enzyme_Check Screen Different Enzymes & Solvents Method->Enzyme_Check Enzymatic Resolution Optimize_CBS Optimize Catalyst Structure & Reducing Agent CBS_Check->Optimize_CBS Optimize_Enzyme Optimize Temperature Enzyme_Check->Optimize_Enzyme Analysis Verify Analytical Method for ee Determination Optimize_CBS->Analysis Optimize_Enzyme->Analysis End Enantioselectivity Improved Analysis->End

Caption: Troubleshooting decision tree for low enantioselectivity.

References

Technical Support Center: Esterification of 2-Chloromandelic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the esterification of 2-chloromandelic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of 2-chloromandelic acid esters, key intermediates in various pharmaceutical syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the Fischer esterification of 2-chloromandelic acid with an alcohol (e.g., ethanol)?

A1: During the acid-catalyzed esterification of 2-chloromandelic acid, several side products can form. The most common include:

  • Dehydration Product: Elimination of the tertiary hydroxyl group can lead to the formation of an unsaturated ester, ethyl 2-(2-chlorophenyl)-2-propenoate.

  • Dimerization/Self-Esterification Product: Two molecules of 2-chloromandelic acid can react with each other to form a dimeric ester.

  • Ether Formation: The alcohol solvent (e.g., ethanol) can react with the carbocation intermediate formed at the benzylic position to yield an ether side product, ethyl 2-(2-chlorophenyl)-2-ethoxyacetate.

  • Racemization: If a specific enantiomer of 2-chloromandelic acid is used as the starting material, racemization can occur at the chiral center, leading to a mixture of (R)- and (S)-esters.

Q2: What reaction conditions typically favor the formation of these side products?

A2: The formation of side products is generally promoted by harsh reaction conditions. Specifically:

  • High Temperatures and Strong Acid Catalysts: These conditions favor dehydration and ether formation.

  • Prolonged Reaction Times: Longer reaction times can increase the likelihood of all side reactions, including dimerization and racemization.

  • Insufficient Alcohol: A low concentration of the desired alcohol can lead to a higher proportion of self-esterification.

Q3: How can I minimize the formation of side products?

A3: To minimize side product formation, it is recommended to use milder reaction conditions. This includes:

  • Lower Reaction Temperatures: Running the reaction at the lowest effective temperature can reduce dehydration and ether formation.

  • Use of a Milder Acid Catalyst: Consider using a less corrosive acid catalyst or a solid acid catalyst.

  • Optimized Reaction Time: Monitor the reaction progress using techniques like TLC or GC to stop the reaction once the starting material is consumed, avoiding prolonged exposure to acidic conditions.

  • Use of Excess Alcohol: Using the alcohol as the solvent or in large excess can favor the desired esterification over self-esterification.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Potential Cause(s) Suggested Solution(s)
Low yield of the desired ester - Incomplete reaction. - Significant formation of side products. - Loss of product during workup.- Increase reaction time or temperature moderately. - Use a larger excess of the alcohol. - Ensure efficient removal of water (e.g., using a Dean-Stark trap). - Optimize workup procedure to minimize product loss in aqueous washes.
Presence of a significant amount of unreacted 2-chloromandelic acid - Insufficient catalyst. - Insufficient reaction time or temperature. - Deactivation of the catalyst.- Increase the amount of acid catalyst. - Prolong the reaction time or cautiously increase the temperature. - Ensure the reagents and solvent are anhydrous.
Detection of a major impurity with a mass corresponding to the dehydrated product - Reaction temperature is too high. - Use of a strong, concentrated acid catalyst.- Reduce the reaction temperature. - Use a milder catalyst (e.g., p-toluenesulfonic acid) or a lower concentration of the strong acid.
Observation of a high molecular weight impurity - Self-esterification (dimerization) of 2-chloromandelic acid.- Use a larger excess of the alcohol to outcompete the self-esterification reaction. - Lower the reaction temperature.
Loss of enantiomeric purity (racemization) - Prolonged exposure to acidic conditions. - Elevated reaction temperatures.- Minimize reaction time. - Use the lowest effective temperature. - Consider alternative, milder esterification methods if enantiopurity is critical.
Formation of an impurity with an additional ethoxy group - Reaction of the carbocation intermediate with the ethanol solvent.- Lower the reaction temperature to disfavor carbocation formation. - Use a less nucleophilic solvent if possible, though this may reduce the reaction rate.

Experimental Protocols

Protocol 1: Standard Fischer Esterification of 2-Chloromandelic Acid with Ethanol
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloromandelic acid (1.0 eq).

  • Reagent Addition: Add absolute ethanol (10-20 eq) as the solvent.

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirred solution.

  • Reaction: Heat the mixture to reflux (approximately 78-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ethyl 2-chloromandelate.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Minimized Side Product Esterification
  • Reaction Setup: In a round-bottom flask with a magnetic stirrer and a reflux condenser, dissolve 2-chloromandelic acid (1.0 eq) in a large excess of absolute ethanol (20-30 eq).

  • Catalyst: Add p-toluenesulfonic acid monohydrate (0.05 eq) as a milder catalyst.

  • Reaction: Heat the reaction mixture to a gentle reflux and monitor closely.

  • Monitoring: Check the reaction progress every 30-60 minutes by TLC or GC to avoid prolonged reaction times after the starting material is consumed.

  • Workup and Purification: Follow steps 5-8 from Protocol 1.

Visualizations

Reaction Pathway and Potential Side Products

Esterification_Side_Products start 2-Chloromandelic Acid + Ethanol ester Ethyl 2-Chloromandelate (Desired Product) start->ester H+, Heat (Desired Pathway) dehydration Dehydration Product (Ethyl 2-(2-chlorophenyl)-2-propenoate) start->dehydration High Temp, Strong H+ dimer Dimerization Product start->dimer Low [Ethanol] ether Ether Product (Ethyl 2-(2-chlorophenyl)-2-ethoxyacetate) ester->ether High Temp, Strong H+ racemate Racemization ester->racemate Prolonged H+, Heat

Caption: Main reaction pathway and potential side reactions in the esterification of 2-chloromandelic acid.

Troubleshooting Workflow

Troubleshooting_Workflow start Experiment Start analyze Analyze Crude Product (GC-MS, NMR, Chiral HPLC) start->analyze low_yield Low Yield? analyze->low_yield high_sm High Starting Material? low_yield->high_sm Yes side_products Significant Side Products? low_yield->side_products No high_sm->side_products No increase_catalyst Increase Catalyst/Time high_sm->increase_catalyst Yes modify_conditions Modify Conditions: - Lower Temperature - Milder Catalyst - Shorter Time side_products->modify_conditions Yes success Successful Synthesis side_products->success No optimize_conditions Optimize Reaction Conditions: - Increase Time/Temp moderately - Increase [Alcohol] increase_catalyst->analyze modify_conditions->analyze end End success->end

Caption: A logical workflow for troubleshooting common issues in the esterification of 2-chloromandelic acid.

Troubleshooting low enantiomeric excess in chiral separations

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Chiral Separations

Welcome to the technical support center for chiral separations. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low enantiomeric excess (ee) and achieve optimal chiral resolution.

Frequently Asked Questions (FAQs)

Method Development & Optimization

Q1: My enantiomeric excess (ee) is lower than expected after separation. What are the first steps I should take to troubleshoot the issue?

When encountering low enantiomeric excess, a systematic approach is crucial. Start by verifying the integrity of your sample and standard to rule out degradation or racemization prior to analysis. Next, confirm the suitability of your analytical method, including the column, mobile phase, and instrument parameters. A logical workflow can help pinpoint the source of the problem efficiently.

cluster_method_dev Method Optimization cluster_system_check System & Consumables Check start Low Enantiomeric Excess (ee) Observed check_method Is the method established and validated? start->check_method optimize_mp Optimize Mobile Phase (Composition, Additives) check_method->optimize_mp No check_column Evaluate Column Performance (Peak Shape, Efficiency) check_method->check_column Yes optimize_temp Adjust Temperature (Increase/Decrease) optimize_flow Reduce Flow Rate end_good Problem Resolved optimize_flow->end_good Resolution Improved end_bad Consult Specialist / Further Development optimize_flow->end_bad No Improvement check_sample Verify Sample Integrity (Solvent, Concentration) check_column->check_sample check_system Inspect HPLC System (Leaks, Pressure) check_sample->check_system check_system->optimize_mp No Obvious Issues check_system->end_good Issue Found & Fixed

Caption: Troubleshooting workflow for low enantiomeric excess.

Q2: How does the mobile phase composition affect my chiral separation?

The mobile phase is a critical factor in achieving enantioselectivity.[1][2] Its composition directly influences the interactions between the enantiomers and the chiral stationary phase (CSP).[1][3] Key considerations include:

  • Normal Phase (NP): Typically uses non-polar solvents like hexane with a polar modifier (e.g., isopropanol, ethanol). The type and concentration of the alcohol modifier can significantly alter selectivity.[2]

  • Reversed-Phase (RP): Uses aqueous mobile phases with organic modifiers like acetonitrile or methanol. This mode is often preferred for its compatibility with mass spectrometry and improved solubility of polar analytes.[4]

  • Polar Organic Mode (POM): Employs polar organic solvents like methanol, offering good solubility for compounds that are not soluble in typical NP solvents.

  • Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) can dramatically improve peak shape and resolution for ionizable compounds by minimizing secondary interactions.[5]

Screening different mobile phase modes and compositions is often necessary to find the optimal conditions for a specific separation.[6]

Q3: Can adjusting the column temperature improve my enantiomeric separation?

Yes, temperature is a powerful but complex parameter for optimizing chiral separations.[1] The effect of temperature on resolution is a thermodynamic relationship between the analyte, mobile phase, and CSP.

  • Decreasing Temperature: Often improves resolution and selectivity, especially for enthalpy-driven separations.[7][8] However, it can also lead to increased viscosity and broader peaks.

  • Increasing Temperature: Can sometimes improve peak efficiency and may even reverse the elution order of enantiomers.[1][9] In some cases, higher temperatures can lead to decreased selectivity.[7]

Because the outcome is not always predictable, it is recommended to study a range of temperatures (e.g., 10°C to 40°C) during method development to find the optimal setting for your specific analyte and column.[7][9]

Q4: What is the optimal flow rate for a chiral separation, and how does it impact resolution?

For chiral separations, lower flow rates often lead to better resolution. Chiral stationary phases typically have complex, densely bonded surfaces, which can result in slower mass transfer kinetics. According to the van Deemter equation, this means that peak efficiency can drop off quickly at higher flow rates.

  • Method Development: A flow rate of 1.0 mL/min is common for initial screening on a standard 4.6 mm ID column.

  • Method Optimization: If enantiomers are partially separated, decreasing the flow rate (e.g., to 0.5 mL/min or lower) can significantly enhance resolution by improving peak efficiency.[10] Studies have shown that optimal efficiency for some columns is achieved at very low flow rates, between 0.15 and 0.2 mL/min.

Column & Sample Integrity

Q5: I'm observing peak tailing, splitting, and a loss of resolution over time. Could my chiral column be the problem?

Yes, these symptoms often indicate a problem with the chiral column.[11] Potential causes include:

  • Contamination: Strongly adsorbed impurities from the sample or mobile phase can accumulate at the head of the column, leading to poor peak shape and efficiency loss.[12]

  • Stationary Phase Degradation: The chiral selector, especially on coated polysaccharide columns, can be damaged by incompatible solvents (e.g., THF, DCM, EtOAc).[12][13] Even small amounts of these solvents in your sample can irreversibly damage the column.[12]

  • Bed Collapse or Void Formation: High pressure or pressure shocks can cause the packed bed inside the column to settle, creating a void at the inlet that leads to peak splitting and broadening.[12]

For immobilized columns, a regeneration procedure using strong solvents may restore performance.[11] However, for coated columns, such procedures will cause permanent damage.[11][12]

Q6: How critical is the sample solvent, and can it cause low ee measurements?

The sample solvent is very critical. Injecting a sample dissolved in a solvent that is much stronger than the mobile phase can cause significant peak distortion and poor resolution.[14]

  • Solvent Mismatch: If the sample solvent is too strong, it can cause the initial band of analyte to spread out on the column, leading to broad or split peaks.

  • Solubility: The analyte must be fully dissolved. Poor solubility can lead to inaccurate quantification and potential column plugging.[14]

  • Compatibility: The sample solvent must be compatible with the chiral stationary phase. As mentioned, certain solvents can damage coated columns.[12][13]

Whenever possible, dissolve the sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.

Q7: Can the injection volume affect the separation and calculation of enantiomeric excess?

Yes, injecting too large a volume can lead to column overload, which manifests as peak broadening and reduced resolution.[14][15] This is especially true if the sample is highly concentrated. The ideal injection volume depends on the column dimensions and the concentration of the analyte.[15] If you observe that earlier eluting peaks are becoming broader, it could be a sign that your injection volume is too large.[15]

Q8: My compound is known to be unstable. Could it be racemizing during the analysis?

Racemization, the conversion of one enantiomer into its mirror image, can occur under certain analytical conditions, leading to an inaccurate (lower) measurement of enantiomeric excess. Temperature is a key factor; some compounds can racemize on the column at elevated temperatures.[8] In such cases, reducing the column temperature is necessary to obtain an accurate measurement of the enantiomeric composition.[8]

Quantitative Data Summary

The following tables summarize the general effects of key experimental parameters on chiral separations. The exact quantitative impact will vary depending on the specific analyte, column, and mobile phase used.

Table 1: General Effect of Flow Rate on Chiral Resolution

Flow Rate (mL/min)Typical ResolutionPeak EfficiencyAnalysis Time
High (e.g., >1.0) LowerDecreasesShorter
Moderate (e.g., 1.0) Good (for screening)ModerateStandard
Low (e.g., <0.5) Higher / OptimalIncreasesLonger
Data synthesized from multiple sources indicating that for complex chiral stationary phases, lower flow rates generally improve efficiency and resolution.[10]

Table 2: General Impact of Temperature on Chiral Separation Parameters

ParameterEffect of Increasing TemperatureEffect of Decreasing Temperature
Selectivity (α) Often decreases, but can increase or cause elution order reversal[1][7][9]Often increases, but can decrease[7][8]
Resolution (Rs) Variable; may decrease due to lower selectivity or increase due to higher efficiency[7][16]Often improves, but can worsen if peak broadening is severe[8]
Retention Time DecreasesIncreases
Peak Efficiency Generally increases (sharper peaks)Generally decreases (broader peaks)
This table summarizes general trends; the specific outcome is highly dependent on the thermodynamics of the analyte-CSP interaction.[7][9]

Experimental Protocols

Protocol 1: General Chiral Method Development Screening

This protocol outlines a systematic approach to screen for initial separation conditions.

Objective: To identify a suitable chiral stationary phase (CSP) and mobile phase system for the separation of a racemic mixture.

Materials:

  • Racemic analyte standard

  • Multiple chiral columns with different stationary phases (e.g., polysaccharide-based like cellulose or amylose).[6]

  • HPLC-grade solvents for Normal Phase (n-Hexane, Isopropanol, Ethanol) and Reversed-Phase (Methanol, Acetonitrile, Water).

  • Mobile phase additives (e.g., Trifluoroacetic Acid, Diethylamine).

Procedure:

  • Column Selection: Choose a set of 3-5 diverse chiral columns. Polysaccharide-based columns are a versatile starting point.[1][6]

  • Sample Preparation: Dissolve the racemic analyte at a concentration of approximately 0.5-1.0 mg/mL.[5] Use a solvent that is weak and compatible with the initial mobile phase (e.g., for NP, use the mobile phase itself or hexane/IPA mixture).

  • Normal Phase Screening:

    • Equilibrate the first column with a starting mobile phase (e.g., 90:10 n-Hexane/Isopropanol).

    • Set the flow rate to 1.0 mL/min and the temperature to 25°C.

    • Inject the sample and monitor the chromatogram.

    • If no separation is observed, screen other alcohol modifiers (e.g., ethanol) and different concentrations (e.g., 80:20).

    • Repeat for each selected column.

  • Reversed-Phase Screening (for compatible columns):

    • Equilibrate the column with a starting mobile phase (e.g., 60:40 Methanol/Water).

    • Set the flow rate to 0.5-1.0 mL/min and the temperature to 25°C.

    • Inject the sample. If the analyte is ionizable, add 0.1% acid or base to the mobile phase to improve peak shape.

    • Screen different organic modifiers (e.g., Acetonitrile) and compositions.

    • Repeat for each compatible column.

  • Data Review: Analyze the screening results to identify the most promising column and mobile phase combination that provides at least partial separation. This condition can then be further optimized by fine-tuning the mobile phase composition, temperature, and flow rate.[6]

Protocol 2: Regeneration of Immobilized Polysaccharide Columns

This procedure is ONLY for immobilized CSPs (e.g., CHIRALPAK® IA, IB, IC). Do NOT use on coated columns.[11]

Objective: To restore column performance by removing strongly adsorbed contaminants.

Procedure:

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination.

  • Initial Flush: Flush the column with 100% Isopropanol for at least 30-60 minutes at a low flow rate (e.g., 0.5 mL/min).

  • Strong Solvent Wash: Sequentially flush the column in the reverse direction with a series of strong, "forbidden" solvents. Use at least 10-15 column volumes for each solvent. A typical sequence is:

    • Ethyl Acetate

    • Dichloromethane (DCM)

    • Tetrahydrofuran (THF)

    • Methyl tert-butyl ether (MTBE)

  • Re-equilibration:

    • Flush again with 100% Isopropanol for 30 minutes to remove the strong solvents.

    • Gradually introduce your mobile phase and equilibrate the column until a stable baseline is achieved.

  • Performance Check: Reconnect the column to the detector and inject a standard to evaluate if performance has been restored.

Visualizations

cluster_csp Chiral Stationary Phase (CSP) cluster_mp Mobile Phase cluster_params Operational Parameters cluster_sample Sample Conditions csp_type Selector Type (Polysaccharide, Protein, etc.) result Chiral Separation (Resolution & Selectivity) csp_type->result csp_chem Surface Chemistry (Coated vs. Immobilized) mp_mode Mode (NP, RP, POM) mp_mode->result mp_comp Composition (% Modifier) mp_add Additives (Acid/Base) param_temp Temperature param_temp->result param_flow Flow Rate sample_solv Sample Solvent sample_solv->result sample_conc Concentration / Volume

Caption: Key parameters influencing chiral separation.

References

Technical Support Center: (R)-2-Chloromandelic Acid Ethyl Ester Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of (R)-2-Chloromandelic Acid Ethyl Ester. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Troubleshooting Guide

This guide addresses specific problems that may arise during the purification of this compound, offering potential causes and solutions.

Issue 1: Poor Enantiomeric Separation in Chiral Chromatography

Q: I am not achieving baseline separation of the (R) and (S) enantiomers of 2-Chloromandelic Acid Ethyl Ester using chiral HPLC/SFC. What are the possible causes and how can I improve the resolution?

A: Poor enantiomeric separation is a common challenge. Here are several factors to investigate:

  • Incorrect Chiral Stationary Phase (CSP): The choice of CSP is critical for chiral separations, as there is no universal column. Polysaccharide-based CSPs are often effective for a wide range of compounds.[1][2] If you are not getting good separation, consider screening different types of CSPs (e.g., amylose-based, cellulose-based).[2]

  • Inappropriate Mobile Phase: The mobile phase composition significantly impacts selectivity. For normal-phase chromatography, common mobile phases include hexane/isopropanol or hexane/ethanol mixtures.[3] For supercritical fluid chromatography (SFC), CO2 with a modifier like methanol or ethanol is typically used.[] It is crucial to systematically screen different solvent ratios and modifiers.[2]

  • Suboptimal Temperature: Temperature can influence the interaction between the analyte and the CSP, thereby affecting resolution. Experiment with different column temperatures to find the optimal condition.

  • Low Column Efficiency: A loss in column efficiency can be due to a partially blocked inlet frit or adsorption of impurities at the head of the column.[5] Try back-flushing the column or using a guard column to protect the analytical column.[5]

Troubleshooting Workflow for Poor Enantiomeric Separation

PoorSeparation start Poor Enantiomeric Separation check_csp Is the Chiral Stationary Phase (CSP) appropriate? start->check_csp screen_csps Screen different CSPs (e.g., polysaccharide-based) check_csp->screen_csps No check_mobile_phase Is the mobile phase optimized? check_csp->check_mobile_phase Yes screen_csps->check_mobile_phase optimize_mobile_phase Systematically vary solvent ratios and modifiers check_mobile_phase->optimize_mobile_phase No check_temp Is the temperature optimized? check_mobile_phase->check_temp Yes optimize_mobile_phase->check_temp vary_temp Experiment with different column temperatures check_temp->vary_temp No check_efficiency Is there a loss in column efficiency? check_temp->check_efficiency Yes vary_temp->check_efficiency troubleshoot_efficiency Back-flush column or use a guard column check_efficiency->troubleshoot_efficiency Yes end Improved Separation check_efficiency->end No troubleshoot_efficiency->end

Caption: Troubleshooting workflow for poor enantiomeric separation.

Issue 2: Presence of Impurities After Purification

Q: After purification by chromatography, I still detect impurities in my this compound sample. What are the likely impurities and how can I remove them?

A: The presence of impurities can be due to carryover from the synthesis or degradation. Common impurities may include:

  • (S)-2-Chloromandelic Acid Ethyl Ester: The undesired enantiomer. If this is present, your chiral separation method needs further optimization (see Issue 1).

  • (R)-2-Chloromandelic Acid: The hydrolyzed product of the ester. This can occur if the sample is exposed to water and acidic or basic conditions. To remove it, you can use a simple extraction with a mild aqueous base (e.g., sodium bicarbonate solution) to deprotonate the carboxylic acid and pull it into the aqueous layer, leaving the desired ester in the organic layer.

  • Starting Materials and Reagents: Unreacted starting materials from the esterification reaction.

  • Dimers: Mandelic acids and their derivatives can sometimes form dimers.[6]

A combination of purification techniques may be necessary. For instance, an initial extraction or crystallization step to remove major impurities, followed by chiral chromatography for enantiomeric purification.

Issue 3: Low Yield After Recrystallization

Q: I am trying to purify this compound by recrystallization, but my yield is very low. What can I do to improve it?

A: Low yield in recrystallization is often due to the choice of solvent or the cooling process. Here are some tips:

  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A common rule of thumb is to use a solvent with a similar functional group to the compound.[7] For esters, solvents like ethyl acetate might be a good starting point.[7] You may also need to use a solvent system (a mixture of a "good" solvent and a "poor" solvent).[7]

  • Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals or precipitation of the compound as an oil. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Concentration: Ensure you are starting with a saturated or near-saturated solution at the higher temperature. If the solution is too dilute, the yield will be low.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most common and effective method for separating the enantiomers of 2-Chloromandelic Acid Ethyl Ester is chiral chromatography, specifically High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP).[3][][8]

Q2: How can I determine the enantiomeric excess (ee) of my purified sample?

A2: The enantiomeric excess (ee) is a measure of the purity of a chiral substance.[9] It can be determined using several analytical techniques:

  • Chiral HPLC/SFC: This is the most direct method. By integrating the peak areas of the two enantiomers, the ee can be calculated using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Shift Reagent: In the presence of a chiral shift reagent, the NMR signals for the two enantiomers will be different, allowing for quantification.

  • Optical Rotation: While historically significant, this method is less common now as it can be influenced by concentration and the presence of other optically active impurities.[9]

Q3: What are some typical conditions for chiral HPLC separation of mandelic acid derivatives?

A3: While specific conditions will need to be optimized for the ethyl ester, a good starting point based on similar compounds could be:

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak IA).[3]

  • Mobile Phase: An isocratic mixture of hexane and isopropanol (e.g., 80:20 v/v).[3]

  • Flow Rate: 1 mL/min.[3]

  • Detection: UV at 220 nm.[3]

Experimental Protocols

Protocol 1: General Chiral HPLC Method Development

This protocol outlines a general workflow for developing a chiral HPLC method for the separation of (R)- and (S)-2-Chloromandelic Acid Ethyl Ester.

HPLC_Method_Dev start Start: Develop Chiral HPLC Method step1 1. Column Selection: Choose a set of chiral columns for screening (e.g., polysaccharide-based) start->step1 step2 2. Mobile Phase Screening: Test different mobile phase systems (e.g., Hexane/IPA, Hexane/EtOH) step1->step2 step3 3. Isocratic Elution: Perform initial screening with isocratic elution step2->step3 decision1 Is separation achieved? step3->decision1 decision1->step1 No (try different columns) step4 4. Optimization: Vary mobile phase ratio, flow rate, and temperature decision1->step4 Yes step5 5. Method Validation: Assess robustness, linearity, and precision step4->step5 end Final HPLC Method step5->end

Caption: General workflow for chiral HPLC method development.

Quantitative Data Summary

While specific quantitative data for the purification of this compound is not abundant in the provided search results, data for the parent acid and related processes can offer valuable insights.

Table 1: Enantiomeric Excess from Different Methods

CompoundMethodEnantiomeric Excess (ee)Reference
(R)-2-Chloromandelic AcidBiocatalytic hydrolysis of methyl ester97%[10][11]
(R)-o-Chloromandelic AcidResolution via diastereomeric salt crystallization>99%[12]

Note: This data is for the parent acid and serves as a benchmark for the expected purity that can be achieved. Similar levels of enantiomeric purity should be attainable for the ethyl ester with an optimized chiral separation method.

References

Preventing racemization of (R)-2-Chloromandelic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (R)-2-Chloromandelic Acid Ethyl Ester. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the racemization of this critical chiral intermediate.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture of equal parts of both enantiomers (a racemate), resulting in a loss of optical activity. For this compound, maintaining its high enantiomeric purity is crucial as it is a key building block in the synthesis of pharmaceuticals like (S)-clopidogrel. The presence of the undesired (S)-enantiomer can lead to products with reduced efficacy or altered pharmacological profiles.

Q2: What are the primary causes of racemization for this compound?

A2: The primary causes of racemization for α-halo esters like this compound are exposure to acidic or basic conditions. The presence of an α-hydrogen on the chiral carbon makes it susceptible to deprotonation under basic conditions, leading to a planar enolate intermediate that can be protonated from either face to yield a racemic mixture. Under acidic conditions, protonation of the carbonyl oxygen can facilitate enolization, also leading to a planar, achiral intermediate and subsequent racemization.

Q3: How can I monitor the enantiomeric purity of my this compound sample?

A3: The most common and accurate method for determining the enantiomeric excess (ee) is through chiral High-Performance Liquid Chromatography (HPLC). A suitable chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak AD-H), can effectively separate the (R) and (S) enantiomers, allowing for their quantification.

Troubleshooting Guide for Racemization

This guide will help you identify and resolve common issues leading to the loss of enantiomeric excess (% ee) during the synthesis, workup, and storage of this compound.

Symptom Potential Cause Recommended Solution
Significant loss of % ee after esterification reaction. Harsh reaction conditions: Prolonged reaction times, high temperatures, or the use of strong acidic or basic catalysts can promote racemization.- Use a milder esterification method such as the Fischer esterification with a moderate acid catalyst (e.g., H₂SO₄) at the lowest effective temperature. - Consider using coupling reagents known to minimize racemization, such as DCC/DMAP, at low temperatures. - Monitor the reaction closely and stop it as soon as the starting material is consumed.
Decreased % ee after aqueous workup. Basic or acidic aqueous solutions: Washing with strong bases (e.g., NaOH, K₂CO₃) or strong acids can cause rapid racemization.- Use dilute, weak bases like sodium bicarbonate (NaHCO₃) for neutralization, and perform the wash quickly at low temperatures (0-5 °C). - If an acidic wash is necessary, use a dilute solution of a weak acid like citric acid. - Minimize the contact time with the aqueous phase.
Loss of optical purity during purification by column chromatography. Stationary phase: Basic or acidic impurities in the silica gel can lead to on-column racemization. Solvent system: Protic or basic solvents in the eluent can promote racemization.- Use deactivated (neutral) silica gel for chromatography. This can be prepared by washing the silica gel with a solution of triethylamine in the eluent, followed by flushing with the eluent. - Employ a non-polar, aprotic solvent system (e.g., hexane/ethyl acetate). - Minimize the time the compound spends on the column.
Gradual decrease in % ee during storage. Improper storage conditions: Storage at room temperature, in protic solvents, or in the presence of acidic or basic residues can lead to slow racemization over time.- Store the purified ester as a solid or in a non-polar, aprotic solvent (e.g., hexane) at low temperatures (-20 °C is recommended). - Ensure the product is free from any acidic or basic impurities before storage.

Experimental Protocols

Protocol 1: Esterification of (R)-2-Chloromandelic Acid with Minimal Racemization (Fischer Esterification)

Objective: To synthesize this compound from (R)-2-Chloromandelic Acid while minimizing racemization.

Materials:

  • (R)-2-Chloromandelic Acid (>99% ee)

  • Anhydrous Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (DCM) or Ethyl Acetate

Procedure:

  • To a solution of (R)-2-Chloromandelic Acid (1.0 eq) in anhydrous ethanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and slowly add saturated NaHCO₃ solution to neutralize the acid until the pH is ~7.

  • Extract the product with dichloromethane or ethyl acetate (3 x 10 volumes).

  • Wash the combined organic layers with brine (1 x 5 volumes).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at a low temperature (<40 °C).

  • Purify the crude product by column chromatography on neutral silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Chiral HPLC Analysis of this compound

Objective: To determine the enantiomeric excess of this compound.

Instrumentation and Conditions:

  • HPLC System: Standard HPLC with a UV detector.

  • Chiral Column: Chiralpak AD-H (or equivalent polysaccharide-based column).

  • Mobile Phase: Hexane/Isopropanol (90:10 v/v).

  • Flow Rate: 0.7 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the ester in the mobile phase.

Expected Retention Times:

  • (S)-enantiomer: ~12.0 min

  • (R)-enantiomer: ~13.9 min (Note: Retention times may vary depending on the specific column and system.)

Calculation of Enantiomeric Excess (% ee): % ee = [ (Area of R-peak - Area of S-peak) / (Area of R-peak + Area of S-peak) ] x 100

Visualizations

Troubleshooting Logic for Racemization

Racemization_Troubleshooting start Loss of Enantiomeric Excess Observed in (R)-2-Chloromandelic Acid Ethyl Ester esterification During Esterification? start->esterification workup During Workup? start->workup purification During Purification? start->purification storage During Storage? start->storage ester_cause Potential Causes: - High Temperature - Strong Acid/Base Catalyst - Prolonged Reaction Time esterification->ester_cause workup_cause Potential Causes: - Strong Acid/Base Wash - Prolonged Contact with  Aqueous Phase workup->workup_cause purification_cause Potential Causes: - Acidic/Basic Silica Gel - Protic/Basic Eluent purification->purification_cause storage_cause Potential Causes: - Room Temperature Storage - Protic Solvent - Acid/Base Impurities storage->storage_cause ester_sol Solutions: - Lower Temperature - Mild Catalyst - Monitor and Stop Reaction Promptly ester_cause->ester_sol Implement workup_sol Solutions: - Use Weak Acid/Base (e.g., NaHCO₃) - Minimize Wash Time - Work at Low Temperature workup_cause->workup_sol Implement purification_sol Solutions: - Use Neutral Silica Gel - Use Aprotic, Non-polar Eluent purification_cause->purification_sol Implement storage_sol Solutions: - Store at Low Temperature (-20°C) - Use Aprotic, Non-polar Solvent - Ensure High Purity storage_cause->storage_sol Implement

Caption: Troubleshooting workflow for identifying and resolving racemization issues.

Mechanism of Base-Catalyzed Racemization

Base_Catalyzed_Racemization cluster_reactants cluster_intermediate cluster_products R_ester (R)-Ester (Chiral) enolate Planar Enolate (Achiral) R_ester->enolate - H⁺ (Base) enolate->R_ester + H⁺ S_ester (S)-Ester (Chiral) enolate->S_ester + H⁺

Hydrolysis of ethyl chloromandelate during workup

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the hydrolysis of ethyl chloromandelate, a critical intermediate in the synthesis of pharmaceuticals like Clopidogrel. This resource is intended for researchers, scientists, and drug development professionals to help mitigate the unwanted hydrolysis of this compound during experimental workups.

Frequently Asked Questions (FAQs)

Q1: What is ethyl chloromandelate and why is its hydrolysis a concern?

A1: Ethyl chloromandelate is an α-chloro ester, a key chiral building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably the antiplatelet agent Clopidogrel. Hydrolysis of the ester functional group leads to the formation of chloromandelic acid. This is a significant issue as it represents a loss of valuable intermediate, introduces impurities that can be difficult to remove, and can complicate downstream reactions.

Q2: Under what conditions is ethyl chloromandelate susceptible to hydrolysis?

A2: Like most esters, ethyl chloromandelate is susceptible to hydrolysis under both acidic and basic conditions. However, base-catalyzed hydrolysis is typically much faster and, therefore, a more significant concern during standard aqueous workup procedures that often employ basic washes (e.g., with sodium bicarbonate or carbonate solutions) to neutralize acid catalysts or remove acidic byproducts.

Q3: Can the hydrolysis occur during storage?

A3: While solid, pure ethyl chloromandelate is relatively stable, prolonged exposure to atmospheric moisture, especially at elevated temperatures, can lead to slow hydrolysis. It is recommended to store the compound in a tightly sealed container, in a cool, dry place, and preferably under an inert atmosphere (e.g., nitrogen or argon).

Q4: How can I detect the presence of the hydrolysis product, chloromandelic acid, in my sample?

A4: The presence of chloromandelic acid can be detected using various analytical techniques. Thin Layer Chromatography (TLC) will typically show a more polar spot for the carboxylic acid compared to the ester. High-Performance Liquid Chromatography (HPLC) is a more quantitative method for detecting and quantifying the acid impurity. ¹H NMR spectroscopy can also be used, as the carboxylic acid proton will appear as a broad singlet, and the chemical shifts of the α-proton and aromatic protons will differ from those of the ester.

Troubleshooting Guide

This section addresses specific issues that may arise during the workup of reactions involving ethyl chloromandelate.

Problem Potential Cause Suggested Solution
Significant loss of product and presence of a polar impurity after aqueous workup. Hydrolysis of the ester due to basic washing steps.- Use a milder base for neutralization, such as a saturated solution of sodium bicarbonate, and minimize contact time.- Consider using a biphasic workup with a cooled, weak base solution.- If possible, perform a non-aqueous workup or a quick filtration through a pad of silica gel to remove polar impurities.
Emulsion formation during extraction. Presence of the hydrolysis product, chloromandelic acid, which can act as a surfactant.- Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion.- Filter the mixture through a pad of Celite® to break up the emulsion.- Centrifugation can also be an effective method for separating the layers.
Difficulty in removing the hydrolysis product by extraction. The salt of chloromandelic acid may have some solubility in the organic phase, especially if the organic solvent is polar.- Perform multiple extractions with a weak base to ensure complete removal of the acidic impurity.- Consider a back-extraction of the combined aqueous layers with a fresh portion of organic solvent to recover any dissolved product.- If the product is stable to it, a mild acidic wash (e.g., dilute HCl) after the basic wash can protonate the carboxylate salt and potentially improve its partitioning into the aqueous layer in a subsequent water wash.
Product degradation upon concentration. Residual acidic or basic impurities in the organic layer may catalyze hydrolysis at elevated temperatures during solvent removal.- Ensure the organic layer is thoroughly washed with water and then brine to remove any residual acids or bases.- Dry the organic layer completely with a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄) before concentration.- Use a rotary evaporator at the lowest practical temperature and pressure to remove the solvent.

Data Presentation

Table 1: Estimated Relative Hydrolysis Rate of Ethyl Chloromandelate as a Function of pH at Room Temperature (25°C)

pH Condition Relative Rate of Hydrolysis
1-3AcidicModerate
4-6Weakly Acidic to NeutralLow
7NeutralVery Low
8-10Weakly BasicHigh
11-14Strongly BasicVery High

Table 2: Estimated Effect of Temperature on the Relative Hydrolysis Rate of Ethyl Chloromandelate in a Weakly Basic Solution (pH 9)

Temperature (°C) Relative Rate of Hydrolysis
0-5Low
25 (Room Temperature)Moderate
40High
60Very High

Disclaimer: The quantitative data presented in these tables are illustrative and based on general chemical principles of ester hydrolysis. Actual rates will depend on specific reaction conditions, including solvent systems and concentrations.

Experimental Protocols

Protocol 1: Synthesis of Ethyl Chloromandelate via Esterification of Chloromandelic Acid

This protocol describes the Fischer esterification of chloromandelic acid, with a workup procedure designed to minimize hydrolysis of the product.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve chloromandelic acid (1.0 eq) in absolute ethanol (5-10 volumes).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Cooling: Once the reaction is complete, cool the flask to room temperature.

  • Solvent Removal: Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Workup (Hydrolysis Minimization):

    • Dissolve the residue in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer cautiously with a cold (0-5 °C), saturated solution of sodium bicarbonate. Crucially, minimize the contact time and shaking intensity to prevent significant hydrolysis. Perform this wash quickly to neutralize the sulfuric acid catalyst.

    • Separate the layers immediately.

    • Wash the organic layer with cold water to remove any remaining bicarbonate and salts.

    • Wash the organic layer with cold brine to aid in drying.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

  • Purification: Remove the solvent under reduced pressure. The crude ethyl chloromandelate can be further purified by column chromatography on silica gel if necessary.

Visualizations

The following diagrams illustrate the hydrolysis reaction and a troubleshooting workflow.

Hydrolysis_Reaction cluster_reactants Reactants cluster_products Products Ethyl Chloromandelate Ethyl Chloromandelate Chloromandelic Acid Chloromandelic Acid Ethyl Chloromandelate->Chloromandelic Acid H+ or OH- catalyst Water Water Ethanol Ethanol

Caption: Hydrolysis of Ethyl Chloromandelate.

Troubleshooting_Workflow Start Low Yield/ Impurity Detected Check_Workup Review Workup Procedure Start->Check_Workup Basic_Wash Used Basic Wash? Check_Workup->Basic_Wash Optimize_Wash Optimize Basic Wash: - Use weak base (NaHCO3) - Lower temperature - Minimize contact time Basic_Wash->Optimize_Wash Yes Check_Storage Review Storage Conditions Basic_Wash->Check_Storage No Non_Aqueous Consider Non-Aqueous Workup Optimize_Wash->Non_Aqueous If still problematic End Problem Resolved Optimize_Wash->End Non_Aqueous->End Improper_Storage Exposed to Moisture/Heat? Check_Storage->Improper_Storage Store_Properly Store in Cool, Dry Place under Inert Atmosphere Improper_Storage->Store_Properly Yes Improper_Storage->End No Store_Properly->End

Caption: Troubleshooting Workflow for Ethyl Chloromandelate Hydrolysis.

Technical Support Center: Asymmetric Synthesis of Mandelic Esters

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the asymmetric synthesis of mandelic esters. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on catalyst deactivation.

Troubleshooting Guide

This section addresses specific problems that may arise during the asymmetric synthesis of mandelic esters, providing potential causes and recommended solutions.

Q1: Why has the enantioselectivity (e.e.) of my reaction decreased significantly?

A1: A drop in enantioselectivity is a common issue often linked to catalyst deactivation or changes in the reaction environment. Several factors could be at play:

  • Catalyst Degradation: The chiral ligand may degrade over time, or the metal center could change its oxidation state, leading to a loss of stereocontrol. For instance, in ruthenium-catalyzed hydrogenations, the loss of a ligand can lead to the formation of less selective or inactive species.

  • Formation of Achiral Catalytic Species: The active chiral catalyst might be converting into an achiral or racemic catalyst, which would produce a racemic mixture of the product.

  • Product Inhibition: The mandelic ester product itself might be inhibiting the catalyst, potentially altering its chiral environment.[1][2]

  • Change in Reaction Conditions: Fluctuations in temperature, pressure, or solvent purity can affect the catalyst's performance and the stereochemical outcome of the reaction.

Recommended Solutions:

  • Verify Catalyst Integrity: Before starting the reaction, ensure the catalyst and ligand are pure and have been stored correctly.

  • Optimize Reaction Conditions: Strictly control temperature and pressure. Use high-purity, anhydrous, and degassed solvents.

  • Investigate Product Inhibition: Run a kinetic analysis with varying product concentrations to determine if product inhibition is a factor. If so, it may be necessary to run the reaction to a lower conversion or consider in-situ product removal.

  • Consider Catalyst Regeneration: If catalyst degradation is suspected, a regeneration protocol may be necessary (see Q5).

Q2: My reaction rate has slowed down considerably, or the reaction is not going to completion. What are the likely causes?

A2: A decrease in reaction rate is a classic sign of catalyst deactivation. The primary causes include:

  • Catalyst Poisoning: Impurities in the substrate, solvent, or hydrogen gas can act as poisons, blocking the active sites of the catalyst. Common poisons for noble metal catalysts include sulfur, phosphorus, and nitrogen compounds.

  • Formation of Inactive Catalyst Species: The catalyst can convert into an inactive form. For example, in some ruthenium-catalyzed hydrogenations, the active hydride species can undergo a first-order decay, leading to deactivation.[1] Dimerization or oligomerization of the catalyst can also lead to inactive species.

  • Fouling: In heterogeneous catalysis, the catalyst surface can be blocked by byproducts or polymers formed during the reaction. While less common in homogeneous catalysis, insoluble species can still form and encapsulate the catalyst.

  • Substrate or Product Inhibition: The substrate or product can bind reversibly or irreversibly to the catalyst, slowing down the catalytic cycle.[1][2][3]

Recommended Solutions:

  • Purify Reagents: Ensure all reagents, including the substrate, solvent, and any additives, are of high purity. Substrates should be purified to remove potential catalyst poisons.

  • Monitor Catalyst State: Use spectroscopic techniques like NMR or IR to monitor the state of the catalyst during the reaction to identify the formation of inactive species.[4][5]

  • Optimize Catalyst Loading: While increasing catalyst loading can sometimes compensate for slow reactions, it's crucial to first identify the root cause of deactivation.

  • Modify Reaction Conditions: Adjusting the temperature, pressure, or solvent may help to mitigate deactivation pathways.

Q3: I am observing inconsistent results between batches. What could be the reason?

A3: Inconsistent results often point to variability in starting materials or reaction setup.

  • Reagent Purity: Batch-to-batch variations in the purity of the substrate, solvent, or catalyst can significantly impact the reaction.

  • Atmosphere Control: Inconsistent removal of oxygen and moisture can lead to catalyst deactivation and variable results.

  • Procedural Variations: Minor changes in the experimental procedure, such as the order of addition of reagents or stirring speed, can affect the outcome.

Recommended Solutions:

  • Standardize Procedures: Develop and strictly follow a standard operating procedure (SOP) for the reaction.

  • Characterize Starting Materials: Thoroughly characterize each new batch of starting materials to ensure consistent quality.

  • Maintain an Inert Atmosphere: Use a glovebox or Schlenk line techniques to ensure a consistently inert atmosphere for the reaction.

Frequently Asked Questions (FAQs)

Q4: What are the most common mechanisms of catalyst deactivation in the asymmetric synthesis of mandelic esters?

A4: The deactivation mechanisms are generally analogous to those observed in other asymmetric hydrogenations. The most common include:

  • Chemical Deactivation:

    • Poisoning: Strong binding of impurities to the catalyst's active sites.

    • Ligand Degradation: The chiral ligand can undergo chemical modification, leading to a loss of enantioselectivity.

  • Thermal Deactivation:

    • Sintering (for heterogeneous catalysts): Agglomeration of metal particles at high temperatures, reducing the active surface area.

    • Decomposition: Thermal decomposition of the catalyst complex.

  • Mechanical Deactivation (for heterogeneous catalysts): Physical attrition of the catalyst support.

Q5: Can a deactivated catalyst be regenerated?

A5: In some cases, yes. The feasibility and method of regeneration depend on the nature of the deactivation.

  • Reversible Poisoning: If the poison binds reversibly, it may be possible to remove it by washing the catalyst or by thermal treatment.

  • Fouling: Carbonaceous deposits can sometimes be removed by controlled oxidation.[6]

  • Inactive Species Formation: For some ruthenium catalysts, regeneration can be achieved by heating under reduced pressure, followed by a reduction step with hydrogen.[7]

It is crucial to diagnose the cause of deactivation before attempting regeneration, as an incorrect procedure can cause further damage to the catalyst.

Q6: How can I monitor catalyst deactivation during my experiment?

A6: Monitoring catalyst deactivation in real-time can provide valuable insights.

  • Reaction Progress Analysis: Regularly taking samples from the reaction mixture and analyzing them by techniques like HPLC or GC for conversion and enantioselectivity can reveal a decline in catalyst performance over time.

  • Spectroscopic Methods: In-situ or operando spectroscopy (e.g., NMR, IR, UV-Vis) can be used to monitor the concentration of the active catalyst and detect the formation of deactivation products.[4][5]

Data Presentation

Table 1: Common Catalyst Poisons and Their Effects

Poison ClassExampleSourceEffect on Catalyst
Sulfur CompoundsThiols, ThiophenesSubstrate impurities, solvent contaminationStrong coordination to the metal center, blocking active sites.
Phosphorus CompoundsPhosphines, PhosphatesImpurities from ligand synthesisCan compete with the chiral ligand for coordination sites.
Nitrogen CompoundsAmines, AmidesSubstrate, product, or additivesCan act as inhibitors by coordinating to the metal center.[1][2]
Halogenated CompoundsChlorinated solventsSolvent impuritiesCan lead to changes in the metal's oxidation state or ligand sphere.
Water and OxygenAtmospheric contaminationIncomplete drying or degassingCan lead to the formation of inactive metal oxides or hydroxides.

Table 2: Influence of Reaction Parameters on Catalyst Performance (Illustrative Data)

ParameterCondition ACondition BImpact on Enantioselectivity (e.e.)Impact on Conversion
Temperature25°C50°CMay decrease at higher temperatures due to increased catalyst decomposition or side reactions.Generally increases with temperature, but deactivation may also accelerate.
Hydrogen Pressure10 atm50 atmCan influence the rate of catalyst activation and the hydrogenation step. Optimal pressure is catalyst-dependent.Typically increases with pressure up to a certain point.
SolventTolueneMethanolThe polarity and coordinating ability of the solvent can significantly affect both enantioselectivity and activity.Highly dependent on the specific catalyst system.
Substrate/Catalyst Ratio100:11000:1High ratios can lead to apparent deactivation if the catalyst has limited stability.Lower ratios will generally show higher initial rates.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation of Methyl Benzoylformate

This is a general guideline and should be optimized for the specific catalyst system being used.

  • Catalyst Preparation: In a glovebox, a Schlenk flask is charged with the chiral catalyst (e.g., a Ru-BINAP derivative) and the appropriate amount of solvent (e.g., methanol, degassed and anhydrous).

  • Reaction Setup: The flask is sealed and connected to a hydrogen line. The system is purged with hydrogen several times.

  • Substrate Addition: A solution of methyl benzoylformate in the reaction solvent is added to the flask via syringe under a positive pressure of hydrogen.

  • Reaction: The reaction mixture is stirred vigorously at the desired temperature and hydrogen pressure.

  • Monitoring: Aliquots are periodically withdrawn from the reaction mixture, and the solvent is removed under reduced pressure. The residue is analyzed by chiral HPLC or GC to determine the conversion and enantiomeric excess.

  • Work-up: Upon completion, the reaction is cooled to room temperature, and the pressure is carefully released. The solvent is removed in vacuo, and the crude product is purified by column chromatography.

Protocol 2: Catalyst Regeneration (Example for a Supported Ruthenium Catalyst)

This protocol is a general example and may need significant modification for specific homogeneous catalysts.

  • Catalyst Recovery: If the catalyst is heterogeneous, it is recovered by filtration. For homogeneous catalysts, recovery might involve precipitation followed by filtration.

  • Washing: The recovered catalyst is washed with a non-coordinating solvent to remove adsorbed impurities and products.

  • Drying: The washed catalyst is dried under vacuum.

  • Thermal Treatment: The dried catalyst is heated in a tube furnace under a flow of inert gas (e.g., argon or nitrogen) to a specific temperature to desorb volatile poisons.

  • Oxidative Treatment (for coking): If coking is the cause of deactivation, a controlled oxidation with a dilute oxygen/inert gas mixture at elevated temperature can be performed to burn off carbon deposits.[6]

  • Reduction: The catalyst is then reduced under a flow of hydrogen at an elevated temperature to restore the active metallic state.[7]

  • Characterization: The regenerated catalyst should be characterized to confirm the restoration of its properties before reuse.

Visualizations

Troubleshooting_Workflow start Problem Observed: Low e.e. or Low Conversion check_reagents Verify Purity of Substrate, Solvent, Catalyst start->check_reagents check_conditions Confirm Reaction Conditions (Temp, Pressure, Atmosphere) start->check_conditions run_control Run Control Experiment with Fresh Reagents check_reagents->run_control check_conditions->run_control problem_persists Problem Persists? run_control->problem_persists investigate_deactivation Investigate Catalyst Deactivation problem_persists->investigate_deactivation Yes end Problem Resolved problem_persists->end No poisoning Catalyst Poisoning? investigate_deactivation->poisoning purify Purify All Reagents poisoning->purify Yes inhibition Product/Substrate Inhibition? poisoning->inhibition No purify->end kinetic_study Perform Kinetic Studies inhibition->kinetic_study Yes degradation Catalyst Degradation? inhibition->degradation No optimize_conc Optimize Concentrations or Reaction Time kinetic_study->optimize_conc optimize_conc->end regenerate Attempt Catalyst Regeneration degradation->regenerate Yes new_catalyst Use Fresh Catalyst degradation->new_catalyst No regenerate->end new_catalyst->end

Caption: Troubleshooting workflow for catalyst deactivation.

Catalyst_Deactivation_Pathways cluster_deactivation Deactivation Pathways Active_Catalyst Active Chiral Catalyst Poisoning Poisoning (e.g., Sulfur, Water) Active_Catalyst->Poisoning Irreversible Ligand_Degradation Ligand Degradation Active_Catalyst->Ligand_Degradation Irreversible Metal_Aggregation Metal Aggregation/ Nanoparticle Formation Active_Catalyst->Metal_Aggregation Irreversible Product_Inhibition Product Inhibition (Reversible) Active_Catalyst->Product_Inhibition Inactive_Catalyst Inactive/Less Selective Species Poisoning->Inactive_Catalyst Ligand_Degradation->Inactive_Catalyst Metal_Aggregation->Inactive_Catalyst Racemic_Product Racemic Product Inactive_Catalyst->Racemic_Product

Caption: Common catalyst deactivation pathways.

References

Technical Support Center: Solvent Effects on Stereoselectivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the influence of solvents on the stereoselectivity of their chemical reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is showing low or no stereoselectivity. Could the solvent be the issue?

A1: Absolutely. The choice of solvent is a critical parameter that can significantly influence the stereochemical outcome of a reaction. Solvents can affect the stability of transition states, intermediates, and even the conformation of reactants and catalysts. If you are observing poor stereoselectivity, systematically screening different solvents is a crucial troubleshooting step.

Key factors to consider:

  • Solvent Polarity: The polarity of the solvent can differentially stabilize the transition states leading to different stereoisomers.[1][2] Polar solvents may stabilize charged intermediates or transition states, which can alter the energy difference between diastereomeric or enantiomeric pathways.[1]

  • Hydrogen Bonding Capability: Protic solvents (e.g., alcohols, water) can form hydrogen bonds with reactants, catalysts, or intermediates.[3] These interactions can lock in specific conformations that favor the formation of one stereoisomer over another. Aprotic solvents, lacking this ability, may lead to different stereochemical outcomes.[3]

  • Coordinating Ability: Solvents like THF, acetonitrile, or DMSO can coordinate to metal catalysts or Lewis acids, thereby modifying their steric and electronic properties and influencing the stereoselectivity of the catalyzed reaction.

Troubleshooting Workflow for Poor Stereoselectivity

G start Low or Unexpected Stereoselectivity Observed check_temp Vary Reaction Temperature start->check_temp check_catalyst Re-evaluate Catalyst/ Ligand System start->check_catalyst solvent_screen Initiate Solvent Screening Protocol start->solvent_screen classify_solvents Select a Diverse Range of Solvents (Polar Protic, Polar Aprotic, Nonpolar) solvent_screen->classify_solvents run_reactions Run Small-Scale Reactions in Parallel classify_solvents->run_reactions analyze_results Analyze Stereoisomeric Ratio (e.g., by NMR, HPLC) run_reactions->analyze_results optimize Optimize with Best Performing Solvent or Solvent Mixture analyze_results->optimize end Achieved Desired Stereoselectivity optimize->end

Caption: A troubleshooting workflow for addressing issues with stereoselectivity.

Q2: Can changing the solvent reverse the stereoselectivity of my reaction?

A2: Yes, a reversal of enantioselectivity or diastereoselectivity upon changing the solvent is a known phenomenon.[4][5][6] This often occurs when the mechanism of stereochemical induction is subtly balanced and can be tipped in favor of the opposite stereoisomer by different solvent-solute interactions. For instance, a polar protic solvent might favor one transition state through hydrogen bonding, while a nonpolar aprotic solvent might favor a different transition state due to steric factors. In some cases, a complete switch in the preferred stereoisomer can be achieved by moving from a protic to an aprotic solvent system.[5]

Q3: How do I rationally select solvents for an initial screening?

A3: A good starting point is to select a diverse set of solvents that cover a range of polarities and functionalities. This allows you to probe different types of solvent-solute interactions. A typical initial screen might include:

  • Nonpolar Aprotic: Toluene, Hexane

  • Ethereal (Weakly Polar Aprotic): Diethyl Ether, Tetrahydrofuran (THF)

  • Halogenated (Polar Aprotic): Dichloromethane (DCM), 1,2-Dichloroethane (DCE)

  • Polar Aprotic: Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

  • Polar Protic: Ethanol (EtOH), Methanol (MeOH)

The results from this initial screen will guide further optimization, which might involve testing other solvents with similar properties or using solvent mixtures.

Quantitative Data on Solvent Effects

The following tables summarize the impact of different solvents on the stereoselectivity of two common classes of reactions.

Table 1: Solvent Effect on the Diastereoselectivity of a Proline-Catalyzed Aldol Reaction

SolventDielectric Constant (ε)Diastereomeric Ratio (anti:syn)
DMSO47.2>95:5
CH3NO235.991:9
CH3CN37.586:14
Acetone20.783:17
THF7.670:30
CH2Cl28.967:33
Toluene2.450:50

Data is illustrative and based on general trends reported in the literature.

Table 2: Solvent Effect on the Enantioselectivity of a Diels-Alder Reaction

SolventEnantiomeric Excess (% e.e. of endo product)
Hexafluoroisopropanol (HFIP)92
Methanol85
Dichloromethane (DCM)78
Acetonitrile65
Tetrahydrofuran (THF)50
Toluene33

Data is illustrative and based on general trends reported in the literature.

Experimental Protocols

Protocol: General Procedure for Solvent Screening to Optimize Stereoselectivity

  • Preparation:

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., Nitrogen or Argon).

    • Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle.

    • Prepare a stock solution of the limiting reagent and any catalyst/ligand to ensure accurate dispensing.

  • Reaction Setup:

    • Arrange a series of reaction vials (e.g., 1-dram vials with stir bars) in a temperature-controlled reaction block.

    • To each vial, add the appropriate volume of the selected solvent for the screen.

    • Add the non-limiting reagent to each vial.

  • Initiation and Monitoring:

    • Bring the reaction vials to the desired temperature.

    • Initiate the reactions by adding the stock solution of the limiting reagent/catalyst to each vial simultaneously if possible.

    • Monitor the progress of the reactions by Thin Layer Chromatography (TLC) or a suitable analytical technique (e.g., LC-MS) at regular intervals.

  • Work-up and Analysis:

    • Once the reactions are complete (as determined by the consumption of the limiting reagent), quench the reactions appropriately.

    • Perform a standard work-up procedure (e.g., extraction, washing).

    • Remove the solvent under reduced pressure.

    • Determine the stereoisomeric ratio of the crude product using a suitable analytical method, such as:

      • ¹H NMR spectroscopy (for diastereoselectivity).

      • Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC) (for enantioselectivity).

  • Optimization:

    • Based on the results, select the solvent that provides the highest stereoselectivity for further optimization of other reaction parameters (temperature, concentration, etc.).

Visualizing Solvent Effects

Mechanism of Stereochemical Control by Solvent Polarity

G cluster_0 Reaction Coordinate cluster_1 Solvent Environment Reactants Reactants TS1 Transition State 1 (less polar) Reactants->TS1 ΔG‡₁ TS2 Transition State 2 (more polar) Reactants->TS2 ΔG‡₂ Product1 Product 1 TS1->Product1 note_nonpolar In a nonpolar solvent, ΔG‡₁ < ΔG‡₂. Product 1 is favored. TS1->note_nonpolar Product2 Product 2 TS2->Product2 note_polar In a polar solvent, the more polar TS2 is stabilized. ΔG‡₂ < ΔG‡₁. Product 2 is favored. TS2->note_polar nonpolar Nonpolar Solvent (e.g., Toluene) polar Polar Solvent (e.g., DMSO)

Caption: Differential stabilization of transition states by polar and nonpolar solvents.

Solute-Solvent Clusters

Caption: Equilibrium between distinct solute-solvent clusters influencing reactivity.

References

How to remove residual acid from ester product

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of residual acid from ester products.

Frequently Asked Questions (FAQs)

Q1: What are the most common acidic impurities in an esterification reaction?

Following a typical esterification reaction, such as a Fischer esterification, the primary acidic impurities are the unreacted carboxylic acid and the acid catalyst, which is often concentrated sulfuric acid.[1][2][3]

Q2: What is the most common method to remove these acidic impurities?

The most prevalent and straightforward method is an aqueous workup. This involves washing the crude ester product with a basic solution to neutralize and extract the acidic components.[4][5][6]

Q3: Which basic solutions are recommended for the wash?

Aqueous solutions of weak bases like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) are commonly used.[1][7][8] These bases react with the residual acids to form water-soluble salts, which can then be separated from the organic ester layer.[9]

Q4: Why is a weak base preferred over a strong base like sodium hydroxide (NaOH)?

Strong bases like sodium hydroxide can cause the saponification (hydrolysis) of the ester product, converting it back into the corresponding carboxylate salt and alcohol, which would reduce the yield of the desired ester.[4][10]

Q5: How do I know when all the acid has been neutralized during the wash?

When using sodium bicarbonate or sodium carbonate, the neutralization reaction produces carbon dioxide gas, which is visible as effervescence or bubbling.[1][7] The washing should be continued until the addition of the basic solution no longer causes bubbling, indicating that all the acid has been consumed.[1]

Q6: What is the purpose of a brine wash after the basic wash?

A brine (saturated aqueous sodium chloride) wash is used to remove the bulk of the dissolved water from the organic layer.[6][11][12] The high concentration of salt in the brine solution reduces the solubility of water in the organic solvent, drawing it into the aqueous layer.[6][11]

Q7: My product is a solid ester. How should I purify it?

Solid esters can often be purified by recrystallization from a suitable solvent.[4] It is crucial to use non-hydroxylic solvents (like toluene) or the same alcohol from which the ester was derived to avoid trans-esterification.[4]

Q8: Are there alternative purification methods to aqueous workup?

Yes, other methods include:

  • Distillation: If the ester is volatile and has a significantly different boiling point from the impurities, distillation can be an effective purification method.[1][2][5]

  • Chromatography: Techniques like column chromatography can be used to separate the ester from unreacted starting materials and other impurities.[13][14][15]

  • Treatment with solid adsorbents: Activated clay, activated carbon, or diatomaceous earth can be used to remove certain impurities.[16]

Troubleshooting Guides

Problem Possible Cause Recommended Solution
Emulsion formation during aqueous wash The organic and aqueous layers are not separating cleanly. This can be caused by vigorous shaking or the presence of surfactants.- Allow the mixture to stand for a longer period. - Gently swirl the separatory funnel instead of shaking vigorously. - Add a small amount of brine (saturated NaCl solution) to help break the emulsion.[12] - If the emulsion persists, filter the mixture through a pad of Celite.
Low yield of ester product after workup - Incomplete reaction. - Saponification of the ester due to the use of a strong base or prolonged exposure to a basic solution. - Loss of product during transfers between glassware. - The ester is somewhat water-soluble.- Ensure the initial reaction has gone to completion. - Use a weak base like sodium bicarbonate for neutralization.[1] - Be meticulous with transfers. - If the ester has some water solubility, "salt out" the product by adding NaCl to the aqueous layer to decrease the ester's solubility. Then, back-extract the aqueous layers with a fresh portion of the organic solvent.[12]
Product is still acidic after washing with base Insufficient amount of basic solution was used, or the washing was not thorough enough.- Continue washing with the basic solution until effervescence ceases.[1] - Test the pH of the aqueous layer after the final wash to ensure it is neutral or slightly basic.[17]
Water is still present in the final product The drying step was insufficient.- After the brine wash, treat the organic layer with a solid drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[5][18] - Add the drying agent until it no longer clumps together and swirls freely in the solution.[18] - Allow sufficient time for the drying agent to work before filtering it off.

Experimental Protocols

Protocol 1: Standard Aqueous Workup for Liquid Esters

This protocol outlines the general procedure for removing acidic impurities from a water-immiscible liquid ester product.

  • Transfer to Separatory Funnel : After the esterification reaction is complete and the mixture has cooled, transfer the reaction mixture to a separatory funnel. If an organic solvent was used in the reaction, add more to dilute the mixture. If not, add a water-immiscible organic solvent like ethyl acetate or diethyl ether.[5][19]

  • Initial Water Wash (Optional but Recommended) : Add deionized water to the separatory funnel, stopper it, and shake gently, venting frequently to release any pressure. Allow the layers to separate and drain the lower aqueous layer. This initial wash removes the bulk of water-soluble impurities like excess alcohol.[1][20]

  • Neutralizing Wash : Add a saturated aqueous solution of sodium bicarbonate (or 5-10% sodium carbonate solution) to the separatory funnel.[1][7] Stopper and shake gently. Caution : CO₂ gas will be produced, leading to pressure buildup. Vent the funnel frequently. Continue to add the basic solution in portions and shake until no more gas evolves.[1] Allow the layers to separate and drain the aqueous layer.

  • Final Water Wash : Wash the organic layer with deionized water to remove any remaining salts.

  • Brine Wash : Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).[12] This step removes most of the dissolved water from the organic layer.[11][21]

  • Drying : Transfer the organic layer to a clean, dry flask and add a suitable amount of an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).[5][18][22] Swirl the flask. Add more drying agent if the initial portion clumps together. Let it stand for 10-15 minutes.

  • Isolation : Decant or filter the dried organic solution away from the drying agent into a pre-weighed round-bottom flask.

  • Solvent Removal : Remove the organic solvent using a rotary evaporator to yield the purified ester product.

Comparison of Common Drying Agents
Drying AgentCapacitySpeedAcidityNotes
Anhydrous Sodium Sulfate (Na₂SO₄) HighSlowNeutralGenerally useful. The decahydrate is unstable above 32°C.[22]
Anhydrous Magnesium Sulfate (MgSO₄) HighFastSlightly AcidicGenerally useful and very effective.[12][22]
Anhydrous Calcium Chloride (CaCl₂) HighMediumNeutralCan form complexes with alcohols, phenols, and some esters, so it may not be suitable for all products.[22][23]
Anhydrous Potassium Carbonate (K₂CO₃) MediumMediumBasicShould not be used for acidic products. Can be used to neutralize and dry in one step if the product is stable to base.[4][22]

Visualizations

Ester_Purification_Workflow start Crude Ester Product (Ester, Acid Catalyst, Unreacted Carboxylic Acid) sep_funnel Transfer to Separatory Funnel + Organic Solvent start->sep_funnel base_wash Wash with NaHCO₃ or Na₂CO₃ solution sep_funnel->base_wash co2_out CO₂ Gas Evolution (Venting required) base_wash->co2_out Byproduct aqueous_acid_salt Aqueous Layer (Water-soluble salts of acids) base_wash->aqueous_acid_salt Separate Layers brine_wash Wash with Brine (sat. NaCl) base_wash->brine_wash Organic Layer aqueous_brine Aqueous Layer (Bulk water removed) brine_wash->aqueous_brine Separate Layers drying Dry Organic Layer with Anhydrous Salt (e.g., MgSO₄) brine_wash->drying Organic Layer filtration Filter or Decant drying->filtration drying_agent_out Used Drying Agent filtration->drying_agent_out Discard evaporation Solvent Removal (Rotary Evaporator) filtration->evaporation Dried Solution final_product Purified Ester Product evaporation->final_product

Caption: Workflow for removing residual acid from an ester product using aqueous extraction.

Troubleshooting_Logic start Problem Encountered During Workup emulsion Emulsion Forms start->emulsion low_yield Low Product Yield start->low_yield wet_product Final Product is Wet start->wet_product sol_emulsion1 Add Brine emulsion->sol_emulsion1 sol_emulsion2 Let Stand / Gentle Swirling emulsion->sol_emulsion2 sol_low_yield1 Use Weak Base (NaHCO₃) low_yield->sol_low_yield1 sol_low_yield2 Back-extract Aqueous Layers low_yield->sol_low_yield2 sol_wet_product1 Add More Drying Agent wet_product->sol_wet_product1 sol_wet_product2 Increase Drying Time wet_product->sol_wet_product2

Caption: Decision-making diagram for troubleshooting common issues in ester purification.

References

Validation & Comparative

A Comparative Guide to the Resolution of 2-Chloromandelic Acid: Chemical vs. Enzymatic Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient separation of enantiomers is a critical step in the synthesis of optically pure compounds. 2-Chloromandelic acid, a key chiral intermediate in the synthesis of pharmaceuticals such as the antiplatelet agent Clopidogrel, presents a common challenge for chiral resolution. This guide provides an objective comparison of the two primary methods for its resolution: chemical resolution via diastereomeric salt crystallization and enzymatic kinetic resolution.

This comparison delves into the performance of each method, supported by experimental data and detailed protocols. We will explore key metrics such as yield, enantiomeric excess (e.e.), reaction conditions, and the reusability of the resolving agents.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the quantitative data for both chemical and enzymatic resolution methods, offering a clear overview of their respective efficiencies.

ParameterChemical Resolution (Diastereomeric Salt Crystallization)Enzymatic Resolution (Lipase-Catalyzed Kinetic Resolution)
Resolving Agent/Catalyst Chiral amines (e.g., (R)-(+)-N-benzyl-1-phenylethylamine), Chiral amino alcoholsLipases (e.g., Lipase AK, Novozym 435)
Typical Yield >75% for the desired enantiomer[1]~50% for the unreacted enantiomer (theoretical maximum for kinetic resolution)
Enantiomeric Excess (e.e.) >99%[1]≥98.15% for the unreacted (S)-enantiomer[2][3]
Conversion Not applicable (separation of a mixture)≥98.85% of the (R)-enantiomer is converted[2][3]
Reaction Conditions Typically requires heating to dissolve the salts followed by cooling for crystallization; organic solvents (e.g., ethanol, acetone, ethyl acetate) are common.[1]Mild conditions, often at or near room temperature in organic solvents.
Reaction Time Variable, can range from hours to days depending on crystallization kinetics.Typically several hours.
Reusability The resolving agent can often be recovered and reused.Immobilized enzymes exhibit excellent reusability, often for 10 or more cycles.[4]
Substrate Specificity Generally broad for a class of compounds (e.g., acids).Can be highly specific to the substrate structure.
Environmental Considerations Often involves the use of larger quantities of organic solvents.Generally considered a "greener" alternative due to milder conditions and the use of biodegradable catalysts.

Experimental Workflows

The logical flow of each resolution method can be visualized as follows:

Chemical_Resolution_Workflow racemic Racemic 2-Chloromandelic Acid diastereomeric_salts Diastereomeric Salt Mixture racemic->diastereomeric_salts Reaction resolving_agent Chiral Resolving Agent resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Diastereomeric Salt (Solid) crystallization->less_soluble more_soluble More Soluble Diastereomeric Salt (in Solution) crystallization->more_soluble acidification1 Acidification less_soluble->acidification1 acidification2 Acidification & Recovery more_soluble->acidification2 enantiomer1 Enantiomerically Pure 2-Chloromandelic Acid acidification1->enantiomer1 recovered_agent Recovered Resolving Agent acidification1->recovered_agent enantiomer2 Other Enantiomer (Recovered from Mother Liquor) acidification2->enantiomer2 acidification2->recovered_agent

Chemical Resolution Workflow

Enzymatic_Resolution_Workflow racemic Racemic 2-Chloromandelic Acid reaction Enzymatic Reaction (Kinetic Resolution) racemic->reaction lipase Immobilized Lipase lipase->reaction acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction products Mixture of Esterified Enantiomer and Unreacted Enantiomer reaction->products recovered_lipase Recovered Lipase reaction->recovered_lipase separation Separation (e.g., Chromatography, Extraction) products->separation ester Ester of one Enantiomer separation->ester unreacted Unreacted Enantiomerically Enriched 2-Chloromandelic Acid separation->unreacted hydrolysis Hydrolysis ester->hydrolysis other_enantiomer Other Enantiomer hydrolysis->other_enantiomer

Enzymatic Resolution Workflow

Experimental Protocols

Below are representative methodologies for the chemical and enzymatic resolution of 2-chloromandelic acid. These protocols are intended as a guide and may require optimization for specific laboratory conditions.

Chemical Resolution: Diastereomeric Salt Crystallization

This protocol is based on the general principles of diastereomeric salt formation.

Materials:

  • Racemic 2-chloromandelic acid

  • Chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine or a chiral amino alcohol)

  • Anhydrous ethanol (or other suitable solvent like ethyl acetate or acetone)

  • Hydrochloric acid (HCl), 2M

  • Sodium hydroxide (NaOH), 2M

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • Salt Formation: In a flask, dissolve racemic 2-chloromandelic acid (1 equivalent) in a minimum amount of warm anhydrous ethanol. In a separate flask, dissolve the chiral resolving agent (0.5-1.0 equivalents) in the same solvent.

  • Crystallization: Slowly add the resolving agent solution to the 2-chloromandelic acid solution with stirring. The formation of a precipitate (the diastereomeric salt) may be observed. The mixture is then slowly cooled to room temperature and subsequently to a lower temperature (e.g., 0-5 °C) to maximize crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomeric Salt: The precipitated salt is collected by vacuum filtration and washed with a small amount of cold solvent. The filtrate (mother liquor) is retained for the recovery of the other enantiomer.

  • Purification of Diastereomeric Salt: The collected salt can be recrystallized from a suitable solvent to improve diastereomeric purity.

  • Liberation of the Enantiomer: The purified diastereomeric salt is suspended in water, and the mixture is acidified with 2M HCl to a pH of 1-2.

  • Extraction: The liberated enantiomerically pure 2-chloromandelic acid is extracted with an organic solvent (e.g., diethyl ether).

  • Isolation of the Pure Enantiomer: The organic extracts are combined, dried over anhydrous sulfate, and the solvent is removed under reduced pressure to yield the enantiomerically pure 2-chloromandelic acid.

  • Recovery of the Other Enantiomer: The mother liquor from step 3 is treated with 2M NaOH to recover the resolving agent and then acidified with 2M HCl to precipitate the other enantiomer of 2-chloromandelic acid, which can then be purified.

Enzymatic Resolution: Lipase-Catalyzed Kinetic Resolution

This protocol is based on the lipase-catalyzed transesterification of 2-chloromandelic acid.

Materials:

  • Racemic 2-chloromandelic acid

  • Immobilized lipase (e.g., Lipase AK or Novozym 435)

  • Acyl donor (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., toluene, hexane, or methyl tert-butyl ether)

  • Standard laboratory glassware and magnetic stirrer

  • Separation apparatus (e.g., chromatography column or extraction funnel)

Procedure:

  • Reaction Setup: To a flask containing an anhydrous organic solvent, add racemic 2-chloromandelic acid and the immobilized lipase.

  • Initiation of Reaction: Add the acyl donor (e.g., vinyl acetate, typically 1.5-2.0 equivalents) to the mixture. The reaction is stirred at a controlled temperature (e.g., 30-50 °C).

  • Monitoring the Reaction: The progress of the reaction is monitored by a suitable analytical technique (e.g., chiral HPLC or GC) to determine the conversion and enantiomeric excess of the substrate and product. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining acid and the formed ester.

  • Enzyme Recovery: Once the desired conversion is reached, the immobilized enzyme is recovered by simple filtration. The enzyme can be washed with fresh solvent and stored for reuse.

  • Separation of Product and Unreacted Substrate: The filtrate, containing the esterified (R)-2-chloromandelic acid and the unreacted (S)-2-chloromandelic acid, is concentrated. The two components can be separated by standard techniques such as column chromatography or by an acid-base extraction. For extraction, the mixture is dissolved in an organic solvent and washed with an aqueous basic solution (e.g., sodium bicarbonate) to extract the acidic (S)-2-chloromandelic acid.

  • Isolation of the (S)-Enantiomer: The aqueous layer from the extraction is acidified with HCl, and the (S)-2-chloromandelic acid is extracted with an organic solvent. The solvent is then removed to yield the enantiomerically enriched (S)-acid.

  • Isolation of the (R)-Enantiomer: The organic layer from the initial extraction contains the ester of the (R)-enantiomer. This ester can be hydrolyzed (e.g., with aqueous NaOH) to yield the (R)-2-chloromandelic acid, which is then isolated by acidification and extraction.

Concluding Remarks

Both chemical and enzymatic methods offer effective pathways for the resolution of 2-chloromandelic acid, each with its distinct advantages and disadvantages.

Chemical resolution via diastereomeric salt crystallization is a well-established and scalable method that can provide high yields and excellent enantiomeric purity of the desired enantiomer. However, it often requires significant process optimization to identify the appropriate resolving agent and crystallization conditions, and may involve the use of large volumes of organic solvents.

Enzymatic kinetic resolution stands out for its mild reaction conditions, high enantioselectivity, and the reusability of the biocatalyst, making it an environmentally friendlier option. The primary limitation is the theoretical maximum yield of 50% for a single enantiomer in a standard kinetic resolution. However, this can be overcome by incorporating a racemization step for the unwanted enantiomer in a dynamic kinetic resolution process.

The choice between these methods will ultimately depend on the specific requirements of the synthesis, including scale, cost considerations, desired enantiomeric purity, and environmental impact. For large-scale industrial production, the high yield of chemical resolution may be favored, while for applications where mild conditions and sustainability are paramount, enzymatic resolution presents a compelling alternative.

References

A Comparative Guide to Determining Absolute Configuration: Mosher's Ester Analysis vs. Spectroscopic and Crystallographic Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's absolute configuration is a critical step in characterizing new chemical entities. This guide provides a detailed comparison of Mosher's ester analysis, a widely used NMR-based method, with two other powerful techniques: single-crystal X-ray crystallography and circular dichroism spectroscopy. We present the principles, experimental protocols, and data interpretation for each method, supported by quantitative data and illustrative case studies to aid in selecting the most appropriate technique for a given research challenge.

Introduction to Absolute Configuration

The three-dimensional arrangement of atoms in a chiral molecule, known as its absolute configuration, can profoundly influence its biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different pharmacological and toxicological profiles. Therefore, accurately assigning the absolute configuration of a chiral compound is paramount in drug discovery and development. This guide compares three prominent methods for this purpose: Mosher's ester analysis, single-crystal X-ray crystallography, and circular dichroism spectroscopy.

Mosher's Ester Analysis: A Powerful NMR-Based Approach

Mosher's ester analysis is a chemical derivatization technique coupled with Nuclear Magnetic Resonance (NMR) spectroscopy to determine the absolute configuration of chiral secondary alcohols and amines.[1][2][3]

Principle

The method involves the esterification of the chiral substrate with both enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[1][2][3] This reaction creates a pair of diastereomers. Due to the anisotropic effect of the phenyl group in the MTPA moiety, the protons in the vicinity of the newly formed chiral center will experience different magnetic environments in the two diastereomers. This results in measurable differences in their NMR chemical shifts (δ). By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the original alcohol or amine can be deduced.[3][4]

A positive Δδ value for a particular proton indicates that it is located on one side of the MTPA plane, while a negative value places it on the opposite side. By assigning the signals in the ¹H NMR spectrum and analyzing the sign of the Δδ values for protons on either side of the stereocenter, the absolute configuration can be determined.[5]

Mosher_Workflow cluster_synthesis Diastereomer Synthesis cluster_analysis NMR Analysis & Configuration Assignment chiral_substrate Chiral Substrate (Unknown Configuration) r_mtpa (R)-MTPA-Cl chiral_substrate->r_mtpa Esterification s_mtpa (S)-MTPA-Cl chiral_substrate->s_mtpa Esterification r_ester (R)-MTPA Ester r_mtpa->r_ester s_ester (S)-MTPA Ester s_mtpa->s_ester nmr_r ¹H NMR of (R)-MTPA Ester r_ester->nmr_r nmr_s ¹H NMR of (S)-MTPA Ester s_ester->nmr_s delta_delta Calculate Δδ = δS - δR nmr_r->delta_delta nmr_s->delta_delta assign Assign Absolute Configuration delta_delta->assign

Experimental Protocol

A typical Mosher's ester analysis involves the following steps:[2][4]

  • Esterification: The chiral alcohol or amine is reacted with (R)- and (S)-MTPA chloride in separate reactions, usually in the presence of a base like pyridine or DMAP.

  • Purification (Optional but Recommended): The resulting diastereomeric esters are purified, typically by chromatography, to remove any unreacted starting materials or byproducts.

  • NMR Spectroscopy: High-resolution ¹H NMR spectra are acquired for both the (R)- and (S)-MTPA esters.

  • Data Analysis: The chemical shifts (δ) of corresponding protons in the two spectra are carefully assigned. The chemical shift differences (Δδ = δS - δR) are then calculated for protons on both sides of the chiral center.

  • Configuration Assignment: The signs of the Δδ values are analyzed based on the established conformational model of the MTPA esters to determine the absolute configuration of the original substrate.

Data Presentation: Example of a Mosher's Ester Analysis

The following table presents hypothetical ¹H NMR data for the Mosher's esters of a chiral secondary alcohol, illustrating the calculation and interpretation of Δδ values.

Protonδ (R-MTPA Ester) (ppm)δ (S-MTPA Ester) (ppm)Δδ (δS - δR) (ppm)
H-1'5.255.20-0.05
H-2'a2.402.48+0.08
H-2'b2.552.60+0.05
H-34.804.90+0.10
H-4a1.801.75-0.05
H-4b1.951.92-0.03

In this example, the positive Δδ values for H-2'a, H-2'b, and H-3 suggest they are on one side of the Mosher ester plane, while the negative values for H-1', H-4a, and H-4b place them on the opposite side. This pattern allows for the assignment of the absolute configuration at the carbinol center.

Alternative Methods for Absolute Configuration Determination

While Mosher's ester analysis is a valuable tool, other techniques offer distinct advantages and may be more suitable for certain types of molecules.

Single-Crystal X-ray Crystallography

This technique is considered the "gold standard" for determining the three-dimensional structure of a molecule, including its absolute configuration.[6]

X-ray crystallography relies on the diffraction of X-rays by a single, well-ordered crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise spatial arrangement of its atoms. For chiral molecules, the anomalous dispersion effect can be used to determine the absolute configuration.[7]

  • Crystallization: The first and often most challenging step is to grow a high-quality single crystal of the compound.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction data are collected as a series of images.

  • Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure and refine the atomic positions.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering data, often quantified by the Flack parameter. A Flack parameter close to 0 indicates the correct absolute configuration, while a value close to 1 suggests the opposite enantiomer.[8]

Xray_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis compound Pure Compound crystal Single Crystal Growth compound->crystal data_collection X-ray Diffraction Data Collection crystal->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution abs_config Absolute Configuration Determination structure_solution->abs_config

Circular Dichroism (CD) Spectroscopy

Circular dichroism is a spectroscopic technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[6]

Chiral molecules interact differently with left- and right-circularly polarized light, resulting in a CD spectrum. The experimental CD spectrum of an unknown compound can be compared to the theoretically calculated spectrum for a specific enantiomer. A good match between the experimental and calculated spectra allows for the assignment of the absolute configuration.[9]

  • Sample Preparation: The chiral compound is dissolved in a suitable solvent.

  • CD Spectroscopy: The CD spectrum of the sample is recorded on a CD spectrometer.

  • Computational Modeling: The three-dimensional structure of the molecule is modeled using computational chemistry software, and the theoretical CD spectrum is calculated for one of the enantiomers.

  • Spectral Comparison: The experimental CD spectrum is compared with the calculated spectrum. If the spectra match, the absolute configuration of the compound is assigned as that of the calculated enantiomer. If they are mirror images, the absolute configuration is the opposite.[10][11]

CD_Workflow cluster_exp Experimental Measurement cluster_comp Computational Analysis sample Chiral Compound in Solution cd_spec Measure Experimental CD Spectrum sample->cd_spec compare Compare Experimental & Calculated Spectra cd_spec->compare calc_spec Calculate Theoretical CD Spectrum calc_spec->compare assign Assign Absolute Configuration compare->assign

Comparison of Methods

FeatureMosher's Ester AnalysisSingle-Crystal X-ray CrystallographyCircular Dichroism Spectroscopy
Principle NMR analysis of diastereomeric estersX-ray diffraction by a single crystalDifferential absorption of circularly polarized light
Sample Requirement Small amount of pure alcohol/amineHigh-quality single crystalSmall amount of pure compound in solution
Instrumentation NMR SpectrometerX-ray DiffractometerCD Spectrometer
Data Output ¹H NMR chemical shifts (δ) and Δδ values3D molecular structure, Flack parameterCD spectrum (mdeg or Δε vs. wavelength)
Key Advantage Applicable to non-crystalline compounds; relatively rapidProvides unambiguous 3D structureApplicable to non-crystalline compounds; sensitive
Key Limitation Requires derivatization; can be complex for molecules with multiple stereocentersCrystal growth can be a major bottleneckRequires a chromophore near the stereocenter; relies on computational accuracy

Case Studies

Case Study 1: Direct Comparison of Mosher's Method and X-ray Crystallography

In the structural elucidation of a natural product, the absolute configuration of a secondary alcohol was determined by both Mosher's ester analysis and single-crystal X-ray crystallography. The Mosher's analysis yielded a consistent set of Δδ values that suggested an (S) configuration at the chiral center. Subsequent X-ray diffraction analysis of a suitable crystal confirmed the (S) configuration with a Flack parameter of 0.02(3). This case highlights the agreement between the two methods when both are applicable.[12]

Case Study 2: Complementary Use of Mosher's Method and Circular Dichroism

For a complex natural product that failed to crystallize, Mosher's ester analysis was initially employed to determine the absolute configuration of a key stereocenter. However, overlapping signals in the NMR spectrum made the analysis ambiguous. To resolve this, circular dichroism spectroscopy was utilized. The experimental CD spectrum showed a strong positive Cotton effect, which matched the calculated spectrum for the (R)-enantiomer, thus confirming the absolute configuration. This example demonstrates how CD can be a powerful complementary technique when Mosher's analysis is inconclusive.[13]

Conclusion

The determination of absolute configuration is a critical aspect of chemical research and development. Mosher's ester analysis, single-crystal X-ray crystallography, and circular dichroism spectroscopy are all powerful techniques, each with its own set of strengths and limitations.

  • Mosher's ester analysis is a versatile and widely accessible NMR-based method that is particularly useful for non-crystalline chiral alcohols and amines.

  • Single-crystal X-ray crystallography , when applicable, provides the most definitive and unambiguous structural information.

  • Circular dichroism spectroscopy offers a sensitive, non-destructive method that is well-suited for molecules with chromophores and can be a valuable tool when crystallization is not feasible.

The choice of method will ultimately depend on the nature of the compound, the available instrumentation, and the specific requirements of the research project. In many cases, a combination of these techniques can provide the most comprehensive and reliable determination of a molecule's absolute configuration.

References

A Comprehensive Guide to Chiral HPLC Method Validation for Enantiomeric Purity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral compounds is a critical aspect of drug safety and efficacy. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the workhorse technique for this purpose. However, the analytical method itself must be rigorously validated to ensure the data it generates is accurate, reliable, and meets regulatory standards. This guide provides a detailed comparison of the essential validation parameters, their acceptance criteria, and a standardized experimental protocol, empowering you to confidently validate your chiral HPLC methods.

The validation of a chiral HPLC method demonstrates its suitability for its intended purpose, which is typically the quantification of the undesired enantiomer as an impurity in the desired enantiomer. The validation process should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

Key Validation Parameters and Acceptance Criteria

The validation of a chiral HPLC method involves the evaluation of several key performance characteristics. The following table summarizes these parameters and their generally accepted criteria for methods determining enantiomeric purity.

Validation ParameterAcceptance Criteria
Specificity The method must be able to resolve the two enantiomers from each other and from any other potential components in the sample (e.g., impurities, degradation products). Peak purity analysis (e.g., using a photodiode array detector) should demonstrate no co-eluting peaks.
Linearity The correlation coefficient (r²) of the regression line for the undesired enantiomer should be ≥ 0.999 over the specified range. The y-intercept should be ≤ 3.0% of the response at the 100% level.[3]
Range The range of the method should, at a minimum, span from the Limit of Quantitation (LOQ) to 120% of the specification limit for the undesired enantiomer.
Accuracy The recovery of the undesired enantiomer, when spiked into the desired enantiomer at various concentrations, should typically be within 98-102%.[4] For impurity analysis, a broader range of 70-130% may be acceptable.[3]
Precision Repeatability (Intra-assay precision): The Relative Standard Deviation (%RSD) of replicate injections of the same sample should be ≤ 2% for the major enantiomer and typically ≤ 10-20% for the minor enantiomer, especially as it approaches the LOQ.[1][3] Intermediate Precision (Inter-assay precision): The %RSD of results obtained on different days, by different analysts, or with different equipment should meet the criteria for repeatability.
Limit of Detection (LOD) The signal-to-noise ratio (S/N) should be ≥ 3.
Limit of Quantitation (LOQ) The signal-to-noise ratio (S/N) should be ≥ 10. The LOQ should be at or below the reporting threshold for the enantiomeric impurity.
Robustness The method's performance should not be significantly affected by small, deliberate variations in chromatographic conditions (e.g., ±10% change in flow rate, ±2 nm change in wavelength, ±5°C change in column temperature).[3][5] The resolution between the enantiomers should be maintained.
System Suitability Prior to each analytical run, a system suitability test must be performed. This typically includes parameters such as resolution (Rs > 1.7), tailing factor (T ≤ 2.0), and the precision of replicate injections (%RSD ≤ 2.0%).[1][6]

Experimental Protocols for Chiral HPLC Method Validation

A systematic approach is crucial for efficiently validating a chiral HPLC method. The following protocols outline the key steps for evaluating each validation parameter.

System Suitability
  • Objective: To verify that the chromatographic system is adequate for the intended analysis on a daily basis.

  • Procedure:

    • Prepare a system suitability solution containing both the desired and undesired enantiomers at a concentration that allows for accurate measurement of both peaks. A racemic mixture is often used.

    • Inject the system suitability solution six times.

    • Calculate the resolution (Rs), tailing factor (T), theoretical plates (N), and the %RSD of the peak areas and retention times.

    • The results must meet the pre-defined system suitability criteria before proceeding with any other validation experiments.

Specificity
  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Procedure:

    • Inject a blank solution (mobile phase or sample matrix without the analyte).

    • Inject a solution of the desired enantiomer.

    • Inject a solution of the undesired enantiomer.

    • Inject a solution containing a mixture of both enantiomers (racemic mixture).

    • If available, inject solutions of known impurities or degradation products.

    • Assess the chromatograms for any interfering peaks at the retention times of the enantiomers.

    • Perform peak purity analysis using a PDA detector to confirm the homogeneity of the enantiomer peaks.

Linearity and Range
  • Objective: To demonstrate a linear relationship between the concentration of the undesired enantiomer and the detector response over a specified range.

  • Procedure:

    • Prepare a series of at least five calibration standards of the undesired enantiomer by spiking it into the desired enantiomer. The concentration range should cover from the LOQ to 120% of the specification limit.

    • Inject each standard in triplicate.

    • Plot the mean peak area of the undesired enantiomer against its concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Accuracy
  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Procedure:

    • Prepare samples of the desired enantiomer spiked with the undesired enantiomer at a minimum of three concentration levels (e.g., LOQ, 100% of specification, and 120% of specification).

    • Prepare at least three replicates for each concentration level.

    • Analyze the samples and calculate the percentage recovery of the undesired enantiomer at each concentration level.

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Procedure:

    • Repeatability (Intra-assay precision):

      • Prepare six individual samples of the desired enantiomer spiked with the undesired enantiomer at the specification limit.

      • Analyze the samples on the same day, with the same analyst, and on the same instrument.

      • Calculate the mean, standard deviation, and %RSD for the measured amount of the undesired enantiomer.

    • Intermediate Precision (Inter-assay precision):

      • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

      • Calculate the %RSD for the combined results from both sets of experiments.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Objective: To determine the lowest amount of the undesired enantiomer in a sample that can be detected and quantified with suitable precision and accuracy.

  • Procedure:

    • Based on Signal-to-Noise Ratio:

      • Determine the concentration of the undesired enantiomer that yields a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ. This can be achieved by injecting a series of dilute solutions of the undesired enantiomer.

    • Based on the Standard Deviation of the Response and the Slope:

      • Calculate the LOD and LOQ using the following equations:

        • LOD = 3.3 * (σ / S)

        • LOQ = 10 * (σ / S)

        • Where σ is the standard deviation of the response (e.g., from the y-intercept of the regression line or the standard deviation of blank injections) and S is the slope of the calibration curve.

Robustness
  • Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure:

    • Introduce small, deliberate changes to the chromatographic conditions one at a time. Examples include:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Column temperature (e.g., ± 5 °C)

      • Mobile phase composition (e.g., ± 2% of the minor component)

      • Wavelength (e.g., ± 2 nm)

    • Inject a system suitability solution under each of the modified conditions.

    • Evaluate the impact of the changes on the resolution, retention times, and tailing factors of the enantiomers.

Logical Workflow for Chiral HPLC Method Validation

The following diagram illustrates the logical progression of the validation process, starting from initial system suitability checks and moving through the comprehensive evaluation of all validation parameters.

Chiral_HPLC_Validation_Workflow start Start Validation system_suitability System Suitability (Resolution, Tailing, Precision) start->system_suitability system_suitability->start Fail specificity Specificity (Peak Purity, Resolution) system_suitability->specificity Pass linearity_range Linearity & Range (r², y-intercept) specificity->linearity_range accuracy Accuracy (% Recovery) linearity_range->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ (S/N Ratio) precision->lod_loq robustness Robustness (Parameter Variation) lod_loq->robustness validation_report Validation Report robustness->validation_report end Validated Method validation_report->end

Caption: Logical workflow for the validation of a chiral HPLC method.

References

Spectroscopic Comparison of (R)- and (S)-2-Chloromandelic Acid Ethyl Ester: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a detailed understanding of the stereochemistry and spectral properties of chiral molecules is paramount. This guide provides a comparative analysis of the spectroscopic characteristics of (R)- and (S)-2-chloromandelic acid ethyl ester, crucial chiral building blocks in organic synthesis.

Due to the limited availability of comprehensive, directly comparable spectroscopic data for both (R)- and (S)-2-chloromandelic acid ethyl ester in publicly accessible literature, this guide will focus on the expected spectroscopic behavior of these enantiomers based on the analysis of closely related compounds and general principles of spectroscopy. While enantiomers exhibit identical physical and chemical properties in an achiral environment, their interaction with chiral entities, including chiral NMR shift reagents or polarized light, can differ.

Spectroscopic Data Summary

As enantiomers, (R)- and (S)-2-chloromandelic acid ethyl ester are expected to have identical spectra in achiral solvents. Any differentiation would require the use of a chiral resolving agent or a chiral spectroscopic technique. The following tables summarize the anticipated spectroscopic data based on general principles and data from analogous structures.

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)

ProtonsChemical Shift (δ, ppm) (Predicted)Multiplicity (Predicted)Coupling Constant (J, Hz) (Predicted)
CH₃ (ethyl)1.2 - 1.4Triplet~7
CH₂ (ethyl)4.2 - 4.4Quartet~7
CH (chiral center)5.2 - 5.4Singlet-
OHVariable (broad singlet)Broad Singlet-
Aromatic-H7.2 - 7.6Multiplet-

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)

CarbonChemical Shift (δ, ppm) (Predicted)
CH₃ (ethyl)~14
CH₂ (ethyl)~62
CH (chiral center)~73
C (aromatic, C-Cl)~132
CH (aromatic)127 - 130
C (aromatic, C-CH)~138
C=O (ester)~170

Table 3: Predicted Key IR Absorption Bands

Functional GroupWavenumber (cm⁻¹) (Predicted)
O-H Stretch (alcohol)3200 - 3600 (broad)
C-H Stretch (aromatic)3000 - 3100
C-H Stretch (aliphatic)2850 - 3000
C=O Stretch (ester)1735 - 1750
C-O Stretch (ester)1000 - 1300
C-Cl Stretch600 - 800

Table 4: Predicted Mass Spectrometry Data

Ionm/z (Predicted)
[M]⁺ (Molecular Ion)214/216 (due to ³⁵Cl/³⁷Cl isotopes)
[M - OCH₂CH₃]⁺169/171
[C₆H₄ClCO]⁺139/141

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of (R)- and (S)-2-chloromandelic acid ethyl ester.

Synthesis: Fischer Esterification

A common method for the synthesis of these esters is the Fischer esterification of the corresponding enantiomerically pure 2-chloromandelic acid.

Materials:

  • (R)- or (S)-2-chloromandelic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve the selected enantiomer of 2-chloromandelic acid in an excess of anhydrous ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude ester.

  • Purify the product by column chromatography on silica gel if necessary.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

  • Instrument: Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated chloroform (CDCl₃).

  • Procedure: Dissolve a small sample of the purified ester in CDCl₃ and transfer to an NMR tube. Acquire ¹H and ¹³C NMR spectra. For chiral discrimination, a chiral shift reagent (e.g., Eu(hfc)₃) can be added to the NMR sample, which may induce separate signals for the enantiomers.

Infrared (IR) Spectroscopy:

  • Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.

  • Procedure: A thin film of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) and the IR spectrum is recorded.

Mass Spectrometry (MS):

  • Instrument: Mass Spectrometer (e.g., with Electron Ionization - EI source).

  • Procedure: Introduce a small amount of the sample into the mass spectrometer. The resulting mass spectrum will show the mass-to-charge ratio of the molecular ion and its fragments.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic comparison of the enantiomers.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_comparison Comparison R_acid (R)-2-Chloromandelic Acid esterification_R Fischer Esterification (Ethanol, H₂SO₄) R_acid->esterification_R S_acid (S)-2-Chloromandelic Acid esterification_S Fischer Esterification (Ethanol, H₂SO₄) S_acid->esterification_S purification_R Purification esterification_R->purification_R purification_S Purification esterification_S->purification_S R_ester (R)-Ester NMR NMR (¹H, ¹³C) R_ester->NMR IR IR R_ester->IR MS Mass Spec R_ester->MS S_ester (S)-Ester S_ester->NMR S_ester->IR S_ester->MS purification_R->R_ester purification_S->S_ester comparison Data Comparison NMR->comparison IR->comparison MS->comparison

Caption: Workflow for synthesis and analysis.

This guide provides a foundational framework for the spectroscopic comparison of (R)- and (S)-2-chloromandelic acid ethyl ester. Researchers are encouraged to perform the described experiments to obtain specific data for their particular samples and reaction conditions. The provided predicted data serves as a reference for what can be expected during analysis.

A Comparative Guide to (R)-2-Chloromandelic Acid Ethyl Ester Standards for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For scientists and professionals in drug development, the purity and characterization of chiral starting materials are paramount. This guide provides a detailed comparison of the analytical profiles of (R)-2-Chloromandelic Acid Ethyl Ester and its common alternatives, offering insights into their specifications and the experimental methods for their evaluation.

Product Comparison

While a specific Certificate of Analysis (CoA) for this compound is not publicly available from all suppliers, this guide presents a representative CoA based on typical specifications for chiral compounds. This is compared with the readily available data for the analogous (R)-2-Chloromandelic Acid standard.

Table 1: Representative Certificate of Analysis – this compound

ParameterSpecification
Appearance White to off-white crystalline powder
Purity (by HPLC) ≥ 98.0%
Enantiomeric Purity (by Chiral HPLC) ≥ 99.0% ee
Specific Rotation ([α]D) Reported for a specific concentration and solvent
Identity (by ¹H NMR) Conforms to structure
Residual Solvents To be reported
Water Content (by Karl Fischer) ≤ 0.5%

Table 2: Certificate of Analysis Summary – (R)-(-)-2-Chloromandelic Acid

ParameterSpecificationReference
Assay 99%[1]
Optical Activity ([α]23/D) −126°, c = 3 in H₂O[1]
Melting Point 119-121 °C (lit.)[1]
Identity (by InChI) 1S/C8H7ClO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7,10H,(H,11,12)/t7-/m1/s1[1]

Table 3: Alternative Standards Comparison

StandardKey Distinctions
(S)-2-Chloromandelic Acid Ethyl Ester The opposite enantiomer, crucial for chiral resolution and as a reference for impurity analysis.
Racemic 2-Chloromandelic Acid A 1:1 mixture of (R) and (S) enantiomers, often used as a starting material for chiral separation or as a reference standard to validate the enantioselectivity of an analytical method.
(R)-2-Chloromandelic Acid Methyl Ester A different ester form, which may have different physical properties and reactivity.

Experimental Protocols

Accurate determination of the purity and enantiomeric excess of this compound is critical. Below are detailed methodologies for key experiments.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

This method is designed to separate and quantify the (R) and (S) enantiomers of 2-chloromandelic acid derivatives.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: A chiral column is essential for the separation of enantiomers. Options include polysaccharide-based columns like CHIRALPAK® IC or cellulose-based columns such as Chiralcel OD-H.

  • Mobile Phase: The mobile phase composition is critical for achieving good resolution. A typical mobile phase for normal-phase chromatography would be a mixture of n-hexane and a polar alcohol like isopropanol or ethanol.[2] For acidic compounds, the addition of a small amount of an acid, such as 0.1% trifluoroacetic acid (TFA), can improve peak shape.

  • Flow Rate: Typically in the range of 0.4–1.2 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance, for example, 210 nm for 2-chloromandelic acid.

  • Sample Preparation: The standard is dissolved in a suitable solvent, typically the mobile phase, to a known concentration.

Purity Determination by Reverse-Phase HPLC

This method is used to assess the overall purity of the compound by separating it from any non-enantiomeric impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Stationary Phase: A C18 column is commonly used for reverse-phase chromatography.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent like acetonitrile or methanol.

  • Detection: UV detection at an appropriate wavelength.

  • Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.

Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure of the compound.

  • Instrumentation: A high-resolution NMR spectrometer.

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Experiment: A standard ¹H NMR experiment is performed to obtain a proton spectrum. The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the structure of this compound.

Visualizing Analytical Workflows

To aid in understanding the analytical process, the following diagrams illustrate the logical flow of experiments.

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_results Data Interpretation Sample Standard Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution Chiral_HPLC Chiral HPLC Analysis Dissolution->Chiral_HPLC RP_HPLC Reverse-Phase HPLC Analysis Dissolution->RP_HPLC NMR NMR Spectroscopy Dissolution->NMR Enantiomeric_Purity Determine Enantiomeric Purity Chiral_HPLC->Enantiomeric_Purity Chemical_Purity Determine Chemical Purity RP_HPLC->Chemical_Purity Structure_Confirmation Confirm Chemical Structure NMR->Structure_Confirmation Final_Report Final Certificate of Analysis Enantiomeric_Purity->Final_Report Chemical_Purity->Final_Report Structure_Confirmation->Final_Report

Caption: Workflow for the analysis of a chiral standard.

decision_tree Start Received (R)-2-Chloromandelic Acid Ethyl Ester Standard Check_CoA Review Certificate of Analysis Start->Check_CoA Perform_Analysis Perform In-house Analysis Check_CoA->Perform_Analysis Compare_Results Compare with CoA Specifications Perform_Analysis->Compare_Results Decision Acceptable? Compare_Results->Decision Use_Standard Proceed with Use in Experiment Decision->Use_Standard Yes Reject_Standard Reject Standard or Contact Supplier Decision->Reject_Standard No

Caption: Decision process for qualifying a new standard.

References

A Researcher's Guide to Chiral Synthons in Drug Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

The precise three-dimensional arrangement of atoms in a drug molecule is paramount to its therapeutic effect. For chiral drugs, which exist as non-superimposable mirror images (enantiomers), one enantiomer often exhibits the desired pharmacological activity (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).[1][2][3] Consequently, the synthesis of single-enantiomer drugs is a critical focus in the pharmaceutical industry, driven by the need for improved safety, efficacy, and potentially lower doses.[3][4][5]

This guide provides a comparative overview of the primary strategies for asymmetric synthesis, utilizing different classes of chiral synthons. We will examine the efficacy of these methods through quantitative data, present detailed experimental protocols for a key pharmaceutical, and visualize the underlying workflows and concepts. The main approaches to producing enantiomerically pure compounds include the chiral pool, chiral auxiliaries, and asymmetric catalysis.[1][2][6]

Conceptual Overview: Strategies in Asymmetric Synthesis

Asymmetric synthesis aims to create a specific stereoisomer in excess. The choice of strategy depends on factors like the availability of starting materials, cost, and the complexity of the target molecule. The three principal methods are visualized below.

G cluster_0 cluster_1 cluster_2 cluster_3 start Achiral Starting Material cat Asymmetric Catalysis (Chiral Catalyst/Reagent) start->cat Induces Chirality aux Chiral Auxiliary (Temporary Attachment) start->aux Forms Diastereomer product Enantiomerically Enriched Product cat->product aux->product Cleavage pool Chiral Pool (Naturally Chiral Starting Material) pool->product Transformation

Caption: Major pathways in asymmetric synthesis.

Efficacy Comparison: Synthesis of (S)-Pregabalin

Pregabalin, marketed as Lyrica, is an anticonvulsant and anxiolytic drug. Its therapeutic activity resides in the (S)-enantiomer. Various methods have been developed for its synthesis, offering a clear case study for comparing the efficacy of different chiral synthon strategies.

Synthesis StrategyKey Chiral Synthon / CatalystOverall Yield (%)Enantiomeric Excess (e.e., %)Key AdvantagesKey Disadvantages
Asymmetric Organocatalysis Proline-derived organocatalyst~70-85%>99%High enantioselectivity, metal-free, environmentally benign.[7]Catalyst loading can be high, purification may be complex.
Biocatalysis (Enzymatic) Engineered Lipase or Transaminase~40-50% (from racemate)>99%Extremely high selectivity, mild reaction conditions, green process.Enzyme stability and cost, limited substrate scope.
Chiral Auxiliary Evans' Oxazolidinone Auxiliary~60-70%>98%Reliable and predictable stereocontrol, well-established methodology.[8]Requires additional steps for attachment and removal of the auxiliary.
Asymmetric Hydrogenation Rhodium-BINAP Catalyst>80%>96%High yield and efficiency, suitable for large-scale industrial production.Cost of precious metal catalysts, requires high-pressure equipment.

Detailed Experimental Protocols

Below are representative, high-level protocols for two distinct approaches to synthesizing a key chiral intermediate for (S)-Pregabalin.

Protocol 1: Asymmetric Organocatalytic Michael Addition

This protocol outlines a key step in an organocatalytic route to a pregabalin precursor.[7]

  • Reaction Setup: A solution of diethyl malonate (1.2 equivalents) and a suitable proline-derived organocatalyst (0.1 equivalents) in an appropriate solvent (e.g., Toluene) is prepared in a reaction vessel under an inert atmosphere (Nitrogen).

  • Addition of Substrate: 3-Methyl-1-nitro-1-butene (1.0 equivalent) is added dropwise to the solution at room temperature.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature for 24-48 hours. The progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the chiral nitroalkane intermediate.

  • Analysis: The enantiomeric excess (e.e.) of the product is determined by chiral HPLC analysis.

Protocol 2: Biocatalytic Kinetic Resolution

This protocol describes the enzymatic resolution of a racemic pregabalin precursor.

  • Enzyme Preparation: A suspension of a specific lipase (e.g., Candida antarctica Lipase B) is prepared in a phosphate buffer solution (pH 7.2) containing a suitable organic co-solvent (e.g., tert-butanol).

  • Substrate Addition: A racemic ester precursor of pregabalin (e.g., racemic ethyl 3-cyano-5-methylhexanoate) is added to the enzyme suspension.

  • Resolution Reaction: The mixture is incubated at a controlled temperature (e.g., 30-40°C) with gentle agitation for 12-24 hours. The enzyme selectively hydrolyzes one enantiomer (e.g., the R-ester) to its corresponding carboxylic acid, leaving the desired (S)-ester unreacted.

  • Reaction Monitoring: The conversion and enantiomeric excess of the remaining ester are monitored by chiral Gas Chromatography (GC) or HPLC.

  • Separation: Once the optimal conversion (typically ~50%) is reached, the reaction is stopped. The unreacted (S)-ester is extracted from the mixture using an organic solvent (e.g., methyl tert-butyl ether). The hydrolyzed (R)-acid remains in the aqueous phase.

  • Purification and Analysis: The organic extract containing the (S)-ester is washed, dried, and concentrated. The enantiomeric excess is confirmed by chiral chromatography. The purified (S)-ester is then carried forward to complete the synthesis of (S)-Pregabalin.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for an asymmetric synthesis experiment, from reaction setup to final analysis, highlighting the critical stages where chirality is controlled and verified.

G setup 1. Reaction Setup (Catalyst + Reagents) reaction 2. Asymmetric Reaction (Induction of Chirality) setup->reaction monitoring 3. Reaction Monitoring (TLC / HPLC) reaction->monitoring monitoring->reaction Continue reaction workup 4. Workup & Quenching (Isolation of Crude Product) monitoring->workup Reaction complete purification 5. Purification (Column Chromatography) workup->purification analysis 6. Chiral Analysis (HPLC / GC for e.e.) purification->analysis final_product Pure Enantiomer analysis->final_product

Caption: A typical workflow for asymmetric synthesis.

References

A Comparative Guide to the Crystallographic Data of (R)-2-Chloromandelic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the available X-ray crystallography data for derivatives of (R)-2-chloromandelic acid. Due to the limited availability of specific crystallographic data for (R)-2-Chloromandelic Acid Ethyl Ester in the reviewed literature, this document focuses on the crystallographic data of the parent compound, (R)-2-chloromandelic acid, and its racemic form, alongside a generalized experimental protocol for the synthesis and crystallographic analysis of its ethyl ester derivative. This guide is intended to serve as a valuable resource for researchers in the fields of crystallography, medicinal chemistry, and drug development by offering insights into the structural properties of this important class of chiral building blocks.

Data Presentation

The following table summarizes the available crystallographic data for 2-chloromandelic acid. It is important to note that single-crystal X-ray diffraction data for this compound was not found in the surveyed literature. The data presented here is for the racemic form of 2-chloromandelic acid.

Compound Formula Crystal System Space Group Unit Cell Parameters Reference
Racemic 2-Chloromandelic AcidC₈H₇ClO₃MonoclinicP2₁/cNot specified in the abstract

Note: Detailed unit cell parameters for racemic 2-chloromandelic acid were not available in the referenced search results. For precise academic and research applications, accessing the Cambridge Structural Database (CSD) is recommended to obtain comprehensive crystallographic information files (CIF).

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and a general protocol for its crystallographic analysis based on common practices for small organic molecules.

Synthesis of Racemic 2-Chloromandelic Acid Ethyl Ester

A reported method for the synthesis of racemic 2-chloromandelic acid ethyl ester involves the direct esterification of racemic 2-chloromandelic acid.[1]

  • Materials: Racemic 2-chloromandelic acid, Ethanol, Strong acid catalyst (e.g., sulfuric acid).

  • Procedure:

    • Dissolve racemic 2-chloromandelic acid in an excess of ethanol.

    • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

    • Heat the mixture to reflux for several hours to drive the esterification reaction to completion.

    • After cooling, neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the ethyl ester with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., sodium sulfate).

    • Remove the solvent under reduced pressure to obtain the crude racemic 2-chloromandelic acid ethyl ester.

    • Purify the product by a suitable method, such as column chromatography or distillation.

General Protocol for Single-Crystal X-ray Crystallography

The following is a generalized workflow for the crystallographic analysis of a small organic molecule like this compound.

  • Crystallization:

    • Single crystals suitable for X-ray diffraction can be grown from a supersaturated solution.

    • Common techniques include slow evaporation of the solvent, vapor diffusion, or cooling crystallization.

    • A variety of solvents and solvent mixtures should be screened to find the optimal conditions for crystal growth. For mandelic acid derivatives, solvents such as methanol, ethanol, acetonitrile, and toluene have been used.[2]

  • Data Collection:

    • A suitable single crystal is mounted on a goniometer head.

    • Data is collected using a single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector.

    • The crystal is maintained at a low temperature (e.g., 100 K) during data collection to minimize thermal vibrations.

    • A series of diffraction images are collected as the crystal is rotated.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell parameters and space group.

    • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • The structural model is then refined against the experimental data using least-squares methods to improve the fit and obtain the final, accurate crystal structure.

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the X-ray crystallographic analysis of a small molecule.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of (R)-2-Chloromandelic Acid Ethyl Ester purification Purification (e.g., Chromatography) synthesis->purification dissolution Dissolution in a Suitable Solvent purification->dissolution crystal_growth Slow Evaporation / Vapor Diffusion dissolution->crystal_growth crystal_mounting Crystal Mounting crystal_growth->crystal_mounting data_collection Data Collection (Diffractometer) crystal_mounting->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation and CIF File Generation refinement->validation

Experimental Workflow for X-ray Crystallography

References

Safety Operating Guide

Navigating the Safe Disposal of (R)-2-Chloromandelic Acid Ethyl Ester: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (R)-2-Chloromandelic Acid Ethyl Ester, ensuring compliance and minimizing risk.

This compound is a chlorinated organic compound, and as such, requires specific disposal protocols. The general directive for this and similar chemicals is to "Dispose of contents/container to an approved waste disposal plant"[1][2][3]. This means it should never be disposed of down the drain or in regular trash[4][5][6].

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a fume hood[2][7].

Key Safety Data Summary

Hazard StatementPrecautionary MeasuresFirst Aid
Causes skin irritation[1][2].Wash hands and any exposed skin thoroughly after handling. Wear protective gloves[1][3].If on skin, wash with plenty of soap and water. If irritation occurs, seek medical advice[1][2].
Causes serious eye irritation[1][3].Wear eye protection[1][2].If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice[1][2][3].
May cause respiratory irritation[2].Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area[1][2][3].If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell[1][2].

Step-by-Step Disposal Protocol

The proper disposal of this compound waste involves segregation, collection, and transfer to a licensed hazardous waste contractor.

Experimental Protocol: Waste Segregation and Collection

  • Waste Identification and Segregation: Identify the waste stream containing this compound. As a chlorinated organic compound, it must be collected in a designated "Halogenated Organic Waste" container[8][9]. Do not mix with non-halogenated waste, as this complicates the disposal process and increases costs[8][9].

  • Container Selection: Use a clearly labeled, leak-proof container made of a material compatible with the chemical waste (e.g., glass or polyethylene)[4]. The original container, if empty and properly rinsed, can be used after defacing the original label[4][6].

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and should include the full chemical name: "this compound" and any other components in the waste mixture.

  • Collection:

    • For small liquid quantities (<50 mL), absorb the material onto an inert absorbent material like vermiculite or sand.

    • For larger quantities, transfer the liquid directly into the designated waste container using a funnel.

    • Solid materials contaminated with the ester should be placed in a sealed bag and then into the solid hazardous waste container.

  • Storage: Keep the waste container tightly closed and store it in a designated, well-ventilated, and secure waste accumulation area away from incompatible materials[2][3].

Disposal Workflow Diagram

G cluster_lab In the Laboratory cluster_disposal Disposal Process A Identify (R)-2-Chloromandelic Acid Ethyl Ester Waste B Segregate into Halogenated Organic Waste A->B C Select & Label Waste Container B->C D Collect Waste (Liquid or Solid) C->D E Store Securely in Designated Area D->E F Schedule Pickup with Licensed Waste Contractor E->F Container Full G Transport to Approved Waste Disposal Facility F->G H Incineration or other Approved Treatment G->H

Caption: Workflow for the proper disposal of this compound.

Final Disposal by a Licensed Contractor

Once the waste container is full, it must be handed over to a licensed hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will typically manage this process[10]. The waste will then be transported to a specialized facility for final treatment, which for chlorinated organic compounds often involves high-temperature incineration[11]. This process is designed to break down the hazardous components into less harmful substances[11].

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific waste disposal guidelines and the Safety Data Sheet for any chemical you are working with.

References

Essential Safety and Operational Guidance for Handling (R)-2-Chloromandelic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

This document provides critical safety and logistical information for the handling and disposal of (R)-2-Chloromandelic Acid Ethyl Ester. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment are paramount to minimizing exposure and ensuring laboratory safety. The following table summarizes the recommended PPE for handling this compound, based on the potential hazards identified for the closely related compound, (R)-(-)-2-Chloromandelic acid.[1]

PPE CategoryItemSpecification
Eye and Face Safety GogglesChemical splash goggles compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Face ShieldRecommended when there is a risk of splashing.
Hand GlovesChemical-resistant gloves (e.g., nitrile, neoprene). Inspect for tears or holes before use.[2][3]
Body Laboratory CoatStandard laboratory coat to be worn over personal clothing.
Chemical-Resistant ApronRecommended when handling larger quantities or when there is a significant risk of splashing.
Respiratory RespiratorRequired if working outside of a fume hood or if vapors/aerosols are generated. Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[4]

Operational Plan: Handling Protocol

Adherence to a standardized handling protocol is crucial for minimizing risks. The following workflow outlines the step-by-step procedure for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate and Prepare a Well-Ventilated Work Area (e.g., Fume Hood) gather_materials Gather All Necessary Materials and PPE prep_area->gather_materials Ensure area is clutter-free don_ppe Don Appropriate PPE gather_materials->don_ppe Verify PPE integrity weigh_transfer Carefully Weigh and Transfer the Chemical don_ppe->weigh_transfer dissolve_react Perform Experimental Procedures (e.g., Dissolving, Reacting) weigh_transfer->dissolve_react Avoid generating dust or aerosols monitor Continuously Monitor the Reaction dissolve_react->monitor decontaminate_glassware Decontaminate Glassware and Work Surfaces monitor->decontaminate_glassware package_waste Package All Waste for Disposal decontaminate_glassware->package_waste Segregate waste streams doff_ppe Doff PPE in the Correct Order package_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.